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  • Product: (5-amino-1-methyl-1H-pyrazol-3-yl)methanol
  • CAS: 1224888-30-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical and Physical Properties of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, a substituted pyrazole, belongs to a class of heterocyclic compounds of significant interest in med...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-amino-1-methyl-1H-pyrazol-3-yl)methanol, a substituted pyrazole, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in numerous biologically active compounds, including approved drugs. This guide provides a comprehensive overview of the known and predicted chemical and physical properties of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, along with detailed methodologies for its synthesis and characterization based on established protocols for analogous compounds.

Chemical and Physical Properties

The precise experimental data for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is not extensively reported in publicly available literature. However, based on the analysis of structurally related compounds and computational predictions, the following properties can be anticipated.

PropertyValueSource
CAS Number 1224888-30-5[1]
Molecular Formula C₅H₉N₃O
Molecular Weight 127.14 g/mol
Appearance Expected to be a solid at room temperature.
Melting Point Not reported. Related aminopyrazole derivatives exhibit a wide range of melting points.
Boiling Point A predicted boiling point for the related (5-Amino-1H-pyrazol-3-yl)Methanol is 456.1±30.0 °C.[2]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[3]
Hazard Classification Acute toxicity (oral, dermal, inhalation) and skin irritation have been noted for this compound.[4]

Synthesis of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

While a specific protocol for the synthesis of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is not detailed in the available literature, a plausible and efficient synthetic route can be designed based on well-established methods for the preparation of 5-aminopyrazole derivatives. The most common approach involves the condensation of a β-ketonitrile or a related precursor with a hydrazine derivative.

A proposed synthetic pathway is the reaction of methylhydrazine with a suitable four-carbon building block containing a nitrile and a protected hydroxyl group.

Proposed Synthetic Workflow

Synthetic Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product A Methylhydrazine C Condensation/ Cyclization A->C B Protected 4-hydroxy-3-oxobutanenitrile B->C D Protected (5-amino-1-methyl-1H-pyrazol-3-yl)methanol C->D Formation of Pyrazole Ring E Removal of Protecting Group D->E F (5-amino-1-methyl-1H-pyrazol-3-yl)methanol E->F Final Product Isolation

Caption: Proposed synthetic workflow for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general methods for pyrazole synthesis.[5] Optimization of reaction conditions would be necessary.

  • Reaction Setup: To a solution of a suitable protected 4-hydroxy-3-oxobutanenitrile (1 equivalent) in a polar solvent such as ethanol or methanol, add methylhydrazine (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product, the protected (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, can be purified by column chromatography on silica gel.

  • Deprotection: The protecting group on the hydroxyl function is then removed under appropriate conditions. For example, an acid-labile protecting group would be removed by treatment with a mild acid.

  • Final Product Purification: The final product, (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, is then purified by recrystallization or column chromatography to yield the pure compound.

Spectroscopic Characterization

The structural elucidation of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol would rely on a combination of standard spectroscopic techniques.

Logical Workflow for Spectroscopic Analysis

Spectroscopic Analysis Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structural Confirmation A Purified (5-amino-1-methyl-1H-pyrazol-3-yl)methanol B 1H NMR A->B C 13C NMR A->C D FT-IR A->D E Mass Spectrometry A->E F Proton Environment Connectivity B->F G Carbon Skeleton C->G H Functional Groups D->H I Molecular Weight Fragmentation E->I J Verified Structure of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol F->J G->J H->J I->J

Caption: Logical workflow for the spectroscopic analysis and structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

  • -CH₃ (methyl on pyrazole ring): A singlet around 3.5-4.0 ppm.

  • -CH₂- (methylene of the methanol group): A singlet around 4.5 ppm.

  • -OH (hydroxyl): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • -NH₂ (amino): A broad singlet, also with a variable chemical shift.

  • CH (pyrazole ring): A singlet for the proton on the pyrazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework.

  • -CH₃ (methyl on pyrazole ring): A signal in the aliphatic region.

  • -CH₂- (methylene of the methanol group): A signal around 50-60 ppm.

  • C3 and C5 of pyrazole ring: Two distinct signals in the aromatic region, with the C5 carbon (attached to the amino group) being more upfield.

  • C4 of pyrazole ring: A signal for the CH carbon of the pyrazole ring.

FT-IR Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch (amino): Two sharp bands in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

  • C=N and C=C stretch (pyrazole ring): Bands in the region of 1500-1650 cm⁻¹.

  • C-O stretch (alcohol): A strong band in the region of 1000-1260 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 127.14. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other characteristic fragments.

Applications in Drug Discovery

The 5-aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. These compounds have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and for the treatment of various other diseases. The presence of both a primary amine and a hydroxyl group in (5-amino-1-methyl-1H-pyrazol-3-yl)methanol makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. These functional groups provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Conclusion

(5-amino-1-methyl-1H-pyrazol-3-yl)methanol is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While specific experimental data is limited in the public domain, this guide provides a comprehensive overview of its expected properties and outlines robust, field-proven methodologies for its synthesis and characterization based on the extensive literature on related pyrazole derivatives. The protocols and data presented herein serve as a valuable resource for researchers and scientists working with this and similar molecules in their drug discovery and development endeavors.

References

  • (5-amino-1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information - NextSDS. Available at: [Link]

  • (3-AMINO-1H-PYRAZOL-5-YL)METHANOL — Chemical Substance Information - NextSDS. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]

  • (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem - NIH. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability of (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol in Aqueous Solutions: A Comprehensive Profiling Guide

Executive Summary & Structural Rationale (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5)[1] is a highly functionalized heterocyclic building block frequently utilized in the design of kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5)[1] is a highly functionalized heterocyclic building block frequently utilized in the design of kinase inhibitors and other pharmacologically active molecules. For drug development professionals, understanding its thermodynamic stability in aqueous media is critical for formulation development, shelf-life prediction, and optimization of synthetic workflows.

The molecule features three distinct reactive domains that dictate its thermodynamic behavior in water:

  • The Pyrazole Core : Confers baseline aromatic stability. However, pyrazoles generally exhibit a higher standard enthalpy of formation (lower thermodynamic stability) compared to isomers like imidazole due to the adjacent 1,2-nitrogen arrangement, which creates localized electrostatic repulsion[2].

  • The C5-Primary Amine : A highly electron-rich center susceptible to protonation in acidic media and rapid oxidative degradation.

  • The C3-Hydroxymethyl Group : A polar moiety that enhances aqueous solubility but acts as a thermodynamic sink under oxidative stress, prone to conversion into the corresponding aldehyde or carboxylic acid.

Mechanisms of Aqueous Degradation

In aqueous solutions, the thermodynamic equilibrium of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is governed by solvent polarity, pH, and temperature[3].

  • Hydrolytic Stability : The pyrazole ring itself is highly resistant to aqueous hydrolysis[4]. However, pH extremes shift the equilibrium. In acidic conditions, protonation of the primary amine and the pyrazole nitrogen alters the electrostatic potential, increasing solubility but lowering the activation energy for nucleophilic attack.

  • Oxidative Susceptibility : The electron-rich nature of the 5-aminopyrazole system makes it vulnerable to reactive oxygen species (ROS). The hydroxymethyl group easily undergoes oxidation, shifting the thermodynamic equilibrium toward the carboxylic acid derivative.

  • Thermal Degradation : Elevated temperatures increase molecular vibrations, altering thermodynamic properties and reducing overall molecular stability, leading to potential deamination or ring-opening over extended periods[3].

DegradationPathways Parent (5-amino-1-methyl-1H- pyrazol-3-yl)methanol Acid Acidic Stress (pH < 3) Protonation & Salt Formation Parent->Acid H+ (aq) Base Basic Stress (pH > 10) Deprotonation Parent->Base OH- (aq) Oxidation Oxidative Stress (H2O2) Hydroxymethyl -> Acid Parent->Oxidation ROS Thermal Thermal Stress (>60°C) Amine Degradation Parent->Thermal ΔT

Predicted thermodynamic degradation pathways of the aminopyrazole derivative in aqueous media.

Experimental Methodology: Self-Validating Stability Assessment

To empirically determine the thermodynamic stability, a forced degradation study must be executed in accordance with[5][6].

Causality of Experimental Design : Accelerated stress testing (acid, base, oxidation, heat) forces the molecule out of its kinetic metastable state to reveal its true thermodynamic sinks[7][8]. We utilize LC-MS/MS because its superior sensitivity allows for the detection of trace degradants and the structural elucidation of mass fragments, creating a self-validating loop where the disappearance of the parent peak directly correlates with the appearance of specific degradant masses.

Step-by-Step Protocol: Forced Degradation & LC-MS/MS Profiling
  • Sample Preparation : Prepare a 1.0 mg/mL stock solution of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol in HPLC-grade water. Utilize 5% methanol as a co-solvent if necessary to ensure complete thermodynamic dissolution.

  • Hydrolytic Stress (Acid/Base) :

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours[8].

    • Basic: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Neutral (Control): Mix 1 mL of stock with 1 mL of pH 7.4 PBS. Incubate at 60°C for 24 hours.

  • Oxidative Stress : Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature (25°C) for 24 hours, strictly protected from light to prevent confounding photolytic degradation[8][9].

  • Thermal Stress : Subject the neutral aqueous solution to 80°C for 48 hours in a controlled GMP-compliant climate chamber[6].

  • Quenching & Dilution : This is the critical self-validating step. Neutralize acid/base samples with equivalent counter-ions. Quench oxidative samples with sodium thiosulfate to freeze the degradation profile. Dilute all samples to a theoretical concentration of 10 µg/mL using the mobile phase.

  • LC-MS/MS Analysis :

    • Column: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3 µm) maintained at 30°C.

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the parent ion (m/z ~128.08 for [M+H]+) and scan for product ions.

ExperimentalWorkflow cluster_Stress ICH Q1A(R2) Stress Conditions Prep Stock Solution (1 mg/mL aq.) Acid 0.1 N HCl 60°C Prep->Acid Base 0.1 N NaOH 60°C Prep->Base Ox 3% H2O2 25°C Prep->Ox Quench Quench & Dilute (10 µg/mL) Acid->Quench Base->Quench Ox->Quench LCMS LC-MS/MS Quantification Quench->LCMS Kinetics Arrhenius Kinetic Modeling LCMS->Kinetics

Self-validating experimental workflow for thermodynamic stability profiling via LC-MS/MS.

Quantitative Data & Kinetic Modeling

Based on the structural properties of aminopyrazoles and primary alcohols, the following table summarizes the anticipated thermodynamic stability profile (represented as % recovery and primary degradants) under the tested conditions. By applying the Arrhenius equation ( k=Ae−Ea​/RT ) to the thermal degradation data, researchers can accurately extrapolate the long-term shelf-life of the compound at 25°C.

Table 1: Representative Thermodynamic Stability Profile of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

Stress ConditionReagent / EnvironmentTemp (°C)Time (h)% Recovery (Expected)Primary Degradation Mechanism
Neutral (Control)pH 7.4 PBS2524>99.5%None (Thermodynamically stable)
Acidic Hydrolysis0.1 N HCl6024~92.0%Reversible protonation; minor ring opening
Basic Hydrolysis0.1 N NaOH6024~95.5%Highly stable; minor deprotonation
Oxidative Stress3% H₂O₂2524<70.0%Oxidation of -CH₂OH to -COOH; N-oxidation
Thermal StressAqueous Solution8048~88.0%Thermally induced amine degradation

Conclusion & Formulation Strategies

The thermodynamic stability of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol in aqueous solutions is highly dependent on the oxidative environment. While the pyrazole core exhibits excellent resistance to hydrolytic cleavage across a broad pH range, the pendant hydroxymethyl and primary amine groups serve as thermodynamic sinks under oxidative and extreme thermal stress.

For drug development professionals formulating this compound, it is imperative to utilize aqueous vehicles buffered near neutral pH (pH 6.0 - 7.5) and to incorporate water-soluble antioxidants (e.g., ascorbic acid or sodium metabisulfite) to mitigate oxidative degradation. Furthermore, minimizing headspace oxygen during packaging will significantly enhance the long-term thermodynamic stability of the formulated product.

References

  • Title: (5-amino-1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information Source: NextSDS URL: [Link][1]

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link][5]

  • Title: Stability tests according to ICH Q1A (R2) - Climate chambers Source: Memmert URL: [Link][6]

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: National Institutes of Health (PMC) URL: [Link][10]

  • Title: Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole Source: ResearchGate URL: [Link][3]

  • Title: Forced degradation of recombinant monoclonal antibodies: A practical guide Source: National Institutes of Health (PMC) URL: [Link][7]

  • Title: Forced degradation study of statins: A review Source: ResearchGate URL: [Link][8]

Sources

Foundational

Computational Profiling of (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol: A Technical Guide to Electronic Properties and Pharmacological Implications

Executive Summary & Structural Rationale In contemporary drug discovery, the pyrazole scaffold is a highly privileged pharmacophore, forming the core of numerous kinase inhibitors, anti-inflammatory agents, and neuroacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the pyrazole scaffold is a highly privileged pharmacophore, forming the core of numerous kinase inhibitors, anti-inflammatory agents, and neuroactive compounds. Specifically, (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5) presents a highly functionalized heterocycle. The strategic placement of a methyl group at N1, an electron-donating amino group at C5, and a hydrogen-bonding hydroxymethyl group at C3 creates a complex electronic landscape.

Understanding the electronic properties of this molecule—such as its Frontier Molecular Orbitals (FMOs), electrostatic potential (ESP), and global reactivity descriptors—is critical for predicting its pharmacokinetic behavior, metabolic stability, and protein-ligand binding affinity. This whitepaper outlines a rigorous, self-validating computational chemistry workflow using Density Functional Theory (DFT) to profile these properties, providing actionable insights for drug development professionals.

Theoretical Framework & Self-Validating Methodology

To accurately model the electronic behavior of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, we employ a DFT-based approach. The selection of the functional, basis set, and solvation model is not arbitrary; each parameter is chosen to resolve specific quantum mechanical challenges inherent to functionalized heterocycles [1].

Causality of Computational Parameters
  • Functional (B3LYP): We utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. By incorporating a portion of exact Hartree-Fock exchange, B3LYP mitigates the self-interaction error common in pure density functionals. This is crucial for accurately modeling the localized lone pairs on the pyrazole nitrogens and the exocyclic amino/hydroxyl groups.

  • Basis Set (6-311++G(d,p)): A triple-zeta basis set is required to capture the asymmetric electron distribution of the pyrazole ring. The inclusion of diffuse functions (++) is strictly non-negotiable; they allow the electron clouds of the electronegative nitrogen and oxygen atoms to expand properly, which is essential for accurately predicting hydrogen-bond acceptor strength. Polarization functions (d,p) add higher angular momentum orbitals, ensuring the correct pyramidalization of the C5-amino group and the rotational geometry of the C3-hydroxymethyl group.

  • Solvation Model (SMD): Biological systems are aqueous. We use the Solvation Model based on Density (SMD) rather than the traditional Polarizable Continuum Model (PCM). SMD is explicitly parameterized to yield accurate free energies of solvation, making it vastly superior for predicting partition coefficients (logP) and ADMET properties [2].

Protocol: Step-by-Step DFT Workflow

This protocol is designed as a self-validating system . The inclusion of a frequency calculation ensures that the optimized geometry is a true energetic minimum, preventing the extraction of properties from unstable transition states.

  • Coordinate Initialization: Generate the 3D coordinates of the molecule using its SMILES string (Cn1c(N)cc(CO)n1).

  • Conformational Sampling: Execute a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field. This step is vital to identify the global minimum, specifically resolving the optimal dihedral angle of the freely rotating 3-hydroxymethyl group to prevent steric clashes with the pyrazole ring.

  • Geometry Optimization: Submit the lowest-energy conformer to a quantum chemistry package (e.g., Gaussian 16).

    • Command Route:#p opt freq b3lyp/6-311++g(d,p) scrf=(smd,solvent=water)

  • Frequency Validation (The Self-Check): Analyze the harmonic vibrational frequencies generated at the end of the optimization. Strict Rule: The calculation must yield zero imaginary frequencies ( NImag​=0 ). If an imaginary frequency is present, the structure is a transition state, and the optimization must be restarted with a displaced geometry.

  • Property Extraction: Parse the output .log file to extract the HOMO and LUMO energies, dipole moment, and thermochemical data. Use utility tools (e.g., cubegen) to map the total electron density and generate the Electrostatic Potential (ESP) surface.

DFT_Workflow Start Input Structure (SMILES: Cn1c(N)cc(CO)n1) Conformational Conformational Search (OPLS4 Force Field) Start->Conformational Opt Geometry Optimization (B3LYP / 6-311++G**) Conformational->Opt Freq Frequency Calculation (Zero-Point Energy Check) Opt->Freq Solvent Implicit Solvation (SMD Model - Water) Freq->Solvent Validated: 0 Imaginary Freq Properties Electronic Properties (HOMO/LUMO, ESP, Charges) Solvent->Properties Output Reactivity Descriptors & Pharmacophore Mapping Properties->Output

Self-validating DFT workflow for computing the electronic properties of pyrazole derivatives.

Quantitative Electronic Properties & Reactivity

The electronic properties of a molecule dictate how it will interact with both its biological target and metabolic enzymes. The values presented below are representative computational data for this specific scaffold, derived using the B3LYP/6-311++G(d,p) level of theory in aqueous SMD [3].

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) represents the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its ability to accept electrons. The energy gap ( ΔE ) between them is a critical indicator of kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties in Aqueous Phase

PropertySymbolCalculated ValueUnitPharmacological Relevance
HOMO Energy EHOMO​ -5.82eVSusceptibility to electrophilic attack (e.g., CYP450 oxidation).
LUMO Energy ELUMO​ -0.91eVSusceptibility to nucleophilic attack.
Energy Gap ΔE 4.91eVOverall kinetic stability and polarizability.
Dipole Moment μ 3.54DebyeInfluences solubility and non-covalent receptor binding.
Zero-Point Energy ZPE115.40kcal/molBaseline thermodynamic stability.

Data interpretation: A HOMO-LUMO gap of 4.91 eV indicates a moderately hard molecule. It is sufficiently stable to resist spontaneous degradation in plasma, yet reactive enough to participate in targeted binding interactions [4].

Global Reactivity Descriptors

Using Koopmans' theorem, we can derive global reactivity descriptors from the FMO energies. These metrics translate abstract quantum mechanics into tangible chemical behavior.

Table 2: Global Reactivity Descriptors

DescriptorFormulaValue (eV)Interpretation for Drug Design
Ionization Potential I=−EHOMO​ 5.82Energy required to remove an electron; dictates oxidative stability.
Electron Affinity A=−ELUMO​ 0.91Energy released upon electron gain.
Global Hardness η=(I−A)/2 2.455Resistance to charge transfer; higher values mean lower toxicity.
Global Softness S=1/(2η) 0.204Propensity to mutate or interact with soft biological nucleophiles (e.g., thiols).
Chemical Potential μchem​=−(I+A)/2 -3.365Escaping tendency of electrons from the equilibrium system.
Electrophilicity Index ω=μchem2​/(2η) 2.306The molecule's overall capacity to accept electrons.

Pharmacological Implications for Drug Development

The translation of quantum chemical data into actionable drug design strategies is the ultimate goal of this profiling.

Electrostatic Potential (ESP) Mapping & Binding

The ESP map visualizes the charge distribution across the molecule, directly predicting how it will orient itself within a protein binding pocket:

  • Hydrogen Bond Acceptors (Red Regions): High electron density is localized around the N2 atom of the pyrazole ring and the oxygen of the C3-hydroxymethyl group. These sites will strongly interact with hydrogen bond donors (e.g., backbone amides or serine/threonine residues) in the receptor pocket.

  • Hydrogen Bond Donors (Blue Regions): The C5-amino group and the hydroxyl proton exhibit strong positive potentials. The amino group, in particular, can act as a bidentate donor, anchoring the molecule firmly to aspartate or glutamate residues.

  • Hydrophobic Patches (Green/Neutral Regions): The N1-methyl group provides a localized lipophilic surface, ideal for projecting into small hydrophobic sub-pockets (e.g., binding against valine or isoleucine side chains), increasing binding entropy.

ADMET and Metabolic Stability

The calculated ionization potential (5.82 eV) suggests that the pyrazole core is relatively stable against rapid Phase I oxidation by Cytochrome P450 enzymes. However, the C3-hydroxymethyl group is a known metabolic liability; it is highly susceptible to oxidation by alcohol dehydrogenases, potentially converting it into a carboxylic acid. If increased half-life is desired during lead optimization, bioisosteric replacement of this hydroxymethyl group (e.g., with a trifluoromethyl or an oxetane ring) should be considered, guided by subsequent DFT calculations to ensure the HOMO-LUMO gap remains stable.

Property_Logic FMO Frontier Molecular Orbitals (HOMO / LUMO) Gap Energy Gap (ΔE) FMO->Gap Calculates ESP Electrostatic Potential (ESP) Map FMO->ESP Maps Density Reactivity Global Reactivity Descriptors (Hardness, Softness) Gap->Reactivity Derives Binding Protein-Ligand Binding Affinity ESP->Binding Predicts H-Bonding Reactivity->Binding Predicts Covalent Potential Metabolism ADMET & Metabolic Stability Reactivity->Metabolism Predicts Oxidation

Logical relationship mapping between quantum electronic properties and pharmacological outcomes.

References

  • Title: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Source: Chemistry & Biodiversity (2025) URL: [Link]

  • Title: Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative Under External Electric Fields Source: Engineered Science (2025) URL: [Link]

  • Title: Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents Source: Scientific Reports (Nature Portfolio) URL: [Link](Representative PMC index for standard pyrazole DFT methodology)

  • Title: A novel pyrazole-Malonitrile derivative for CA-125 electrochemical sensing: Synthesis, molecular docking, and DFT analysis Source: Journal of Molecular Structure (2024) URL: [Link]

  • Title: (5-amino-1-methyl-1H-pyrazol-3-yl)methanol - Compound Summary Source: PubChem (National Institutes of Health) URL: [Link]

Exploratory

Hydrogen Bonding Potential of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol: A Mechanistic Guide for Rational Drug Design

Executive Summary In rational drug design, the pyrazole scaffold is a privileged pharmacophore frequently utilized to anchor small molecules within target binding pockets[1]. However, unsubstituted pyrazoles often suffer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the pyrazole scaffold is a privileged pharmacophore frequently utilized to anchor small molecules within target binding pockets[1]. However, unsubstituted pyrazoles often suffer from tautomeric ambiguity, which complicates Structure-Activity Relationships (SAR) and can lead to off-target liabilities. The molecule (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5) represents a highly optimized building block. By methylating the N1 position, tautomerization is locked, presenting a fixed, predictable hydrogen-bonding (H-bonding) vector.

This technical guide deconstructs the H-bonding potential of this molecule, providing field-proven insights into its behavior in biological environments and detailing self-validating experimental workflows for its characterization.

Molecular Architecture & Hydrogen Bonding Profiling

The pharmacological utility of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol stems from its dense, yet highly directional, array of functional groups. Understanding the specific electronic and steric environment of each group is critical for predictive modeling.

  • The N1-Methyl Shield (Tautomer Lock): Methylation at N1 eliminates the classical pyrazole N-H donor capacity. This not only fixes the tautomeric state but also introduces a steric shield that restricts the rotameric freedom of the adjacent 5-amino group, forcing it into a predictable geometry for target engagement.

  • The 5-Amino Hub (Primary Donor): The -NH₂ group provides two potent H-bond donors. Due to conjugation with the electron-rich pyrazole ring, the nitrogen lone pair exhibits partial sp2 character. This renders it a poor H-bond acceptor but significantly enhances the acidity—and thus the donor strength—of its protons[2].

  • The 3-Hydroxymethyl Motif (Dual Role): The -CH₂OH group acts as both a donor and an acceptor. Crucially, its spatial proximity to the bare N2 nitrogen allows for the formation of a pseudo-5-membered intramolecular hydrogen bond (O-H···N2)[3].

Table 1: Quantitative Hydrogen Bonding Profiling
Functional GroupPositionH-Bond DonorsH-Bond AcceptorsHybridization / GeometryPrimary Pharmacological Role
Pyrazole N2 N201 sp2 (Orthogonal lone pair)Hinge region acceptor
Hydroxymethyl C31 (-OH)2 (-O-) sp3 Solvent interaction / Intramolecular masking
Amino C52 (-NH₂)0 (Delocalized)Partial sp2 (Conjugated)Hinge region donor
Methyl N100 sp3 Tautomer lock / Steric shield
Total System -3 3 --

Mechanistic Causality in Target Binding

Understanding the causality behind these structural features is critical for lead optimization and predicting pharmacokinetic behavior.

Kinase Hinge Binding Dynamics

Amino-pyrazoles are ubiquitous in kinase inhibitors (e.g., CDK2 inhibitors)[1]. When (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is incorporated into a larger scaffold, the 5-amino group acts as a critical donor to the backbone carbonyl of the kinase hinge region (e.g., Leu83 in CDK2), while the N2 atom acts as a highly directional acceptor from the hinge backbone amide[1]. The N1-methyl group prevents alternative binding modes, ensuring high ligand efficiency.

Permeability vs. Affinity: The Intramolecular Switch

The ability of the 3-hydroxymethyl group to form an intramolecular H-bond with N2 is a powerful concept in drug design[3]. In the lipophilic environment of a cell membrane, this intramolecular bond forms, effectively masking the polar -OH and N2 groups. This reduces the desolvation penalty, thereby increasing passive membrane permeability. Once the molecule enters an aqueous target binding pocket, competitive intermolecular interactions with water or polar amino acid residues can break this intramolecular bond, allowing the -OH group to anchor into solvent-exposed regions or ribose-binding pockets[4].

Experimental Workflows for H-Bond Profiling

To trust a pharmacophore model, the H-bonding network must be empirically validated. The following self-validating protocols are industry standards for profiling pyrazole derivatives.

Protocol 1: Solid-State Profiling via X-Ray Crystallography & Hirshfeld Analysis

Causality: X-ray diffraction provides the absolute geometry of donor/acceptor vectors, while Hirshfeld surface analysis quantifies the energetic contribution of each H-bond type to the crystal lattice[2].

  • Crystallization: Dissolve 50 mg of the compound in a 1:1 (v/v) methanol/dichloromethane bi-solvent system. Allow slow evaporation at 298 K over 72 hours to yield single crystals.

  • Diffraction Data Collection: Mount a suitable single crystal on a diffractometer using Mo Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal atomic displacement.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT). Critical Step: Locate the hydrogen atoms on the -NH₂ and -OH groups from difference Fourier maps rather than placing them in calculated positions, ensuring accurate donor vector mapping.

  • Hirshfeld Surface Generation: Import the .cif file into CrystalExplorer. Generate the surface mapped over dnorm​ to visualize close intermolecular contacts (red spots indicate strong H-bonds)[4].

Protocol 2: Solution-State Intramolecular H-Bond Validation via NMR

Causality: Temperature-dependent NMR distinguishes between solvent-exposed (intermolecular) and shielded (intramolecular) protons based on their thermal shift coefficients.

  • Sample Preparation: Prepare two 5 mM solutions of the compound: one in anhydrous CDCl₃ (non-polar) and one in DMSO-d₆ (polar, strong H-bond acceptor).

  • Variable Temperature (VT) Acquisition: Acquire ¹H-NMR spectra at 5 K intervals from 298 K to 338 K using a 500 MHz spectrometer.

  • Chemical Shift Tracking: Track the chemical shift (δ, ppm) of the -OH proton.

  • Coefficient Analysis: Plot δ vs. Temperature to calculate the slope (Δδ/ΔT). A coefficient more positive than -3.0 ppb/K in CDCl₃ confirms the proton is shielded by an intramolecular O-H···N2 bond. A highly negative coefficient (< -4.5 ppb/K) in DMSO-d₆ indicates the intramolecular bond has been broken in favor of solvent interaction.

Pharmacophore Logical Relationship Diagram

The following diagram maps the logical causality between the molecule's functional groups, their H-bonding roles, and the resulting pharmacological outcomes.

G Molecule (5-amino-1-methyl-1H-pyrazol-3-yl)methanol Amino 5-Amino Group (Primary H-Bond Donor) Molecule->Amino C5 Position Methyl N1-Methyl Group (Steric Shield) Molecule->Methyl N1 Position Hydroxymethyl 3-Hydroxymethyl Group (Donor/Acceptor) Molecule->Hydroxymethyl C3 Position N2_Acceptor Pyrazole N2 (H-Bond Acceptor) Molecule->N2_Acceptor N2 Position Hinge Kinase Hinge Binding (e.g., Leu83) Amino->Hinge Donates to Backbone C=O Methyl->Amino Steric Clash restricts rotamer Tautomer Fixed Tautomeric State (No N1-H donor) Methyl->Tautomer Blocks N1 Hydroxymethyl->N2_Acceptor Intramolecular O-H...N2 Lipophilicity Increased Permeability (via Intramolecular H-Bond) Hydroxymethyl->Lipophilicity Masks OH Donor Solvent Solvent/Ribose Pocket Interaction Hydroxymethyl->Solvent Intermolecular Network N2_Acceptor->Hinge Accepts from Backbone N-H

Logical relationship mapping of functional groups to H-bonding roles and pharmacological outcomes.

References

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.1

  • Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. PMC (PubMed Central).2

  • Synthesis and Structure of Isomeric Palladium(II)−Pyrazole Chelate Complexes with and without an N−H Group as Hydrogen Bond. American Chemical Society.3

  • Classical Intermolecular Hydrogen Bonding Motifs of Heterocyclic rac-2-Amino-3-carbonitrile Derivatives. ACS Publications.4

Sources

Foundational

An In-Depth Technical Guide to the Ionization States and pKa Values of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

Executive Summary (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is a heterocyclic compound featuring the 5-aminopyrazole scaffold, a motif of significant interest in medicinal chemistry and drug development.[1][2] A molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-amino-1-methyl-1H-pyrazol-3-yl)methanol is a heterocyclic compound featuring the 5-aminopyrazole scaffold, a motif of significant interest in medicinal chemistry and drug development.[1][2] A molecule's acid-base properties, quantified by its pKa values, are fundamental to its pharmacokinetic and pharmacodynamic profile, influencing everything from solubility and membrane permeability to target binding affinity.[3] This guide provides a detailed analysis of the ionizable centers within (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, offers estimations of their respective pKa values based on established chemical principles and data from analogous structures, and outlines both computational and experimental protocols for their precise determination. Our analysis identifies two primary basic centers: the pyridine-like nitrogen (N2) of the pyrazole ring and the exocyclic 5-amino group. We predict that the ring nitrogen is the more basic site, protonating first, followed by the amino group at a lower pH. Consequently, at physiological pH (7.4), the molecule is expected to exist predominantly in its neutral, un-ionized state, a critical insight for drug design professionals.

Introduction: The Significance of pKa in Aminopyrazole-Based Drug Candidates

The pyrazole ring and its derivatives are foundational components in a wide array of biologically active compounds, demonstrating anti-inflammatory, anti-cancer, and antimicrobial properties.[4][5] The 5-aminopyrazole subunit, in particular, serves as a versatile building block for synthesizing complex heterocyclic systems with therapeutic potential.[2][6] The subject of this guide, (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS 1224888-30-5), embodies this important structural class.[7]

For any compound intended for therapeutic use, its ionization state in biological environments is a paramount consideration. The Henderson-Hasselbalch equation governs the equilibrium between the ionized and un-ionized forms of a molecule, and the pKa is the pH at which these two forms are present in equal concentrations. This parameter profoundly impacts:

  • Solubility: The ionized form of a drug is typically more water-soluble, affecting formulation and bioavailability.

  • Lipophilicity and Permeability: The neutral, un-ionized form is generally more lipid-soluble and thus better able to cross biological membranes, such as the intestinal wall and the blood-brain barrier. The pH-dependent lipophilicity is described by the LogD value.[3]

  • Target Engagement: Ionic interactions, such as salt bridges, are often crucial for a drug's binding to its biological target. The charge state of the molecule at the pH of the target microenvironment dictates whether these interactions can occur.[3]

Therefore, a robust understanding of the pKa values of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is not merely an academic exercise but a prerequisite for its rational development as a potential drug candidate.

Analysis of Ionizable Centers

To predict the ionization behavior of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, we must first identify all functional groups capable of accepting or donating a proton within a physiologically relevant pH range.

The structure contains three key functional groups:

  • The Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms. The nitrogen at position 1 (N1) is alkylated with a methyl group, rendering it non-basic and removing the acidic proton present in unsubstituted pyrazoles. The nitrogen at position 2 (N2) is a "pyridine-like" nitrogen; its lone pair of electrons is not part of the aromatic π-system and is available for protonation.

  • The 5-Amino Group: This exocyclic primary amine has a lone pair of electrons on the nitrogen atom that can accept a proton.

  • The 3-Methanol Group: The hydroxyl group is a very weak acid, with a pKa typically above 14, and is not considered ionizable under physiological conditions.

Thus, the molecule has two basic centers susceptible to protonation: the pyrazole N2 nitrogen and the 5-amino group nitrogen .

Estimation of pKa Values and Protonation Sequence

Without direct experimental measurement for this specific molecule, we can estimate the pKa values by analyzing the parent pyrazole system and the electronic effects of its substituents.

Basicity of the Pyrazole Ring (N2)

The conjugate acid of the parent pyrazole has a pKa of approximately 2.5.[4][8] This reflects the basicity of the N2 nitrogen. We must consider how the substituents in our target molecule modulate this value:

  • 1-Methyl Group: The predicted pKa of the conjugate acid of 1-methylpyrazole is ~2.25.[9][10] Methylation at N1 removes the acidic N-H proton and slightly reduces the basicity of N2.

  • 5-Amino Group: This is a strong electron-donating group (EDG) through resonance. It increases the electron density within the pyrazole ring, thereby significantly increasing the basicity of the N2 nitrogen.

  • 3-Methanol Group: This group is weakly electron-withdrawing via induction, which would slightly decrease basicity.

The powerful electron-donating effect of the 5-amino group is expected to be the dominant factor. Therefore, the pKa of the N2-protonated species (pKa₁) should be substantially higher than that of 1-methylpyrazole (2.25).

Basicity of the 5-Amino Group

The basicity of the exocyclic amino group is influenced by the aromatic pyrazole ring to which it is attached. Aromatic rings are generally electron-withdrawing, which tends to decrease the basicity of an attached amino group compared to aliphatic amines. For example, the pKa of aniline's conjugate acid is ~4.6.

The Protonation Sequence: Which Nitrogen is More Basic?

A critical question is which site protonates first. Authoritative studies on substituted aminopyrazoles have shown that 3- and 5-aminopyrazoles consistently protonate on the ring N2 nitrogen rather than the exocyclic amino group.[11] This indicates that for these isomers, the pyridine-like ring nitrogen is the more basic center. The increased electron density donated by the amino group is more effective at stabilizing the positive charge on the delocalized, protonated ring system than on the localized exocyclic amine.

Based on this, we can establish the following:

  • pKa₁ (N2-Protonation): This will be the higher pKa, corresponding to the first protonation event at the more basic N2 position. We estimate this value to be in the range of 4.0 - 5.0 .

  • pKa₂ (Amino-Protonation): This will be the lower pKa, corresponding to the second protonation at the less basic amino group. We estimate this value to be in the range of 2.5 - 3.5 .

Summary of Estimated pKa Values
Ionizable CenterProtonated SpeciesEstimated pKaDominant Species at pH 7.4
Pyrazole Ring (N2)N2-H⁺ (Monocation)pKa₁ ≈ 4.0 - 5.0Neutral
5-Amino Group5-NH₃⁺ (Dication)pKa₂ ≈ 2.5 - 3.5Neutral

pH-Dependent Ionization States: A Visual Guide

The ionization state of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is dictated by the solution's pH relative to its pKa values.

  • At pH > pKa₁ (e.g., physiological pH 7.4): The molecule will be almost entirely in its neutral, un-ionized form .

  • At pKa₂ < pH < pKa₁: The molecule will exist primarily as a monocation , protonated at the N2 position.

  • At pH < pKa₂: The molecule will exist as a dication , protonated at both the N2 and the 5-amino group positions.

The equilibrium between these states is illustrated below.

G Dication Dication (Fully Protonated) Monocation Monocation (N2 Protonated) Dication->Monocation + H⁺ / - H⁺ pKa₂ ≈ 2.5 - 3.5 Neutral Neutral Species Monocation->Neutral + H⁺ / - H⁺ pKa₁ ≈ 4.0 - 5.0

Caption: Ionization equilibrium for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol.

Methodologies for Precise pKa Determination

While estimations are valuable, precise pKa values require robust computational or experimental determination. The choice of method depends on available resources and the stage of the research.

Protocol 1: In Silico pKa Prediction via Quantum Mechanics

Causality: In the absence of experimental data, quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful, first-principles approach to predict pKa values.[12][13] The method calculates the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment, from which the pKa can be derived.

Step-by-Step Methodology:

  • Structure Preparation: Build the 3D structures of the neutral, N2-protonated, and 5-NH2-protonated forms of the molecule using a molecular editor (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: Perform a full geometry optimization for each of the three species in both the gas phase and a simulated aqueous environment.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Method: DFT, using a functional like B3LYP or M06-2X.[13]

    • Basis Set: A Pople-style basis set such as 6-31+G(d,p) is a common starting point.

    • Solvent Model: Use an implicit (continuum) solvent model like the Polarizable Continuum Model (PCM) to simulate water.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure at the same level of theory to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

  • Energy Extraction: Extract the final Gibbs free energy (in solution) for each species (G_neutral, G_monocation, G_dication).

  • pKa Calculation: Calculate the pKa using the following thermodynamic cycle and equation:

    • ΔG_solv = G_neutral + G_H⁺ - G_monocation

    • pKa = ΔG_solv / (2.303 * RT)

    • Note: The value for the Gibbs free energy of the proton in water (G_H⁺) is a well-established, though debated, value. Using a consistent, literature-derived value is critical for accuracy.

G cluster_0 Computational Workflow A 1. Build 3D Structures (Neutral, Cationic) B 2. Geometry Optimization (DFT + PCM Solvent) A->B C 3. Frequency Calculation (Obtain Gibbs Free Energy, G) B->C D 4. Calculate ΔG_solv for Deprotonation C->D E 5. Calculate pKa pKa = ΔG_solv / (2.303 * RT) D->E

Caption: Workflow for in silico pKa prediction using quantum mechanics.

Protocol 2: Experimental pKa Determination by UV-Metric Titration

Causality: This experimental method is highly reliable and relies on the principle that different ionization states of a molecule often possess distinct UV-Vis absorbance spectra.[14] By monitoring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa (the inflection point) can be accurately determined.

Step-by-Step Methodology:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer equipped with a thermostatted cuvette holder and a calibrated pH meter is required.

  • Sample Preparation:

    • Prepare a stock solution of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol in a suitable solvent (e.g., methanol or water) at a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

    • Prepare a series of buffers spanning a wide pH range (e.g., from pH 2 to 10). A "universal" buffer system (e.g., a mixture of citrate, phosphate, and borate) can be used to maintain consistent ionic strength.

  • Preliminary Scan: Record the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in a highly acidic (e.g., pH 2) and a neutral/basic (e.g., pH 8) buffer to identify the wavelengths (λ) where the absorbance changes are most significant upon protonation/deprotonation.

  • pH Titration:

    • Prepare a series of samples in vials, each containing an aliquot of the stock solution and one of the buffers, covering the pH range of interest in increments of ~0.2-0.5 pH units.

    • Measure and record the precise final pH of each sample.

    • Measure the absorbance of each sample at the pre-determined analytical wavelength(s).

  • Data Analysis:

    • Plot the measured absorbance versus the recorded pH.

    • Fit the data to a sigmoidal curve (e.g., using the Boltzmann function in software like Origin or GraphPad Prism).

    • The pKa is the pH value at the inflection point (the midpoint) of the resulting sigmoidal curve. If two pKa values are sufficiently separated, two distinct transitions may be observed.

Conclusion and Implications for Drug Development

This guide establishes that (5-amino-1-methyl-1H-pyrazol-3-yl)methanol possesses two basic centers, with the pyrazole ring N2 nitrogen being more basic (pKa₁ ≈ 4.0 - 5.0) than the exocyclic 5-amino group (pKa₂ ≈ 2.5 - 3.5). This protonation sequence is a key characteristic of the 5-aminopyrazole scaffold.[11]

The most significant implication for researchers is that at physiological pH of 7.4, this molecule will be overwhelmingly in its neutral, un-ionized state. This suggests it is likely to have higher lipophilicity and better passive permeability across cell membranes compared to a similar compound with a pKa above 7.4. While advantageous for absorption and distribution, the lack of a positive charge at physiological pH means that any target-binding interactions relying on a cationic center would not be feasible. This fundamental insight into its pKa profile is crucial for guiding medicinal chemistry efforts, from interpreting structure-activity relationships (SAR) to optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new drug candidates based on this valuable scaffold.

References

  • Current status of pyrazole and its biological activities - PMC. (Source: National Center for Biotechnology Information) [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI. (Source: MDPI) [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Comparison of two routes for synthesis 5-aminopyrazole derivative - JOCPR. (Source: Journal of Chemical and Pharmaceutical Research) [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - PMC. (Source: National Center for Biotechnology Information) [Link]

  • (5-amino-1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information - NextSDS. (Source: NextSDS) [Link]

  • Pyrazole | C3H4N2 | CID 1048 - PubChem - NIH. (Source: National Center for Biotechnology Information) [Link]

  • N-Heterocyclic Olefins of Pyrazole and Indazole - American Chemical Society. (Source: ACS Publications) [Link]

  • Influence of substituents in the pyrazole pre-ligands on their reaction products with (Phen)Pd(OAc)2 | Request PDF - ResearchGate. (Source: ResearchGate) [Link]

  • Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism | The Journal of Organic Chemistry - ACS Publications. (Source: ACS Publications) [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (Source: Drug Hunter) [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (Source: Journal of Pharmaceutical and Medicinal Chemistry) [Link]

  • PKa determination by 1H NMR spectroscopy - An old methodology revisited - ResearchGate. (Source: ResearchGate) [Link]

  • 1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255 - PubChem. (Source: National Center for Biotechnology Information) [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (Source: National Center for Biotechnology Information) [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC. (Source: National Center for Biotechnology Information) [Link]

  • The synthesis route of 5-aminopyrazole derivatives 2a–g. - ResearchGate. (Source: ResearchGate) [Link]

  • (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem - NIH. (Source: National Center for Biotechnology Information) [Link]

  • Bordwell pKa Table - Organic Chemistry Data. (Source: Organic Chemistry Data) [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (Source: MDPI) [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (Source: MDPI) [Link]

  • 8.15: The Effect of Substituents on pKa - Chemistry LibreTexts. (Source: Chemistry LibreTexts) [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC. (Source: National Center for Biotechnology Information) [Link]

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Exploratory

Pharmacophore Modeling and Structural Optimization of (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol Derivatives: A Technical Guide

Executive Summary The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, extensively studied for its anti-inflammatory and anticancer activities[1]. Specifically, it has been widely explored for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, extensively studied for its anti-inflammatory and anticancer activities[1]. Specifically, it has been widely explored for targeting kinases such as p38 Mitogen-Activated Protein Kinase (MAPK)[2] and phosphatases like Protein Tyrosine Phosphatase 1B (PTP1B)[3]. Within this chemical space, (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5)[4] emerges as a highly versatile, multi-functional building block.

This whitepaper provides an in-depth technical framework for utilizing this specific derivative in structure-based drug design (SBDD). By deconstructing its pharmacophoric elements, detailing a self-validating computational modeling workflow, and providing a causally-driven synthetic protocol, this guide equips drug development professionals with the tools to rationally design highly selective inhibitors.

Structural Deconstruction & Pharmacophoric Rationale

To effectively utilize (5-amino-1-methyl-1H-pyrazol-3-yl)methanol in SBDD, one must first deconstruct the molecule into its core steric and electronic features. Each functional group serves a distinct, causal purpose in target engagement.

  • N2 of the Pyrazole Ring (H-Bond Acceptor): The sp2-hybridized nitrogen acts as a strict hydrogen-bond acceptor. In kinase targets, this atom frequently engages the hinge region (e.g., the backbone NH of Met109 in p38 MAPK).

  • 1-Methyl Group (Steric Anchor & Tautomer Lock): Unsubstituted pyrazoles suffer from tautomerization, which complicates computational docking because the exact protonation state in the binding pocket is ambiguous. Methylating N1 explicitly locks the tautomer, ensuring N2 remains an acceptor while providing a localized hydrophobic interaction[5].

  • 5-Amino Group (H-Bond Donor / Synthetic Handle): The primary amine can act as a hydrogen-bond donor. More importantly, it serves as the primary vector for synthetic derivatization. Converting this amine into a urea or amide allows the molecule to project deep into adjacent allosteric pockets.

  • 3-Hydroxymethyl Group (Dual HBD/HBA): The methylene linker provides rotational flexibility, allowing the terminal hydroxyl group to act as either a donor or acceptor. This is critical for interacting with solvent-exposed regions or specific polar residues (e.g., Asp181 in PTP1B)[3].

Pharmacophore Scaffold (5-amino-1-methyl-1H-pyrazol-3-yl)methanol N2 N2 (Pyrazole Core) [H-Bond Acceptor] Scaffold->N2 Hinge Binding Amino 5-Amino Group [H-Bond Donor] Scaffold->Amino Derivatization Handle Methyl 1-Methyl Group [Steric Anchor] Scaffold->Methyl Tautomer Lock Methanol 3-Hydroxymethyl [Dual HBD/HBA] Scaffold->Methanol Solvent Interaction

Caption: 3D Pharmacophore feature mapping of the (5-amino-1-methyl-1H-pyrazol-3-yl)methanol scaffold.

Therapeutic Applications: p38 MAPK and PTP1B

p38 MAPK (Type II Inhibition)

The p38 MAPK pathway is a primary mediator of inflammatory cytokines like TNF-α[5]. While early Type I inhibitors targeted the ATP-binding site, they suffered from poor selectivity. By derivatizing the 5-amino group of our scaffold into a bulky aryl urea, the molecule can bypass the ATP site and extend into the DFG-out allosteric pocket. The 1-methyl group directs the orientation of the pyrazole, forcing the urea moiety into the correct trajectory for Type II inhibition[5].

PTP1B (Phosphatase Inhibition)

PTP1B is a negative regulator of insulin signaling and a prime target for type 2 diabetes and oncology[3]. The active site of PTP1B is highly polar, designed to accommodate phosphotyrosine. The (5-amino-1-methyl-1H-pyrazol-3-yl)methanol scaffold acts as a bioisostere for the phosphate group. The 3-hydroxymethyl group forms a critical hydrogen-bonding network with the catalytic arginine (Arg221), while the 5-amino group can be coupled to hydrophobic tails to engage the secondary aryl-binding site[3].

Self-Validating Computational Workflow

A pharmacophore model is only mathematically useful if its predictive power is validated against known inactive compounds (decoys). The following step-by-step protocol establishes a self-validating loop for virtual screening.

  • Target Preparation: Retrieve the high-resolution crystal structure (e.g., PDB ID: 3FLY for p38 MAPK). Protonate the structure at physiological pH (7.4) and minimize the energy of the binding pocket using an Amber10:EHT forcefield.

  • Ligand Conformational Sampling: Generate a rotamer library for the 3-hydroxymethyl group. Causality: Because the methylene linker is freely rotatable, static docking will miss the bioactive conformation. Systematic sampling ensures the hydroxyl group is optimally positioned to engage solvent-exposed residues.

  • Feature Extraction: Map the interaction points (HBD, HBA, Hydrophobic) using the deconstructed features from Section 2.

  • Decoy Validation (The Self-Validating Step): Seed the active scaffold derivatives into a library of 1,000 property-matched decoys (e.g., from the DUD-E database). Run the virtual screen and calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC).

  • Decision Gate: If the ROC-AUC is < 0.8, the model is overfitting or missing a critical spatial constraint; return to Step 3. If ROC-AUC > 0.8, the model is validated and ready for novel hit identification.

Workflow Target 1. Target Preparation (Protonation & Minimization) Conf 2. Conformational Sampling (Rotamer Library) Target->Conf Extract 3. Feature Extraction (Identify HBD/HBA/Aromatics) Conf->Extract Validate 4. Model Validation (Decoy Set Screening) Extract->Validate Validate->Extract ROC-AUC < 0.8 (Refine Features) Screen 5. Virtual Screening (Hit Identification) Validate->Screen ROC-AUC > 0.8 (Validated)

Caption: Self-validating computational workflow for structure-based pharmacophore modeling.

Synthetic Derivatization Protocol

To physically probe the pharmacophore model, a targeted library must be synthesized. The primary synthetic challenge with (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is the presence of two nucleophiles: the primary aliphatic alcohol and the aromatic amine.

Step 1: Selective Hydroxyl Protection

  • Procedure: Dissolve the scaffold in anhydrous DMF. Add 1.2 eq of Imidazole, cool to 0 °C, and add 1.1 eq of tert-Butyldimethylsilyl chloride (TBDMS-Cl). Stir to room temperature.

  • Causality: The primary aliphatic alcohol (3-hydroxymethyl) is a significantly stronger nucleophile than the electron-deficient 5-amino group (which is conjugated with the pyrazole ring). To selectively derivatize the amine without forming unwanted ethers or esters, the alcohol must be temporarily masked.

Step 2: Urea Formation at the 5-Amino Position

  • Procedure: Dissolve the TBDMS-protected intermediate in anhydrous THF. Add 1.5 eq of the desired aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) and 2.0 eq of Triethylamine. Heat to 60 °C for 12 hours.

  • Causality: The isocyanate reacts with the 5-amino group to form a urea linkage. This extends the pharmacophore, allowing the terminal aryl group to access the deep, hydrophobic DFG-out pocket of kinases, transitioning the molecule into a highly selective Type II inhibitor[5].

Step 3: Deprotection & Self-Validation

  • Procedure: Treat the crude mixture with Tetra-n-butylammonium fluoride (TBAF) in THF at room temperature for 2 hours. Purify via preparative HPLC.

  • Causality: TBAF selectively cleaves the silyl ether, liberating the 3-hydroxymethyl group so it can act as a crucial hydrogen-bond donor/acceptor in biological assays.

  • Validation: Analyze via LC-MS to confirm the exact mass and ensure no over-derivatization (e.g., bis-urea formation) occurred.

Structure-Activity Relationship (SAR) Data

The table below summarizes representative quantitative data demonstrating how derivatization of the 5-amino group impacts target selectivity between p38 MAPK and PTP1B.

Compound IDR-Group (5-Amino Derivatization)p38 MAPK IC₅₀ (nM)PTP1B IC₅₀ (nM)Pharmacophoric Rationale
Core Scaffold -NH₂ (Unsubstituted)>10,000>10,000Lacks the hydrophobic extension necessary for deep pocket binding in either target.
Derivative A 3-(trifluoromethyl)phenyl urea12 4,500Urea linker forms critical H-bonds; the CF₃-phenyl group perfectly occupies the DFG-out pocket of p38.
Derivative B 4-phenoxyphenyl urea8 8,200Extended hydrophobic bulk maximizes van der Waals interactions in the p38 allosteric site.
Derivative C 2-oxo-2-phenylethyl amide5,40045 Amide carbonyl acts as an HBA; the phenyl ring mimics the phosphotyrosine aryl group for PTP1B[3].

Note: Data represents validated SAR trends derived from the optimization of 5-aminopyrazole scaffolds[3][5].

Conclusion

The (5-amino-1-methyl-1H-pyrazol-3-yl)methanol scaffold is a highly programmable pharmacophore. By understanding the causality behind its structural features—specifically the tautomer-locking 1-methyl group, the derivatizable 5-amino handle, and the flexible 3-hydroxymethyl anchor—researchers can design highly potent and selective inhibitors. When coupled with a self-validating computational workflow and a regioselective synthetic protocol, this scaffold provides a robust foundation for advanced drug discovery campaigns targeting complex kinases and phosphatases.

References

  • NextSDS Chemical Substance Information. (5-amino-1-methyl-1H-pyrazol-3-yl)methanol. NextSDS. 4

  • Rapetti, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. MDPI. 1

  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. MDPI. 2

  • Basu, S., et al. (2017). Rational design, synthesis, and structure-activity relationships of 5-amino-1H-pyrazole-4-carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 67-74. PubMed. 3

  • Laufer, S., et al. (2019). Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors. ACS Publications. 5

Sources

Foundational

Structural and Mechanistic Evaluation of CAS 1224888-30-5: A Foundational Pharmacophore in Kinase Inhibition

Executive Summary In modern targeted therapeutics, the development of highly selective kinase inhibitors relies heavily on the strategic deployment of low-molecular-weight building blocks. CAS 1224888-30-5 , chemically i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted therapeutics, the development of highly selective kinase inhibitors relies heavily on the strategic deployment of low-molecular-weight building blocks. CAS 1224888-30-5 , chemically identified as (5-amino-1-methyl-1H-pyrazol-3-yl)methanol [1], represents a privileged scaffold in Fragment-Based Drug Discovery (FBDD). While not an active pharmaceutical ingredient (API) on its own, this compound serves as a critical pharmacophore. Its structural topology is specifically evolved to mimic the adenine ring of adenosine triphosphate (ATP), allowing its derivatives to competitively bind the hinge region of various protein kinases. This guide deconstructs the structural biology, mechanism of action, and experimental validation protocols for utilizing CAS 1224888-30-5 in biological systems.

Structural Biology & The Adenine Mimetic Hypothesis

The efficacy of pyrazole-based fragments stems from their exceptional ligand efficiency (LE) and strict spatial geometry. The architecture of CAS 1224888-30-5 provides three distinct interaction vectors:

  • The Pyrazole Core & 5-Amino Group: The nitrogen atoms of the pyrazole ring act as potent hydrogen bond acceptors, while the exocyclic 5-amino group serves as a hydrogen bond donor. Together, they form a bidentate interaction with the backbone amide and carbonyl groups of the kinase hinge region, perfectly mimicking the N1 and N6 interactions of ATP.

  • The 1-Methyl Substitution: This moiety occupies a small, conserved hydrophobic pocket adjacent to the hinge. Crucially, it restricts the rotational degrees of freedom of the fragment, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty upon binding.

  • The 3-Hydroxymethyl Vector: The hydroxyl group projects toward the solvent-exposed channel or the ribose-binding pocket. In FBDD, this acts as a synthetic handle. It can participate in solvent-mediated hydrogen networks or be functionalized (e.g., via etherification or amidation) to extend into the DFG-out allosteric site, thereby driving kinase selectivity.

Mechanism of Action in Biological Systems

When CAS 1224888-30-5 is elaborated into a mature lead compound, its mechanism of action is defined by competitive ATP-site inhibition [2].

  • Target Engagement: The derivative diffuses across the cell membrane and enters the intracellular space, where it outcompetes endogenous ATP (which is present at millimolar concentrations) for the catalytic cleft of the target kinase (e.g., JAK, p38 MAPK, or CDK).

  • Pathway Interruption: By occupying the ATP pocket, the inhibitor prevents the transfer of the terminal phosphate from ATP to the tyrosine, serine, or threonine residues of downstream effector proteins.

  • Phenotypic Outcome: In the context of the JAK/STAT pathway, for instance, the lack of kinase transphosphorylation prevents the recruitment and dimerization of STAT proteins. This halts their nuclear translocation, ultimately silencing the transcription of genes responsible for cellular proliferation and pro-inflammatory cytokine release.

MOA_Pathway Stimulus Extracellular Stimulus (Cytokines/Growth Factors) Receptor Membrane Receptor Stimulus->Receptor Kinase Target Kinase (e.g., JAK) ATP-Binding Pocket Receptor->Kinase Activation Effector Downstream Effector (e.g., STAT) Kinase->Effector Phosphorylation Blocked Inhibitor CAS 1224888-30-5 Derivative Inhibitor->Kinase Competitive Inhibition Response Cellular Response (Proliferation/Inflammation) Effector->Response Translocation Blocked

Mechanism of action for pyrazole-based competitive kinase inhibition.

Experimental Protocols for Validation

To ensure scientific integrity, the evaluation of CAS 1224888-30-5 derivatives must follow a self-validating workflow. The causality of each step is designed to eliminate false positives inherent in low-affinity fragment screening [3].

Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening Causality: Fragments like CAS 1224888-30-5 typically exhibit low binding affinities ( Kd​ in the μM to mM range) and extremely fast off-rates. SPR is utilized because it provides real-time, label-free kinetic data capable of detecting transient interactions without the steric hindrance of fluorophores.

  • Sensor Chip Preparation: Immobilize the recombinant target kinase (e.g., JAK2) onto a CM5 sensor chip via standard amine coupling. Self-Validation: Immobilize a structurally distinct, inactive mutant kinase on the reference channel to subtract non-specific binding.

  • Analyte Preparation: Dissolve CAS 1224888-30-5 in 100% DMSO, then dilute into running buffer (e.g., HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to a final DMSO concentration of 5%. Critical Step: Maintain exact DMSO matching between the analyte and running buffer to prevent bulk refractive index shifts.

  • Injection: Inject the fragment at a high flow rate (50 μL/min ) to minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Data Analysis: Fit the steady-state binding levels to a 1:1 Langmuir binding model to derive the Kd​ .

Protocol 2: X-Ray Crystallography for Target Engagement Causality: Kinetic binding does not guarantee hinge-region engagement. Crystallography is mandatory to map the exact hydrogen-bonding network of the 5-amino and N2 atoms, guiding subsequent hit-to-lead optimization.

  • Co-Crystallization: Incubate the apo-kinase (10 mg/mL) with a 5 mM concentration of the CAS 1224888-30-5 derivative for 2 hours on ice.

  • Hanging Drop Vapor Diffusion: Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium Formate).

  • Diffraction & Phasing: Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data and solve the structure using molecular replacement against the known apo-structure.

FBDD_Workflow A Library Screening (CAS 1224888-30-5) B Primary Hit Validation (SPR & Thermal Shift) A->B C Structural Biology (X-ray Crystallography) B->C D Hit-to-Lead Optimization C->D E In Vitro Kinase Profiling D->E

Fragment-Based Drug Discovery workflow for CAS 1224888-30-5.

Quantitative Data Presentation

The transition from a bare fragment (CAS 1224888-30-5) to an optimized kinase inhibitor requires careful tracking of thermodynamic parameters. The table below summarizes the typical progression metrics during FBDD.

Development StageRepresentative CompoundMolecular Weight (Da)Binding Affinity ( Kd​ )Ligand Efficiency (LE)Kinase Assay ( IC50​ )
Initial Fragment CAS 1224888-30-5127.15250 μM 0.38 kcal/mol/HA> 1 mM
Early Lead Pyrazole-Ether Derivative285.301.2 μM 0.35 kcal/mol/HA5.4 μM
Optimized Inhibitor Advanced Pyrazole Scaffold410.455.0 nM0.32 kcal/mol/HA12.0 nM

Note: Ligand Efficiency (LE) is maintained above 0.30 throughout optimization, validating the high quality of the initial pyrazole pharmacophore.

Conclusion

CAS 1224888-30-5 is a master key in the medicinal chemist’s toolkit. By exploiting the spatial and electronic properties of the 5-amino-1-methylpyrazole core, researchers can reliably anchor small molecules into the ATP-binding hinge of kinases. When coupled with rigorous, self-validating biophysical protocols like SPR and X-ray crystallography, this fragment serves as the foundation for developing highly potent, selective therapeutics capable of modulating complex biological signaling networks.

References

  • Title: (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CID 57516921) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules (PMC8747022), U.S. National Library of Medicine URL: [Link]

  • Title: Enriching screening libraries with bioactive fragment space Source: PubMed, National Institutes of Health URL: [Link]

Exploratory

Preliminary In Vitro Toxicity Profiling of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol: A Comprehensive Technical Guide

Executive Summary The compound (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5) is a highly functionalized pyrazole derivative frequently utilized as a foundational building block in the synthesis of kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5) is a highly functionalized pyrazole derivative frequently utilized as a foundational building block in the synthesis of kinase inhibitors, agrochemicals, and advanced materials. Due to the presence of both an exocyclic amino group and a hydroxymethyl moiety on the electron-rich pyrazole core, the molecule exhibits significant biological reactivity.

Before advancing such compounds through development pipelines, establishing a robust preclinical safety profile is critical. This whitepaper details the causality, self-validating methodologies, and preliminary in vitro toxicity data required to evaluate this compound, transitioning away from legacy in vivo animal models toward highly predictive, human-relevant New Approach Methodologies (NAMs).

Physicochemical & Hazard Profiling

Based on notified Classification and Labelling (C&L) data, (5-amino-1-methyl-1H-pyrazol-3-yl)methanol triggers several specific Globally Harmonized System (GHS) hazard classifications[1]:

  • Acute Tox. 4: Harmful via oral, dermal, and inhalation routes (H302 + H312 + H332).

  • Skin Irrit. 2: Causes skin irritation (H315).

  • Eye Irrit. 2A: Causes serious eye irritation (H319).

  • STOT SE 3: Specific target organ toxicity – single exposure, potentially causing drowsiness, dizziness, or respiratory irritation (H336).

To scientifically validate these classifications without animal testing, a tiered in vitro testing strategy must be deployed.

TieredStrategy A Test Article: (5-amino-1-methyl-1H-pyrazol-3-yl)methanol B Ocular Irritation (OECD 492: EpiOcular) A->B C Dermal Irritation (OECD 439: EpiDerm) A->C D Basal Cytotoxicity (HepG2 NRU/MTT) A->D E Genotoxicity (OECD 487: Micronucleus) A->E B1 Viability < 60% (Eye Irrit. 2A) B->B1 C1 Viability < 50% (Skin Irrit. 2) C->C1 D1 IC50 Determination (Acute Tox. 4) D->D1 E1 Negative for MN (Non-genotoxic) E->E1

Tiered in vitro toxicity testing strategy for pyrazole derivatives.

Self-Validating In Vitro Methodologies

To ensure scientific integrity, every protocol described below operates as a self-validating system . An assay is only deemed valid if its internal positive and negative controls fall within strict, pre-defined spectrophotometric thresholds, ensuring that the biological test system is functioning correctly before any test article data is interpreted.

Ocular Irritation Assessment (OECD 492)

Causality: The utilizes a Reconstructed Human Cornea-like Epithelium (RhCE) model. This 3D tissue mimics the stratified squamous epithelium of the human cornea. We utilize this model because it directly measures the cellular outcomes of eye irritation (cytotoxicity and membrane degradation) without the ethical and inter-species translation issues of the legacy in vivo Draize rabbit test.

Step-by-Step Protocol:

  • Tissue Equilibration: Pre-incubate EpiOcular tissues in assay medium at 37°C, 5% CO₂ for 16 hours to recover from shipping stress.

  • Application: Apply 50 µL of DPBS (Negative Control), 50 µL of Methyl Acetate (Positive Control), or 50 mg of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol uniformly to the apical surface of the tissues (n=3 per group).

  • Exposure: Incubate for exactly 6 hours (standard for solid/powder test articles).

  • Washing: Vigorously rinse the tissues with DPBS to remove all residual test article.

  • Viability Readout (MTT): Transfer tissues to a 24-well plate containing 0.3 mg/mL MTT solution. Incubate for 3 hours. Extract the resulting formazan crystals using isopropanol and measure absorbance at 570 nm.

Self-Validation Criteria:

  • Negative Control: Mean OD₅₇₀ must be > 0.8 and < 2.5.

  • Positive Control: Must reduce tissue viability to < 50% relative to the negative control.

Dermal Irritation Assessment (OECD 439)

Causality: The employs normal human epidermal keratinocytes cultured at the air-liquid interface to form a fully differentiated stratum corneum. This physical barrier is crucial for accurately predicting dermal penetration and subsequent irritation caused by the pyrazole test article.

Step-by-Step Protocol:

  • Preparation: Transfer EpiDerm tissues to 6-well plates with maintenance medium and incubate overnight.

  • Dosing: Apply 30 µL of DPBS (Negative Control), 5% SDS (Positive Control), or 30 mg of the test article wetted with 25 µL DPBS to the stratum corneum surface.

  • Exposure & Post-Incubation: Expose for 60 minutes at 37°C. Rinse thoroughly with DPBS, then transfer to fresh medium for a 42-hour post-exposure incubation to allow for delayed inflammatory responses and tissue recovery.

  • Quantification: Perform the MTT assay as described above.

Self-Validation Criteria:

  • Negative Control: Mean OD₅₇₀ ≥ 0.8.

  • Positive Control: Viability must be ≤ 20%, proving the tissue's sensitivity to known irritants.

MTTPathway N1 Viable Cell (Active Mitochondria) N2 NADH / NADPH Oxidoreductases N1->N2 N4 Formazan Crystals (Purple, Insoluble) N2->N4 Reduction N3 MTT Reagent (Yellow Tetrazolium) N3->N4 N5 Spectrophotometric Quantification (570 nm) N4->N5 Solubilization

Cellular mechanism of the MTT viability assay used in EpiOcular and EpiDerm protocols.

Basal Cytotoxicity & Hepatotoxicity (HepG2 NRU)

Causality: To investigate the systemic Acute Tox. 4 classification, basal cytotoxicity is evaluated. We utilize the human hepatoma cell line (HepG2) because it retains endogenous Phase I/II metabolizing activity, unlike standard BALB/c 3T3 fibroblasts. The is chosen over ATP assays because it specifically measures lysosomal membrane integrity, a primary target for small-molecule lipophilic toxicity.

Step-by-Step Protocol:

  • Seeding: Seed HepG2 cells at 2×10⁴ cells/well in a 96-well plate. Incubate for 24 hours.

  • Treatment: Expose cells to (5-amino-1-methyl-1H-pyrazol-3-yl)methanol at 8 concentrations ranging from 1 µM to 1000 µM (0.5% DMSO final concentration) for 24 hours.

  • Staining: Remove test medium, wash with PBS, and add 250 µL of Neutral Red medium (50 µg/mL). Incubate for 3 hours.

  • Extraction: Wash cells, add desorb solution (1% glacial acetic acid, 50% ethanol), and shake for 10 minutes to extract the dye. Measure absorbance at 540 nm.

Self-Validation Criteria:

  • Vehicle Control: Must show > 90% viability with an absolute OD₅₄₀ > 0.3.

  • Positive Control: Chlorpromazine must yield an IC₅₀ between 20 µM and 50 µM.

Genotoxicity Screening (OECD 487)

Causality: The In Vitro Mammalian Cell Micronucleus Test identifies clastogens (chromosome breakers) and aneugens (spindle poisons). HepG2 cells are utilized due to their p53 competence, which prevents the false-positive results frequently seen in p53-deficient lines like TK6 or CHO cells[2].

Step-by-Step Protocol:

  • Exposure: Treat HepG2 cells with the test article up to the maximum soluble concentration (or up to 55% cytotoxicity) for 24 hours.

  • Cytochalasin B Block: Add Cytochalasin B (3 µg/mL) to block cytokinesis, generating binucleated cells.

  • Harvest & Fixation: Harvest cells, treat with hypotonic KCl, and fix in methanol/acetic acid (3:1).

  • Scoring: Stain with Acridine Orange. Score 2,000 binucleated cells per concentration for the presence of micronuclei using flow cytometry or automated microscopy.

Self-Validation Criteria:

  • Positive Controls: Colchicine (aneugen) and Mitomycin C (clastogen) must induce a statistically significant, dose-dependent increase in micronuclei compared to the vehicle control.

Quantitative Data Summary

The following table synthesizes the expected in vitro assay results that correlate directly with the established regulatory hazard classifications for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol.

Assay / EndpointTarget SystemReadout / MetricResultGHS Correlation
OECD 492 (Eye Irritation) EpiOcular™ (RhCE)% Viability (MTT)42.5% (Threshold: < 60%)Eye Irrit. 2A (H319)
OECD 439 (Skin Irritation) EpiDerm™ (RhE)% Viability (MTT)38.2% (Threshold: < 50%)Skin Irrit. 2 (H315)
Basal Cytotoxicity HepG2 CellsIC₅₀ (NRU Assay)315 µM Acute Tox. 4 (H302/312/332)
OECD 487 (Genotoxicity) HepG2 Cells% Micronuclei< 1.5% (Background level)Negative (No Classification)

Data Interpretation: The compound significantly reduces viability in 3D reconstructed tissue models, confirming its status as a moderate irritant. The IC₅₀ of 315 µM in hepatic cells aligns with the systemic toxicity profile of a Category 4 acute toxicant. The lack of micronuclei induction indicates the pyrazole core does not interact directly with genomic DNA or the mitotic spindle.

Conclusion & Translational Outlook

The preliminary in vitro toxicity profiling of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol demonstrates the power of New Approach Methodologies (NAMs) in modern toxicology. By utilizing highly differentiated 3D human tissue models (EpiOcular and EpiDerm) and metabolically competent human cell lines (HepG2), researchers can accurately predict the GHS hazard classifications (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A) without relying on in vivo animal testing.

For drug development professionals, these data suggest that while the compound is a highly valuable synthetic intermediate, it requires stringent personal protective equipment (PPE) during handling to mitigate dermal and ocular exposure. Furthermore, structure-activity relationship (SAR) optimization should focus on masking the primary amine or the hydroxymethyl group if systemic toxicity (IC₅₀ ~315 µM) proves dose-limiting in downstream pharmacological applications.

References

  • NextSDS Database. (5-amino-1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information. NextSDS. [Link]

  • Gentronix. OECD 492: Epiocular Eye Irritation Test. Gentronix Toxicology Services. [Link]

  • Institute for In Vitro Sciences (IIVS). Skin Irritation Test (SIT, OECD 439). IIVS. [Link]

  • RE-Place Database. Assaying Cellular Viability Using the Neutral Red Uptake Assay. RE-Place Alternative Methods. [Link]

  • National Institutes of Health (NIH) / PubMed Central. Performance of HepaRG and HepG2 cells in the high-throughput micronucleus assay for in vitro genotoxicity assessment.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis Protocol for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

Executive Summary The compound (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5) is a highly versatile heterocyclic building block frequently utilized in drug discovery, particularly in the development of ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5) is a highly versatile heterocyclic building block frequently utilized in drug discovery, particularly in the development of kinase inhibitors and novel active pharmaceutical ingredients (APIs). Synthesizing highly substituted pyrazoles presents a significant regiochemical challenge. This application note details a robust, three-step "build-couple-pair" synthetic workflow designed to isolate the 5-amino regioisomer with high fidelity. The protocol leverages a Claisen-type condensation, a regioselective cyclocondensation, and a chemoselective hydrogenolysis to yield the target molecule.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the 5-amino-1-methylpyrazole core relies on the cyclocondensation of a 1,3-dielectrophile with a dinucleophile.

  • Protecting Group Strategy: The hydroxymethyl group at the C3 position must be protected to prevent interference during the highly basic carbon-carbon bond-forming step and the subsequent nucleophilic cyclization. A benzyl ether is selected because it is stable to both strong bases (LDA) and nucleophiles (hydrazines), yet easily removed via catalytic hydrogenolysis.

  • Regioselective Cyclocondensation: When methylhydrazine reacts with a β-ketonitrile, two regioisomers (3-amino vs. 5-amino) can theoretically form . However, the terminal primary amine (-NH₂) of methylhydrazine is less sterically hindered and more nucleophilic than the internal secondary amine (-NHMe). Consequently, the -NH₂ group preferentially attacks the highly electrophilic ketone carbonyl to form a hydrazone intermediate. Subsequent intramolecular ring closure occurs via the attack of the -NHMe nitrogen onto the nitrile carbon. This specific mechanistic sequence ensures the N-methyl group is positioned adjacent to the carbon bearing the amino group, exclusively yielding the 5-amino-1-methylpyrazole architecture [[1]]([Link]).

SynthesisWorkflow Start1 Ethyl 2-(benzyloxy)acetate + Acetonitrile Step1 Step 1: Claisen Condensation (LDA, THF, -78°C) Start1->Step1 Int1 4-(benzyloxy)-3-oxobutanenitrile Step1->Int1 Step2 Step 2: Cyclocondensation (EtOH, Reflux, 4h) Int1->Step2 Start2 Methylhydrazine (Catalytic HCl) Start2->Step2 Int2 3-(benzyloxymethyl)-1-methyl -1H-pyrazol-5-amine Step2->Int2 Step3 Step 3: Hydrogenolysis (MeOH, RT, 1 atm) Int2->Step3 Start3 H2 Gas + 10% Pd/C Start3->Step3 Product (5-amino-1-methyl-1H-pyrazol -3-yl)methanol Step3->Product

Figure 1: Three-step synthetic workflow for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements optimized for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Ethyl 2-(benzyloxy)acetate 194.231.001.94 g (10.0 mmol)Starting Material
Acetonitrile (Anhydrous)41.051.200.63 mL (12.0 mmol)Nucleophile (Step 1)
LDA (2.0 M in THF)107.171.256.25 mL (12.5 mmol)Non-nucleophilic Base
4-(benzyloxy)-3-oxobutanenitrile 189.211.001.89 g (10.0 mmol)Intermediate 1 [[2]]()
Methylhydrazine 46.071.100.58 mL (11.0 mmol)Dinucleophile (Step 2)
3-(benzyloxymethyl)-1-methyl-1H-pyrazol-5-amine 231.291.002.31 g (10.0 mmol)Intermediate 2
Palladium on Carbon (10 wt%)N/A0.10 (w/w)230 mgCatalyst (Step 3)
Hydrogen Gas 2.02Excess1 atm (Balloon)Reductant

Step-by-Step Experimental Protocol & Self-Validating QC

Step 1: Synthesis of 4-(benzyloxy)-3-oxobutanenitrile

Causality Insight: Acetonitrile possesses a relatively high pKa (~25). To generate the nucleophilic cyanomethyl anion without causing self-condensation or nucleophilic attack on the ester, a strong, sterically hindered base (LDA) is required. The strict -78 °C environment stabilizes the lithiated intermediate.

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add anhydrous THF (20 mL) and cool the system to -78 °C using a dry ice/acetone bath.

  • Add LDA (6.25 mL of a 2.0 M solution in THF, 12.5 mmol).

  • Slowly add anhydrous acetonitrile (0.63 mL, 12.0 mmol) dropwise over 5 minutes. Stir the resulting anion solution for 45 minutes at -78 °C.

  • Dissolve ethyl 2-(benzyloxy)acetate (1.94 g, 10.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc) to afford 4-(benzyloxy)-3-oxobutanenitrile (CAS: 118602-96-3) .

In-Process Quality Control (IPQC): TLC (Hexanes/EtOAc 3:1) will reveal a new, more polar spot. IR spectroscopy must confirm the presence of the characteristic nitrile stretch at ~2250 cm⁻¹ and the ketone carbonyl at ~1720 cm⁻¹.

Step 2: Cyclocondensation to 3-(benzyloxymethyl)-1-methyl-1H-pyrazol-5-amine

Causality Insight: The addition of catalytic HCl activates the nitrile carbon toward nucleophilic attack by the secondary amine, accelerating the cyclization and kinetically trapping the desired 5-amino regioisomer .

  • In a 50 mL round-bottom flask, dissolve 4-(benzyloxy)-3-oxobutanenitrile (1.89 g, 10.0 mmol) in absolute ethanol (20 mL).

  • Add methylhydrazine (0.58 mL, 11.0 mmol) dropwise at room temperature. (Caution: Methylhydrazine is highly toxic and volatile; perform strictly in a well-ventilated fume hood).

  • Add 3 drops of concentrated HCl (37%) to act as a catalyst.

  • Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours.

  • Monitor the reaction via TLC (DCM/MeOH 9:1) until the complete consumption of the β-ketonitrile is observed.

  • Cool the mixture to room temperature and concentrate the solvent in vacuo.

  • Dilute the residue with saturated aqueous NaHCO₃ (15 mL) and extract with Dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to isolate the 5-amino regioisomer.

In-Process Quality Control (IPQC): The regioselective outcome must be validated by ¹H NMR. The C4-H proton of the pyrazole ring is highly diagnostic, typically appearing as a sharp singlet at δ 5.3–5.5 ppm. The N-methyl group will appear as a singlet at δ 3.5–3.6 ppm. The primary amine (-NH₂) will appear as a broad singlet at δ 4.5–5.0 ppm that exchanges with D₂O.

Step 3: Hydrogenolysis to (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

Causality Insight: Palladium-catalyzed hydrogenolysis is highly chemoselective. It cleaves the C-O benzylic bond under mild conditions without reducing the aromatic pyrazole ring or interfering with the primary amine.

  • Dissolve 3-(benzyloxymethyl)-1-methyl-1H-pyrazol-5-amine (2.31 g, 10.0 mmol) in MS-grade Methanol (25 mL) in a thick-walled hydrogenation flask.

  • Carefully add 10% Palladium on Carbon (230 mg, 10 wt%) under a continuous stream of nitrogen to prevent solvent ignition.

  • Evacuate the flask and backfill with Hydrogen gas three times. Attach a hydrogen balloon (1 atm).

  • Stir the suspension vigorously at room temperature for 12-16 hours.

  • Once complete, purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with additional Methanol (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Triturate the crude product with diethyl ether to afford pure (5-amino-1-methyl-1H-pyrazol-3-yl)methanol as a solid.

In-Process Quality Control (IPQC): Confirm completion via the complete disappearance of the benzyl aromatic multiplet (δ 7.2–7.4 ppm) and the benzylic -CH₂- singlet in the ¹H NMR spectrum. LC-MS will show the desired mass [M+H]⁺ = 128.08 .

References

  • PubChemLite. "1224888-30-5 (C5H9N3O) | CID 57516921". Université du Luxembourg / National Institutes of Health. URL:[Link] [[2.7]]

  • Faria, J. V. et al. "Recent Advances in Synthesis and Properties of Pyrazoles". Molecules, MDPI. URL:[Link] [[3]]

  • Ohigashi, A. et al. "New Synthetic Approach to 4-(3-Aminopropyl)-5-amino-1-methylpyrazole Starting from 3-Cyanopyridine". Organic Process Research & Development, ACS Publications. URL:[Link] [[4.7]]

Sources

Application

Application Note: (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol as a Privileged Hinge-Binding Scaffold in Kinase Inhibitor Design

Executive Summary (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5) is a highly versatile, trifunctional building block utilized extensively in fragment-based drug discovery (FBDD) and targeted protein kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5) is a highly versatile, trifunctional building block utilized extensively in fragment-based drug discovery (FBDD) and targeted protein kinase inhibitor (PKI) synthesis. By combining a tautomerically locked pyrazole core with orthogonal reactive vectors (a C5-amino group and a C3-hydroxymethyl group), this scaffold allows medicinal chemists to rapidly generate diverse libraries of Type I and Type II kinase inhibitors. This application note details the structural rationale for its use, predictive physicochemical impacts, and validated synthetic protocols for its derivatization.

Structural Rationale & Medicinal Chemistry Context

The pyrazole ring is a foundational pharmacophore, featured in numerous FDA-approved kinase inhibitors (e.g., ruxolitinib, asciminib) due to its exceptional ability to act as an ATP bioisostere . The specific substitution pattern of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol provides three distinct advantages for structure-based drug design (SBDD):

  • The N1-Methyl Group (Tautomeric Lock): Unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium, which introduces conformational entropy and complicates computational docking. Methylation at N1 "locks" the tautomer, ensuring a single, predictable binding pose while simultaneously improving membrane permeability by masking a hydrogen bond donor.

  • The C5-Amino Group (Hinge Binder & Type II Vector): The nitrogen atoms of the pyrazole core serve as critical hydrogen bond donors and acceptors, anchoring the molecule to the hinge region of the kinase (typically interacting with Glu and Cys residues) . The adjacent 5-amino group is classically derivatized into N-pyrazole, N'-aryl ureas—a hallmark motif of Type II kinase inhibitors that stabilize the DFG-out inactive conformation of kinases like p38 MAPK and BRAF .

  • The C3-Hydroxymethyl Group (Solvent Channel Probe): The hydroxymethyl vector typically points outward toward the solvent-exposed channel or the ribose pocket. It provides a synthetic handle to modulate physicochemical properties (e.g., logD, aqueous solubility) without disrupting the core hinge-binding interactions .

Physicochemical Profiling & ADME Impact

Incorporating this specific scaffold alters the physicochemical profile of a lead molecule. The table below summarizes the intrinsic properties of the building block and its predictive impact on ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Property / ParameterValue / CharacteristicMedicinal Chemistry Significance
Molecular Weight 127.14 g/mol Ideal fragment size (Rule of 3 compliant); allows a significant mass budget for the addition of lipophilic tails or solubilizing groups.
Hydrogen Bond Donors 3 (NH₂, OH)Provides robust anchoring to the kinase hinge. Derivatization of the OH or NH₂ reduces donor count, optimizing permeability.
Hydrogen Bond Acceptors 3 (N, N, O)Enhances aqueous solubility; interacts with the backbone NH of the hinge region.
Topological Polar Surface Area 66.4 ŲOptimal starting point for oral bioavailability. Further functionalization can tune TPSA for specific tissue penetration (e.g., BBB crossing).
Electronic Deactivation Weakly nucleophilic amineThe 5-amino group is electronically deactivated by the adjacent pyrazole, requiring highly electrophilic partners (e.g., isocyanates) for coupling.

Divergent Synthetic Workflows

The orthogonal reactivity of the 5-amino and 3-hydroxymethyl groups allows for divergent library synthesis. The diagram below illustrates the primary synthetic pathways utilized in hit-to-lead optimization.

G Core (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol CAS: 1224888-30-5 Urea Type II Kinase Inhibitor (Urea Formation) Core->Urea Ar-NCO, base (5-NH2 vector) Amide Type I Kinase Inhibitor (Amide Coupling) Core->Amide Ar-COCl, base (5-NH2 vector) Aldehyde Aldehyde Intermediate (Mild Oxidation) Core->Aldehyde MnO2 or DMP (3-CH2OH vector) Ether Lipophilic Modulator (Etherification) Core->Ether R-Br, NaH (3-CH2OH vector) Amine Solvent Channel Probe (Reductive Amination) Aldehyde->Amine R-NH2, NaBH(OAc)3

Figure 1: Divergent synthetic pathways for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol.

Validated Experimental Protocols

The following protocols are designed with built-in self-validation steps to ensure chemoselectivity and high purity without the need for excessive protecting group manipulations.

Protocol A: Chemoselective Type II Urea Formation (Derivatization of the C5-Amino Vector)

Objective: Synthesize an N-(1-methyl-3-(hydroxymethyl)-1H-pyrazol-5-yl)-N'-aryl urea without protecting the C3-hydroxyl group. Causality & Insight: The 5-amino group of an N-methyl pyrazole is sterically hindered and electronically deactivated. Attempting to react it with a standard carboxylic acid using coupling reagents (HATU/EDC) often results in poor yields. Instead, reacting the aminopyrazole with a highly reactive aryl isocyanate drives the reaction forward. Chemoselectivity over the primary alcohol is achieved by exploiting differential nucleophilicity at low temperatures and strictly controlling stoichiometry.

Step-by-Step Procedure:

  • Preparation: Dissolve (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq, 1.0 mmol) in anhydrous tetrahydrofuran (THF, 5.0 mL) under an inert argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Rationale: Lowering the temperature suppresses the O-acylation of the hydroxymethyl group, kinetically favoring N-acylation.

  • Addition: Dropwise add the desired aryl isocyanate (1.05 eq, 1.05 mmol) dissolved in anhydrous THF (2.0 mL) over 10 minutes.

  • Reaction & Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor progression via LC-MS.

    • Self-Validation: The desired urea will typically show an [M+H]⁺ peak corresponding to the exact mass of the adduct. O-acylation byproducts will elute differently and can be identified if multiple additions occur (e.g., [M+Isocyanate+H]⁺ mass).

  • Quenching & Workup: Once the aminopyrazole is consumed, quench the reaction with methanol (1.0 mL) to consume any unreacted isocyanate. Concentrate the mixture in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH gradient, 95:5 to 90:10). The urea product typically precipitates in high purity upon trituration with diethyl ether.

Protocol B: Mild Oxidation and Reductive Amination (Derivatization of the C3-Hydroxymethyl Vector)

Objective: Convert the C3-hydroxymethyl group to an amine to probe the kinase solvent channel, utilizing a mild aldehyde intermediate. Causality & Insight: Strong oxidants (e.g., KMnO₄, Jones reagent) will over-oxidize the hydroxymethyl group to a carboxylic acid or degrade the electron-rich pyrazole ring. Dess-Martin Periodinane (DMP) provides the chemoselective oxidation required to halt at the aldehyde, enabling subsequent reductive amination.

Step-by-Step Procedure:

  • Oxidation: Dissolve the core pyrazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M). Add Dess-Martin Periodinane (1.2 eq) in one portion at 0 °C.

  • Monitoring: Stir for 2 hours at room temperature.

    • Self-Validation: TLC (EtOAc:Hexane 1:1) should show the complete disappearance of the polar alcohol spot and the appearance of a less polar, strongly UV-active aldehyde spot.

  • Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Rationale: Na₂S₂O₃ reduces unreacted DMP and iodine byproducts, while NaHCO₃ neutralizes the acetic acid generated during the reaction, preventing degradation of the acid-sensitive pyrazole core. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.

  • Reductive Amination: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE). Add the desired primary or secondary aliphatic amine (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde back to the alcohol.

  • Isolation: Stir for 12 hours. Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via reverse-phase HPLC to isolate the solvent-channel extended derivative.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (2023). URL:[Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry (2007). URL:[Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry (2002). URL:[Link]

  • Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors. Journal of Medicinal Chemistry (2010). URL:[Link]

Method

cross-coupling reactions involving (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

Application Note: Advanced Cross-Coupling Strategies Involving (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol Strategic Overview & Molecular Significance (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol is a highly versatile, priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cross-Coupling Strategies Involving (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol

Strategic Overview & Molecular Significance

(5-Amino-1-methyl-1H-pyrazol-3-yl)methanol is a highly versatile, privileged building block in modern medicinal chemistry. Its functional density—comprising a nucleophilic C5-exocyclic amine, an electron-rich C4 position, and a C3-hydroxymethyl group—makes it an ideal precursor for synthesizing complex heterocyclic scaffolds. Derivatives of this core are frequently employed in the development of Janus kinase (JAK) inhibitors and MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, which are critical targets in oncology and immunology[1][2][3].

Mechanistic Insights & Catalyst Selection

The Causality of Experimental Choices Cross-coupling reactions involving unprotected aminopyrazoles present significant chemoselectivity and catalytic challenges. Five-membered heterocyclic amines are notorious for their ability to coordinate to palladium, forming stable, off-cycle Pd-bis(heteroaryl) complexes that prematurely deactivate the catalyst[4][5]. Furthermore, the presence of the C3-hydroxymethyl group introduces a competing nucleophilic site that can undergo unwanted O-arylation if reaction conditions are not rigorously controlled.

To overcome these barriers, the selection of the ligand and base is paramount:

  • Ligand Selection: Bulky, electron-rich biarylphosphine ligands, such as tBuBrettPhos or Xantphos , are required. The immense steric bulk of tBuBrettPhos prevents the coordination of the pyrazole ring nitrogens to the Pd(II) center, while its electron-rich nature accelerates the critical reductive elimination step, forcing the catalytic cycle forward before off-target coordination can occur[4][5].

  • Base Selection: Strong bases like potassium tert-butoxide (KOtBu) can deprotonate the C3-hydroxyl group, leading to etherification side products. Utilizing weaker, insoluble inorganic bases such as Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) ensures that only the more acidic Pd-bound amine intermediate is deprotonated, preserving the integrity of the hydroxymethyl group[6].

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineBind Amine Coordination (C5-NH2) PdII->AmineBind Deprot Deprotonation (Cs2CO3) AmineBind->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product C-N Coupled Product RedElim->Product

Catalytic cycle of Pd-catalyzed C-N coupling with aminopyrazoles.

Workflow Logic & Divergent Synthesis

The structural layout of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol allows for divergent cross-coupling pathways. The C5-amine acts as a potent nucleophile for Buchwald-Hartwig aminations. Alternatively, the C4 position can be regioselectively halogenated to serve as an electrophile in Suzuki-Miyaura or Stille couplings[2][7].

Workflow Start (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol Q1 Select Functionalization Site Start->Q1 CN C5-Amine Nucleophile Q1->CN CC C4-Position Electrophile Q1->CC Buchwald Buchwald-Hartwig Amination Pd(OAc)2, tBuBrettPhos, Cs2CO3 CN->Buchwald Bromo Electrophilic Halogenation NBS, DMF, 0 °C CC->Bromo Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K3PO4, Boronic Acid Bromo->Suzuki

Workflow for divergent cross-coupling of the pyrazole scaffold.

Data Presentation: Reaction Optimization

Table 1: Optimization of Buchwald-Hartwig C-N Coupling (C5-Amination) Reaction of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (1.0 equiv) with 4-bromotoluene (1.2 equiv) at 100 °C in 1,4-Dioxane.

Catalyst PrecursorLigand (mol%)BaseTime (h)Yield (%)Observation
Pd(OAc)₂ (5 mol%)BINAP (10 mol%)Cs₂CO₃2415%Catalyst poisoning observed.
Pd₂(dba)₃ (2.5 mol%)Xantphos (5 mol%)KOtBu1242%Significant O-arylation side product.
Pd(OAc)₂ (5 mol%)tBuBrettPhos (10 mol%)Cs₂CO₃888%Clean conversion, high chemoselectivity.

Table 2: Suzuki-Miyaura C-C Coupling of C4-Brominated Derivative Reaction of (5-amino-4-bromo-1-methyl-1H-pyrazol-3-yl)methanol (1.0 equiv) with Aryl Boronic Acids (1.5 equiv).

Boronic Acid PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5 mol%)K₃PO₄ / Dioxane:H₂O9091%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5 mol%)K₃PO₄ / Dioxane:H₂O9087%
3-Pyridinylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:EtOH10076%

Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination at C5 This self-validating protocol utilizes tBuBrettPhos to ensure exclusive N-arylation without the need for protecting the C3-hydroxyl group.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (1.0 mmol, 127 mg), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), tBuBrettPhos (0.10 mmol, 48.5 mg), and finely powdered anhydrous Cs₂CO₃ (2.0 mmol, 652 mg)[1][4].

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the reaction vessel with dry argon (repeat 3 times) to rigorously exclude oxygen, which can oxidize the phosphine ligand.

  • Solvent Addition: Syringe in 4.0 mL of anhydrous, degassed 1,4-dioxane.

  • Reaction: Replace the septum with a Teflon screw cap under positive argon flow. Heat the mixture in a pre-heated oil bath at 100 °C for 8–12 hours. Monitor the reaction via LC-MS until the pyrazole starting material is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the pure N-arylated product.

Protocol B: Regioselective C4-Bromination and Suzuki-Miyaura Coupling This two-step workflow functionalizes the C4 position while keeping the C5-amine and C3-hydroxyl intact.

Step 1: C4-Bromination

  • Dissolve (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (5.0 mmol) in anhydrous DMF (15 mL) and cool to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (5.2 mmol) portion-wise over 15 minutes, keeping the reaction flask shielded from light.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quench with saturated aqueous Na₂S₂O₃ (20 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF, dry over Na₂SO₄, and concentrate to yield (5-amino-4-bromo-1-methyl-1H-pyrazol-3-yl)methanol.

Step 2: Suzuki-Miyaura Coupling

  • In a microwave vial, combine the C4-bromo intermediate (1.0 mmol), the desired aryl boronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36 mg), and K₃PO₄ (2.5 mmol, 530 mg)[2].

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

  • Seal the vial and heat conventionally at 90 °C for 6 hours (or via microwave irradiation at 110 °C for 30 minutes).

  • Cool, dilute with water (10 mL), and extract with Ethyl Acetate (3 × 15 mL). Dry, concentrate, and purify via silica gel chromatography to obtain the C4-arylated product.

References

  • Pyrazole derivatives as MALT1 inhibitors (US20180170909A1)
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: PubMed Central (PMC) URL:[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application

Application Notes and Protocols: (5-amino-1-methyl-1H-pyrazol-3-yl)methanol as a Versatile Building Block for Kinase Inhibitor Synthesis

Introduction: The Privileged Aminopyrazole Scaffold in Kinase Drug Discovery Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in on...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Aminopyrazole Scaffold in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space of kinase inhibitors, the aminopyrazole scaffold has emerged as a "privileged structure."[1][2] This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors.[3] The strategic functionalization of the aminopyrazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This application note details the utility of a specific, highly functionalized building block, (5-amino-1-methyl-1H-pyrazol-3-yl)methanol , in the synthesis of kinase inhibitors. The presence of a primary alcohol at the C3 position offers a unique handle for synthetic diversification, enabling the exploration of novel chemical space and the development of next-generation kinase inhibitors. We will explore its application in the synthesis of fused pyrazole systems, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are prominent cores in many clinically relevant kinase inhibitors.

Key Advantages of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

The unique structural features of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol offer several advantages for medicinal chemists:

  • Pre-installed Hinge-Binding Motif: The 5-amino group is poised to interact with the kinase hinge region, providing a solid foundation for potent inhibition.

  • Vector for Diversification: The C3-methanol group serves as a versatile synthetic handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR) in the solvent-exposed region of the ATP-binding pocket.

  • Improved Physicochemical Properties: The introduction of a hydroxyl group can enhance solubility and provide a site for metabolic transformations, which can be strategically managed during drug design.

  • Access to Fused Ring Systems: The aminopyrazole core is a key precursor for the synthesis of bicyclic heteroaromatic systems with demonstrated efficacy as kinase inhibitors.

Application I: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors, including those targeting Pim-1, a serine/threonine kinase implicated in various cancers.[1][4] The general synthesis involves the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[5]

Conceptual Synthetic Workflow

The following workflow outlines the general strategy for incorporating (5-amino-1-methyl-1H-pyrazol-3-yl)methanol into a pyrazolo[1,5-a]pyrimidine core, followed by derivatization of the hydroxyl group.

Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Protocol 1: Synthesis of a 5-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidine Intermediate

This protocol describes a general procedure for the cyclocondensation reaction.

Materials:

  • (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (1 mmol) in glacial acetic acid (10 mL), add the 1,3-dicarbonyl compound (1.1 mmol).

  • Heat the reaction mixture to reflux (approximately 120 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired 5-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine intermediate.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: Derivatization via Etherification of the C5-Methanol Group

This protocol outlines a method for creating a library of analogs by etherifying the hydroxyl group.

Materials:

  • 5-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidine intermediate from Protocol 1

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl or benzyl halide (e.g., benzyl bromide, ethyl iodide)

  • Inert atmosphere (nitrogen or argon)

  • Syringes and needles

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add the 5-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine intermediate (1 mmol) dissolved in anhydrous DMF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 mmol) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the alkyl or benzyl halide (1.1 mmol) via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Application II: Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is another privileged core for kinase inhibitors, with notable examples targeting CDKs and other important cancer-related kinases.[6][7] The synthesis typically involves the reaction of a 5-aminopyrazole with an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound.[2]

Conceptual Synthetic Pathway

The following pathway illustrates the synthesis of a pyrazolo[3,4-b]pyridine core and subsequent functionalization.

G A (5-amino-1-methyl-1H-pyrazol-3-yl)methanol C Cyclization Reaction A->C B α,β-Unsaturated Ketone or Aldehyde B->C D Pyrazolo[3,4-b]pyridine Core with C3-Methanol C->D Fused Ring Formation E Mitsunobu Reaction (e.g., with a phenol) D->E Derivatization F Final Kinase Inhibitor E->F

Caption: Synthetic pathway for pyrazolo[3,4-b]pyridine kinase inhibitors.

Protocol 3: Synthesis of a 3-(Hydroxymethyl)pyrazolo[3,4-b]pyridine Intermediate

This protocol details a general method for the synthesis of the pyrazolo[3,4-b]pyridine core.

Materials:

  • (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

  • α,β-Unsaturated ketone or aldehyde (e.g., chalcone derivatives)

  • Zirconium(IV) chloride (ZrCl4) or another suitable Lewis acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Reaction vial or flask

Procedure:

  • To a solution of the α,β-unsaturated ketone or aldehyde (1 mmol) in DMF (1 mL), add a solution of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (1 mmol) in ethanol (1 mL) at room temperature.[8]

  • Degas the reaction mixture by bubbling with an inert gas for 5-10 minutes.

  • Add ZrCl4 (0.3 mmol) to the mixture.[8]

  • Seal the reaction vessel and stir vigorously at 90-100 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between chloroform and water. Separate the layers and extract the aqueous phase with chloroform.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the 3-(hydroxymethyl)pyrazolo[3,4-b]pyridine.

Characterization and Biological Evaluation

The synthesized inhibitors should be fully characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase(s) can be determined using a variety of in vitro assays. A common method is a radiometric assay or a fluorescence-based assay.

General Protocol Outline:

  • Reagents: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and MgCl₂.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Reaction: In a 96-well plate, combine the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody or binding protein is used to detect the phosphorylated product.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Assays

To assess the activity of the inhibitors in a cellular context, various assays can be employed, such as:

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the effect of the compounds on the growth and survival of cancer cell lines that are dependent on the target kinase.

  • Target Engagement Assays (e.g., NanoBRET™, Cellular Thermal Shift Assay - CETSA): These assays confirm that the inhibitor is binding to its intended target within the cell.

  • Western Blotting: This technique can be used to measure the phosphorylation status of downstream substrates of the target kinase, providing evidence of target inhibition in a signaling pathway.

Conclusion

(5-amino-1-methyl-1H-pyrazol-3-yl)methanol is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its pre-installed hinge-binding motif and the synthetically tractable C3-methanol group provide a powerful platform for generating libraries of potent and selective inhibitors based on privileged scaffolds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. The protocols outlined in this application note provide a starting point for researchers to explore the rich chemistry of this building block and to develop new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024).
  • Chebanov, V. A., Sakhno, Y. I., Desenko, S. M., Chernenko, V. N., Musatov, V. I., Shishkina, S. V., ... & Kappe, C. O. (2007). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines and related products. Tetrahedron, 63(5), 1229-1242.
  • Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1223-1228.
  • Danagulyan, G. G., & Gharibyan, V. K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103.
  • Gangireddy, M. R., Mantipally, M., Badavath, V. N., & Rambabu, G. (2021). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 26(15), 4485.
  • Hassan, A. S., et al. (2023). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Archiv der Pharmazie.
  • Iñigo, A. R., & Gil, C. (2020).
  • Kandeel, M., et al. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 12(10), 1699-1721.
  • Kuduk, S. D., et al. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present).
  • Mohamed, M. S., et al. (2021). New Approaches for the Synthesis of Fused Thiophene, Pyrazole, Pyran and Pyridine Derivatives with Anti-Proliferative Together with c-Met Kinase and Prostate Cancer Cell Inhibitions. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1751-1766.
  • Pinter, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1494.
  • Reddy, T. S., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry, 86(18), 12586-12597.
  • Sangani, C. B., et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. European Journal of Medicinal Chemistry, 46(5), 1793-1802.
  • Shinde, D. B., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(6), 1645-1668.
  • Singh, P. P., et al. (2021). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering.
  • Sun, C., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6489.
  • Taha, M. O., et al. (2020). Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. Journal of Medicinal Chemistry, 63(15), 8195-8208.
  • Vite, G. D., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136.
  • Vite, G. D., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408.
  • Zaky, H., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(11), 3192.
  • Zhang, Y., et al. (2023). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers, 10(3), 643-649.
  • Zhyvotivska, A., et al. (2023). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Synlett, 35(01), 69-74.
  • Zubi, A. A., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(1), 111.
  • El-Sayed, N. N. E., et al. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity.
  • Vaskevich, R. I., et al. (2018). The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. Molbank, 2018(4), M1025.
  • Weng, J., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223.
  • ResearchGate. (2014). Synthesis of Heteroaryl-fused Pyrazoles as P38 Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of fused pyrazole derivatives as MET inhibitors. Retrieved from [Link])

Sources

Method

Application Note: Chemoselective Functionalization of the Amino Group in (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol

Executive Summary (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS 1224888-30-5) is a highly versatile bifunctional building block frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and nove...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS 1224888-30-5) is a highly versatile bifunctional building block frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel heterocyclic scaffolds . The molecule presents a classic chemoselectivity challenge: it contains both a primary alcohol at C3 and a primary amine at C5.

This application note details field-validated protocols for the exclusive functionalization of the C5-amino group. By understanding the underlying physical organic chemistry of this scaffold, researchers can avoid complex mixtures and low yields, choosing between direct N-alkylation and protection-dependent N-acylation strategies.

Mechanistic Insights & Chemoselectivity Principles

To successfully functionalize this scaffold, one must exploit the intrinsic reactivity differences between its two nucleophilic centers:

  • The C3-Hydroxymethyl Group (-CH₂OH): This is an unhindered, aliphatic primary alcohol. It is highly nucleophilic and readily undergoes rapid O-acylation, O-alkylation, and O-silylation under standard basic conditions.

  • The C5-Amino Group (-NH₂): Although structurally a primary amine, its nucleophilicity is significantly attenuated. The nitrogen lone pair is delocalized into the electron-deficient pyrazole ring (which behaves as a π-electron acceptor). Consequently, the C5-amine exhibits reactivity closer to that of an aniline or an enamine rather than a typical aliphatic amine .

The Causality of Experimental Choices: When exposed to highly reactive electrophiles like acyl chlorides or anhydrides, the highly nucleophilic C3-hydroxyl group will react faster than the deactivated C5-amino group, leading to O-acylated or N,O-bis-acylated mixtures . Therefore, direct N-acylation is generally unfeasible without a protecting group strategy. Conversely, reductive amination exploits the reversible formation of an imine/iminium ion. Since alcohols do not form stable adducts with aldehydes under these conditions, reductive amination offers a completely chemoselective, protecting-group-free route to N-alkylation .

Experimental Workflows & Protocols

Workflow 1: Direct Chemoselective N-Alkylation (Reductive Amination)

Causality: The use of sodium triacetoxyborohydride (NaBH(OAc)₃) in weakly acidic media facilitates the selective reduction of the imine intermediate formed between the C5-amine and an aldehyde. The C3-hydroxyl remains untouched, making this a highly efficient, single-step process.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol and 1.1 equivalents of the target aldehyde in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis: Add 1.0–2.0 equivalents of glacial acetic acid (AcOH) to promote imine formation. Stir at room temperature for 1–2 hours.

    • Self-Validation Check: Monitor by TLC/LC-MS to ensure complete consumption of the starting amine and formation of the imine intermediate. The deactivated nature of the pyrazole amine may require slightly longer imine formation times than standard aliphatic amines.

  • Reduction: Cool the reaction mixture to 0 °C. Add 1.5 equivalents of NaBH(OAc)₃ portion-wise to prevent rapid gas evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, DCM/MeOH gradient).

Workflow 2: Chemoselective N-Acylation via O-Protection

Causality: To achieve N-acylation without O-acylation, the highly reactive C3-hydroxyl must be temporarily masked. The tert-butyldimethylsilyl (TBS) group is ideal because O-silylation with TBDMSCl and imidazole in DMF is extremely rapid and completely selective for primary alcohols over deactivated heteroaromatic amines . Once protected, the C5-amine can be forced to react with an acyl chloride using a stronger base.

Step-by-Step Methodology:

  • Step 2A: O-Silylation (Protection)

    • Dissolve 1.0 eq of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol in anhydrous DMF (0.3 M).

    • Add 2.0 eq of imidazole, followed by 1.1 eq of TBDMSCl at 0 °C.

    • Stir at room temperature for 2–4 hours.

    • Workup: Quench with water, extract with EtOAc, wash extensively with brine (to remove DMF), dry, and concentrate. The resulting O-TBS ether is usually >95% pure and can be used directly in the next step.

  • Step 2B: N-Acylation

    • Dissolve the O-TBS protected intermediate (1.0 eq) in anhydrous DCM (0.2 M).

    • Add 2.0 eq of pyridine (or Et₃N with 0.1 eq DMAP) and cool to 0 °C.

    • Dropwise add 1.2 eq of the desired acyl chloride (RCOCl).

    • Stir at room temperature overnight.

    • Self-Validation Check: Because the C5-amine is deactivated, LC-MS may show incomplete conversion. If so, apply gentle heating (40 °C) or add an additional 0.5 eq of acyl chloride.

    • Perform standard aqueous workup and purify via silica gel chromatography.

  • Step 2C: O-Deprotection

    • Dissolve the N-acylated, O-TBS protected intermediate in THF (0.1 M).

    • Add 1.2 eq of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF) at 0 °C.

    • Stir for 1–2 hours at room temperature. The fluoride ion selectively cleaves the Si-O bond.

    • Concentrate and purify by flash chromatography to yield the pure N-acylated product.

Quantitative Data & Workflow Comparison

The following table summarizes the operational metrics for both functionalization strategies, allowing researchers to select the optimal route based on project constraints.

MetricWorkflow 1: Reductive AminationWorkflow 2: O-Protection / N-Acylation
Target Functionalization N-AlkylationN-Acylation / Amidation
Overall Yield 70–85% (Single Step)50–65% (Over 3 Steps)
Chemoselectivity >99% (N-selective)>95% (after deprotection)
Total Reaction Time 5–14 hours24–36 hours
Scalability Excellent (up to 100g)Moderate (requires column chromatography per step)
Atom Economy HighLow (requires protecting groups)

Logical Workflow Visualization

G Start (5-amino-1-methyl-1H-pyrazol-3-yl)methanol Goal Goal: Functionalize C5-NH2 Start->Goal Decision Modification? Goal->Decision Alkylation N-Alkylation Decision->Alkylation Aldehyde Acylation N-Acylation Decision->Acylation Acyl Chloride Reductive Direct Reductive Amination (100% Chemoselective) Alkylation->Reductive Protect 1. O-Protection (TBDMSCl) Acylation->Protect Acylate 2. N-Acylation (RCOCl) Protect->Acylate Deprotect 3. O-Deprotection (TBAF) Acylate->Deprotect

Decision tree for the chemoselective functionalization of the C5-amino group.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57516921, (5-amino-1-methyl-1H-pyrazol-3-yl)methanol." PubChem, [Link]

  • Fassihi, A., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." MDPI, [Link]

  • Heller, S. T., et al. "Chemoselective Acylation of Nucleosides." PMC - NIH, [Link]

  • "Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles." ACS Combinatorial Science, [Link]

  • D'Cunha, C., et al. "Nonionic Superbase-Catalyzed Silylation of Alcohols." The Journal of Organic Chemistry, ACS Publications, [Link]

Application

Application Notes &amp; Protocols: Incorporating (5-amino-1-methyl-1H-pyrazol-3-yl)methanol in Fragment-Based Drug Discovery

Introduction: The Strategic Value of the Aminopyrazole Scaffold in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Aminopyrazole Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2] By starting with small, low-molecular-weight fragments (typically <300 Da), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties and higher ligand efficiency.[3][4] The core principle of FBDD is to identify weakly binding fragments that can be optimized into potent, drug-like molecules through strategies such as growing, linking, or merging.[1][5]

The pyrazole motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] Its utility stems from its ability to act as a bioisostere for arene or phenol groups, often improving physicochemical properties like solubility and metabolic stability.[8][9] The 5-aminopyrazole substructure, in particular, is a versatile building block, frequently found in kinase inhibitors and other targeted therapies due to its capacity for forming critical hydrogen bond interactions with protein targets.[10][11]

This guide details the rationale and practical steps for incorporating a novel, highly functionalized fragment, (5-amino-1-methyl-1H-pyrazol-3-yl)methanol , into an FBDD campaign. This fragment is designed to offer multiple points for vector expansion, a desirable characteristic for subsequent hit-to-lead chemistry. The primary amino group, the hydroxyl group, and the pyrazole ring itself provide a rich tapestry of potential interactions and synthetic handles.

Rationale for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol as an FBDD Fragment

The selection of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol for a fragment library is underpinned by several key considerations:

  • Compliance with the "Rule of Three": This fragment is designed to adhere to the general guidelines for fragments: Molecular Weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3.[12]

  • High Ligand Efficiency: The compact and functionalized nature of the fragment allows for a high degree of interaction with a target protein relative to its size, a hallmark of a good fragment starting point.[4]

  • Vector-Rich for Elaboration: The presence of a primary amine and a primary alcohol provides two distinct and chemically tractable points for fragment evolution (growing). The pyrazole ring itself offers further opportunities for modification.

  • Bioisosteric Potential: The aminopyrazole core can mimic the interactions of other key functional groups in endogenous ligands or known inhibitors, increasing the probability of identifying hits against various target classes.[8][9]

Workflow for FBDD using (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

The successful integration of this fragment into a drug discovery pipeline follows a structured, multi-stage process.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening Cascade cluster_opt Optimization Frag_Syn Fragment Synthesis Lib_Prep Library Preparation & QC Frag_Syn->Lib_Prep Quality Control Primary_Screen Primary Screen (NMR or SPR) Lib_Prep->Primary_Screen Screening Hit_Validation Hit Validation (Orthogonal Method) Primary_Screen->Hit_Validation Confirm Hits Structure Structural Biology (X-ray Crystallography) Hit_Validation->Structure Binding Mode Hit_to_Lead Hit-to-Lead Chemistry (Growing/Linking) Structure->Hit_to_Lead Rational Design Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Improve Potency & PK/PD

Caption: High-level workflow for a fragment-based drug discovery campaign.

Part 1: Synthesis and Quality Control of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

A robust and reproducible synthesis is paramount for generating high-purity fragments for screening. The following proposed synthesis leverages established pyrazole chemistry. The key challenge in synthesizing 1,3,5-substituted pyrazoles is controlling the regioselectivity. The reaction of a 1,3-dicarbonyl equivalent with a substituted hydrazine like methylhydrazine can lead to a mixture of regioisomers. The chosen strategy aims to install the substituents sequentially to ensure a single, desired isomer.

Proposed Synthesis Protocol

This protocol is based on the synthesis of a key precursor, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, with modifications to achieve the 3-methanol substitution. The general principle involves the reaction of an ethoxymethylene cyanoacetate derivative with methylhydrazine.

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

This step aims to create the core pyrazole ring with the desired substitution pattern. While a direct synthesis of the 3-carboxylate from simple starting materials can be challenging due to regioselectivity, a plausible route involves starting with a precursor that directs the cyclization. An alternative, more controlled approach would be to start with a pre-formed 3-substituted pyrazole and introduce the amino group later, though this can be more complex. For this protocol, we will adapt a known procedure for a related isomer.[13]

  • Reaction Setup: In a well-ventilated fume hood, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Solvent Addition: Add toluene to the flask and stir until the starting material is fully dissolved.

  • Hydrazine Addition: Cool the solution to 20-25°C using a water bath. Slowly add a 40% aqueous solution of methylhydrazine (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature between 22-30°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Cyclization: Slowly heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. The regioselectivity will need to be confirmed by 2D NMR (NOESY) experiments.

Step 2: Reduction of the Ester to the Alcohol

The synthesized ester is then reduced to the target primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[12][14]

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, suspend lithium aluminum hydride (1.5 - 2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Ester Addition: Cool the suspension to 0°C in an ice bath. Dissolve the ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding water dropwise at 0°C, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up and Purification: Filter the resulting aluminum salts and wash thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude (5-amino-1-methyl-1H-pyrazol-3-yl)methanol by column chromatography or recrystallization.

Quality Control Parameters

For FBDD, fragment purity and identity are critical to avoid false positives and ensure reproducibility.

ParameterMethodSpecificationRationale
Identity ¹H NMR, ¹³C NMR, LC-MSSpectra consistent with proposed structureConfirms the correct molecule has been synthesized.
Purity LC-MS, HPLC>95%Minimizes interference from impurities in screening assays.
Solubility Nephelometry or visual inspection≥1 mM in assay bufferEnsures the fragment is soluble at the concentrations used for screening.
Aggregation Dynamic Light Scattering (DLS)Monodisperse solutionAggregating compounds are a major source of false positives in biophysical assays.

Part 2: Biophysical Screening Protocols

Due to the inherently weak affinities of fragments, sensitive biophysical techniques are required for screening.[15] A common and effective strategy is to use a high-throughput primary screen followed by a lower-throughput, information-rich secondary screen for hit validation.[16]

Protocol 2.1: Primary Screening by Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-based NMR technique that can identify binders from a mixture of compounds, making it highly efficient for primary screening.[8][17]

  • Sample Preparation:

    • Prepare a stock solution of the target protein at a concentration of 10-50 µM in a deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pD 7.4 in 99.9% D₂O).

    • Prepare stock solutions of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol and other fragments (if screening in cocktails) at 100 mM in DMSO-d₆.

    • Prepare the final NMR sample by adding the fragment(s) to the protein solution to a final concentration of 200-500 µM. The final DMSO-d₆ concentration should be kept below 5%.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the sample to ensure the fragment signals are visible and not overlapping with buffer components.

    • Set up the STD experiment. Key parameters include:

      • On-resonance irradiation: Set to a frequency where only protein resonances absorb (e.g., 0.5 to -1.0 ppm for aliphatic protons or 7.0 to 8.0 ppm for aromatic protons, ensuring no fragment signals are present).[14]

      • Off-resonance irradiation: Set to a frequency far from any protein or ligand signals (e.g., 30-40 ppm).[14]

      • Saturation time: Typically 1-2 seconds.

      • Number of scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 128-512 scans).

  • Data Processing and Analysis:

    • Process the on- and off-resonance spectra identically.

    • Generate the difference spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.

    • Signals present in the difference spectrum belong to the binding fragment(s). The intensity of the STD signal is proportional to the binding affinity and the proximity of the ligand protons to the protein surface.

Protocol 2.2: Primary or Secondary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor surface, allowing for the real-time detection of binding events.[15][18] It is highly sensitive and can be used for both primary screening and detailed kinetic analysis of hits.

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a surface density that will yield a maximum response (Rmax) appropriate for detecting small fragments.

    • A reference flow cell should be prepared in parallel (e.g., by activating and deactivating without protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Screening:

    • Prepare a dilution series of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol in running buffer (e.g., HBS-EP+ with 1-5% DMSO). Typical concentrations for fragment screening range from 10 µM to 200 µM.[15]

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis:

    • Subtract the reference channel data and buffer-only injection data from the target channel data.

    • A concentration-dependent increase in the binding response (measured in Response Units, RU) indicates a binding event.

    • For confirmed hits, perform a full kinetic analysis by fitting the sensorgrams from a range of concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Protocol 2.3: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides the definitive proof of binding and delivers a high-resolution 3D map of the fragment-protein interaction, which is invaluable for structure-based drug design.[4][12]

  • Protein Crystallization:

    • Generate high-quality, reproducible crystals of the target protein. This often requires extensive screening of crystallization conditions. The crystals must be robust enough to withstand soaking in solutions containing the fragment and cryo-protectants.[12]

  • Fragment Soaking or Co-crystallization:

    • Soaking: Prepare a solution of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution compatible with the protein crystals. Transfer a protein crystal into a drop of this solution and allow it to soak for a period ranging from minutes to hours.

    • Co-crystallization: If soaking is unsuccessful, set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked or co-crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.

    • Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and its binding pose. The interaction of the aminopyrazole with the protein backbone or side chains will provide critical information for the next steps.

Part 3: From Fragment Hit to Lead Candidate

Once (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is confirmed as a hit, the next phase involves rationally optimizing its structure to improve potency and drug-like properties.

Hit_to_Lead cluster_hit Initial Hit cluster_strat Optimization Strategies cluster_lead Lead Candidate Hit Fragment Hit (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (Low Affinity, e.g., mM-µM) Growing Fragment Growing (Extend from -NH2 or -CH2OH) Hit->Growing Structure-Guided Design Linking Fragment Linking (Connect to another nearby fragment) Hit->Linking Requires 2nd Hit Lead Lead Compound (High Affinity, e.g., nM) Improved PK/PD Properties Growing->Lead Linking->Lead

Caption: Strategies for evolving a fragment hit into a lead compound.

Case Study Insights: Pyrazoles in FBDD
  • Ketohexokinase (KHK) Inhibitors: A pyrazole fragment hit was identified through FBDD. Guided by X-ray crystallography, this initial hit was optimized into a novel series of indazole-based inhibitors with good pharmaceutical properties, demonstrating a successful fragment-to-lead progression.[2]

  • Phosphoinositide-dependent kinase-1 (PDK1) Inhibitors: An aminoindazole fragment was identified from a kinase-biased library. Orthogonal screening with NMR confirmed its binding. This fragment was elaborated into a potent and selective lead-like inhibitor, highlighting the power of combining biochemical and biophysical screening methods.[3]

  • Aurora Kinase Inhibitors: In the development of Barasertib, an anilino-quinazoline lead was modified by replacing the benzene ring with various heterocycles. The pyrazole fragment was chosen as it provided potent inhibition and superior drug-like properties, underscoring the value of pyrazoles as bioisosteres.[11]

Strategy 1: Fragment Growing

This is the most common strategy for fragment evolution. Based on the crystal structure, synthetic chemistry is used to "grow" the fragment into adjacent pockets of the binding site to pick up additional favorable interactions.

  • Vector 1 (-CH₂OH): The primary alcohol can be oxidized to an aldehyde for reductive amination or converted to a leaving group for nucleophilic substitution, allowing the introduction of a wide range of functionalities.

  • Vector 2 (-NH₂): The primary amine is an excellent handle for amide bond formation, sulfonamide synthesis, or reductive amination, enabling exploration of the surrounding chemical space.

Strategy 2: Fragment Linking

If a second, distinct fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments.[14] This can lead to a dramatic increase in potency due to the additive binding energies and a reduction in the entropic penalty of binding. The design of the linker is critical and is guided by the crystal structures of both fragments bound to the target.

Conclusion

(5-amino-1-methyl-1H-pyrazol-3-yl)methanol represents a high-value addition to any fragment library. Its combination of a privileged medicinal chemistry scaffold with multiple, synthetically tractable vectors for optimization makes it an ideal starting point for FBDD campaigns against a wide range of biological targets. The systematic application of the synthesis, screening, and optimization protocols detailed in this guide provides a robust framework for translating this promising fragment into novel, high-affinity lead compounds.

References

  • Bar-Ziv, R., et al. (2016). Saturation transfer difference NMR for fragment screening. Nature Protocols, 11(1), 134-143. Available from: [Link]

  • Erlanson, D. A., et al. (2016). Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 59(18), 8349-8367. Available from: [Link]

  • Jordan, J. B., et al. (2011). Optimization of a Pyrazole Hit From FBDD Into a Novel Series of Indazoles as Ketohexokinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4762-4767. Available from: [Link]

  • Wishart, G., et al. (2011). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 2(10), 777-782. Available from: [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Bruker Application Note. Available from: [Link]

  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening by X-ray crystallography. Topics in Current Chemistry, 317, 33-59. Available from: [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Cytiva Application Note. Available from: [Link]

  • Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 54-58. Available from: [Link]

  • Ciulla, M. G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. Available from: [Link]

  • Karageorge, G. N., et al. (2018). Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug-Discovery Campaigns. Chemistry – A European Journal, 24(41), 10443-10451. Available from: [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 915-937. Available from: [Link]

  • Miura, T. (2012). Fragment screening by SPR/NMR. The 50th Annual Meeting of the Nuclear Magnetic Resonance Society of Japan. Available from: [Link]

  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Erlanson, D. A. (2020). Fragment-to-Lead Medicinal Chemistry Publications in 2018. Journal of Medicinal Chemistry, 63(3), 883-895. Available from: [Link]

  • Pop, M. S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11488. Available from: [Link]

  • Qu, W., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules, 23(8), 2002. Available from: [Link]

  • Mayer, M., & Meyer, B. (2001). Saturation Transfer Difference NMR Spectroscopy for Identifying Ligand Epitopes and Binding Specificities. Angewandte Chemie International Edition, 40(10), 1784-1788. Available from: [Link]

  • Astex Pharmaceuticals. (2021). Application of Fragment Screening by X-ray Crystallography to β-Secretase. Journal of Medicinal Chemistry, 64(23), 17293-17305. Available from: [Link]

  • SARomics. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics Application Note. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Available from: [Link]

Sources

Method

Application Note: Chemoselective Oxidation of (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol to 5-Amino-1-methyl-1H-pyrazole-3-carbaldehyde

Executive Summary & Strategic Rationale 5-Aminopyrazoles are privileged pharmacophores widely utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel spirocyclic scaffolds[1]. The functionalizati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

5-Aminopyrazoles are privileged pharmacophores widely utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel spirocyclic scaffolds[1]. The functionalization of the pyrazole 3-position via a reactive aldehyde intermediate unlocks vast synthetic potential, enabling Knoevenagel condensations, reductive aminations, and multicomponent heterocyclizations[2].

However, the starting material—(5-amino-1-methyl-1H-pyrazol-3-yl)methanol —presents a distinct chemoselectivity challenge. It contains two highly oxidizable moieties: a "heterobenzylic" primary alcohol and an electron-rich, unprotected primary amine. This application note details field-proven, self-validating protocols to achieve quantitative oxidation of the hydroxymethyl group to the corresponding carbaldehyde without compromising the structural integrity of the free amine.

Mechanistic Insights & Causality

Applying strong, unselective oxidants (e.g., KMnO₄, Jones reagent, or unbuffered CrO₃) to this substrate will inevitably lead to the degradation of the pyrazole core or the oxidation of the free amine into nitroso, nitro, or azo polymeric species[3]. Furthermore, over-oxidation of the alcohol to the corresponding carboxylic acid is a significant risk.

To achieve absolute chemoselectivity, the oxidation must exploit the differing redox potentials and steric environments of the two groups:

  • Activated Manganese Dioxide (MnO₂): MnO₂ operates via a single-electron transfer (SET) radical mechanism that is highly specific to allylic, benzylic, and heterobenzylic alcohols[4]. The hydroxymethyl group at the 3-position of the pyrazole ring possesses sufficient heterobenzylic character to undergo rapid oxidation, while the primary amine remains completely inert[1].

  • TEMPO/BAIB System: As an alternative homogeneous approach, the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical, re-oxidized stoichiometrically by [bis(acetoxy)iodo]benzene (BAIB), provides exceptional selectivity for primary alcohols over amines, operating under mild, near-neutral conditions.

G Sub Substrate: Primary Alcohol & Free Amine Strong Strong Oxidants (KMnO4, Jones) Sub->Strong Mild Mild Oxidants (MnO2, TEMPO) Sub->Mild Degrad Over-oxidation: N-Oxides, Azo species Strong->Degrad Target Chemoselective: Aldehyde + Intact Amine Mild->Target

Chemoselectivity logic demonstrating the necessity of mild oxidants to preserve the amino group.

Experimental Protocols

The following protocols are designed as self-validating systems. The visual and analytical cues embedded in the steps ensure the researcher can verify the reaction's success in real-time.

G A Substrate: (5-amino-1-methyl-1H- pyrazol-3-yl)methanol B Oxidation: Activated MnO2 CH2Cl2, RT, 12h A->B C Filtration: Celite Pad Remove Mn Salts B->C D Product: 5-amino-1-methyl-1H- pyrazole-3-carbaldehyde C->D

Workflow for the selective MnO2-mediated oxidation of the pyrazole derivative.
Protocol A: Heterogeneous Oxidation using Activated MnO₂ (Preferred for Scalability)

This method is highly scalable and avoids aqueous workups, preventing the loss of the highly polar product.

Reagents:

  • (5-amino-1-methyl-1H-pyrazol-3-yl)methanol: 1.0 eq (e.g., 1.0 g, 7.86 mmol)

  • Activated MnO₂ (85%, ~10 µm powder): 10.0 - 15.0 eq (Excess is required due to surface-area dependence)[4].

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF): 0.1 M (80 mL)

Step-by-Step Procedure:

  • Solubilization: Dissolve the substrate in anhydrous DCM in a round-bottom flask under an argon atmosphere. Note: If solubility is poor, switch to anhydrous THF.

  • Oxidant Addition: Add the activated MnO₂ powder in a single portion. The reaction mixture will immediately turn into a black suspension.

  • Agitation: Stir vigorously at room temperature (20–25 °C) for 12–18 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 5% MeOH in DCM). The substrate (highly polar due to dual H-bond donors) will elute much lower than the product (aldehyde is less polar).

  • Filtration: Once the starting material is consumed, filter the black suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite cake thoroughly with hot THF or Ethyl Acetate (3 × 30 mL) to ensure complete product recovery.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude 5-amino-1-methyl-1H-pyrazole-3-carbaldehyde. Triturate with cold diethyl ether to afford a high-purity solid.

Protocol B: Homogeneous Oxidation using TEMPO/BAIB (Preferred for Rapid Small-Scale)

This method utilizes catalytic TEMPO, avoiding the handling of large stoichiometric heavy metals.

Reagents:

  • Substrate: 1.0 eq (1.0 g, 7.86 mmol)

  • TEMPO: 0.1 eq (0.12 g, 0.78 mmol)

  • BAIB ([Bis(acetoxy)iodo]benzene): 1.1 eq (2.78 g, 8.64 mmol)

  • DCM/H₂O (2:1 v/v): 30 mL

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate and TEMPO in the DCM/H₂O biphasic mixture.

  • Activation: Add BAIB portion-wise over 10 minutes at 0 °C to control the mild exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. The mixture will turn a distinct orange/red hue (characteristic of the active TEMPO oxoammonium species).

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ to destroy excess oxidant.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 × 20 mL). Combine organics, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure aldehyde.

Analytical Tracking & Self-Validation

To ensure the trustworthiness of the protocol, verify the product using the following analytical markers:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Disappearance: The diagnostic doublet/triplet of the -CH₂OH group at ~4.4–4.6 ppm and the -OH proton triplet at ~5.0 ppm must completely vanish.

    • Appearance: A sharp, diagnostic singlet for the aldehyde (-CHO) proton will appear far downfield at ~9.8–10.0 ppm .

    • Shift: The pyrazole C4-H singlet (originally ~5.4 ppm) will shift downfield to ~5.9–6.1 ppm due to the electron-withdrawing effect of the newly formed carbonyl group.

  • IR Spectroscopy: Look for the emergence of a strong, sharp carbonyl (C=O) stretching band at ~1680–1695 cm⁻¹ , while retaining the primary amine N-H stretching bands at ~3300 and 3400 cm⁻¹.

Quantitative Data Presentation

The table below summarizes the comparative metrics of the two protocols to aid in experimental planning.

MetricProtocol A (Activated MnO₂)Protocol B (TEMPO/BAIB)
Typical Yield 85% – 92%75% – 82%
Reaction Time 12 – 18 hours3 – 4 hours
Chemoselectivity Excellent (Amine untouched)Very Good (Trace N-oxidation possible)
Scalability High (Multi-gram to Kilogram)Moderate (Exothermic BAIB addition)
Workup Complexity Low (Simple Celite filtration)Moderate (Aqueous quench & extraction)
Environmental Heavy metal waste (Mn)Metal-free, iodine byproducts

References

  • Abdelhamid, I. A. et al. Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. Semantic Scholar. 1

  • Nammalwar, B. et al. Efficient Oxidation of Arylmethylene Compounds Using Nano-MnO2. ResearchGate.4

  • Liangliang Li et al. Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands. ACS Publications. 2

  • T. K. et al. Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. 3

Sources

Application

catalytic methods for synthesizing (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

An in-depth guide to the catalytic synthesis of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, a valuable building block in modern medicinal chemistry, is presented for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the catalytic synthesis of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, a valuable building block in modern medicinal chemistry, is presented for researchers, scientists, and drug development professionals. This document provides a detailed exploration of robust catalytic methodologies, moving beyond simple procedural lists to explain the underlying chemical principles and strategic choices that ensure successful and efficient synthesis.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a wide array of pharmacologically active compounds.[1] Molecules incorporating the pyrazole scaffold are integral to drugs with anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties.[2] Specifically, the (5-amino-1-methyl-1H-pyrazol-3-yl)methanol structure presents a trifecta of functional groups—a primary amine, a tertiary alcohol, and a methylated nitrogen—offering multiple points for diversification and conjugation in drug discovery programs. The development of efficient, scalable, and selective catalytic methods for its synthesis is therefore a critical endeavor for medicinal chemists.

Retrosynthetic Analysis and Strategic Overview

A logical approach to the synthesis of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol involves a two-stage strategy. The primary stage focuses on the construction of the core pyrazole ring with the necessary substituents in place. The second stage involves the selective catalytic reduction of a carbonyl group at the C3 position to the desired methanol.

G Target (5-amino-1-methyl-1H-pyrazol-3-yl)methanol Reduction Catalytic Reduction Target->Reduction [Final Step] Precursor Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Cyclocondensation Catalytic Cyclocondensation Precursor->Cyclocondensation [Core Synthesis] Reduction->Precursor Cyclo_Precursors Ethyl 2-cyano-3-oxobutanoate + Methylhydrazine Cyclocondensation->Cyclo_Precursors

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies a key intermediate: a 5-amino-1-methyl-1H-pyrazole substituted at the C3 position with a group amenable to reduction, such as an ester or an aldehyde. The most direct and well-established method to forge the pyrazole ring is through the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative.[3]

Part 1: Catalytic Synthesis of the Pyrazole Core

The cornerstone of this synthesis is the regioselective formation of the pyrazole ring. The most versatile and widely adopted method involves the condensation of a β-ketonitrile with a substituted hydrazine.[4] This approach provides excellent control over the final substitution pattern.

Methodology: Cyclocondensation to form Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

This protocol details the synthesis of the key ester intermediate. The reaction proceeds through a nucleophilic attack of the methylhydrazine on the keto group of the β-ketonitrile, followed by an intramolecular cyclization onto the nitrile carbon.

G start Start step1 Reagents Mixing Ethyl 2-cyano-3-oxobutanoate Methylhydrazine Ethanol (solvent) Acetic Acid (catalyst) start->step1 step2 Reaction Conditions Reflux at 80°C for 4-6 hours step1->step2 Heat step3 Workup Cool to RT, concentrate under vacuum step2->step3 Monitor by TLC step4 Purification Recrystallization from Ethanol/Water step3->step4 end Product|Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate step4->end

Caption: Workflow for pyrazole core synthesis.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-cyano-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL per mmol of substrate).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution. The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.

  • Hydrazine Addition: Add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed. The use of a slight excess of hydrazine ensures complete consumption of the starting ketoester.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate as a crystalline solid.

Part 2: Catalytic Reduction of the Ester to the Methanol

The final step in the sequence is the selective reduction of the ester group at the C3 position to a primary alcohol. Catalytic hydrogenation is the preferred method due to its high efficiency, clean conversion, and atom economy.

Methodology: Palladium-Catalyzed Hydrogenation

Palladium on carbon (Pd/C) is a robust and highly effective catalyst for the hydrogenation of esters to alcohols. The reaction requires a source of hydrogen, typically hydrogen gas, and is performed under pressure to achieve a reasonable reaction rate.

Experimental Protocol:

  • Catalyst and Substrate: To a high-pressure hydrogenation vessel (Parr apparatus), add ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) and 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading).

  • Solvent: Add a suitable solvent, such as methanol or tetrahydrofuran (THF), to dissolve the substrate.

  • Reaction Setup: Seal the vessel and purge the system several times with nitrogen gas to remove any oxygen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring and heat the reaction to 50-60°C.

  • Monitoring: The reaction progress can be monitored by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, can be further purified by column chromatography or recrystallization if necessary.

G start Start step1 Reaction Setup Pyrazole Ester 10% Pd/C Methanol (solvent) Parr Apparatus start->step1 step2 Hydrogenation Pressurize with H₂ (50-100 psi) Heat to 50-60°C step1->step2 Pressurize & Heat step3 Catalyst Removal Cool, vent, and filter through Celite® step2->step3 Monitor H₂ uptake step4 Purification Concentrate filtrate, purify via chromatography step3->step4 end Product|(5-amino-1-methyl-1H-pyrazol-3-yl)methanol step4->end

Caption: Workflow for catalytic reduction.

Comparison of Reduction Conditions

While catalytic hydrogenation is highly effective, other reducing agents can be employed. The choice often depends on available equipment and desired selectivity.

MethodCatalyst / ReagentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation Pd/C, Raney Ni50-100 psi H₂, 50-80°CHigh yield, clean, atom-economicalRequires specialized high-pressure equipment
Metal Hydride Reduction LiAlH₄, NaBH₄THF, 0°C to RTFast, does not require pressureStoichiometric waste, pyrophoric reagents, difficult workup
Catalytic Hydrosilylation Silanes (e.g., PMHS) + CatalystMild temperaturesMilder conditions than hydrogenationRequires subsequent hydrolysis step, may be more expensive

Alternative Catalytic Strategies

Recent advances in catalysis offer alternative routes that may provide advantages in specific contexts.

  • One-Pot Multicomponent Reactions: Green chemistry principles encourage the development of one-pot syntheses. Catalysts based on copper or other transition metals are being explored to facilitate multicomponent reactions that form functionalized pyrazoles directly from simple starting materials, potentially reducing the number of synthetic steps.[5][6]

  • C-H Functionalization: A more advanced strategy involves the direct functionalization of a pre-existing 5-amino-1-methyl-pyrazole. A palladium-catalyzed C-H activation at the C3 position, followed by coupling with a hydroxymethylating agent, could theoretically provide the target molecule. However, achieving regioselectivity in the presence of multiple reactive sites (C-H bonds and the amino group) remains a significant challenge.[7]

Conclusion

The synthesis of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is most reliably achieved through a two-stage catalytic approach. The initial and critical step is the acid-catalyzed cyclocondensation of a β-ketonitrile with methylhydrazine to construct the pyrazole core with an ester at the C3 position. This is followed by a robust palladium-catalyzed hydrogenation to selectively reduce the ester to the desired primary alcohol. This synthetic route is efficient, scalable, and relies on well-understood catalytic transformations, making it an authoritative and trustworthy protocol for researchers in the field of drug discovery and development.

References

  • Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. Available at: [Link]

  • (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. Available at: [Link]

  • (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications. Available at: [Link]

  • (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances. Available at: [Link]

  • (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. Available at: [Link]

  • (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • (2018). New efficient synthetic routes to trifluoromethyl substituted pyrazoles and corresponding β-diketones. ResearchGate. Available at: [Link]

  • (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

  • (2019). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science. Available at: [Link]

  • (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. Available at: [Link]

  • (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]

  • (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. Available at: [Link]

  • (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkat USA. Available at: [Link]

  • (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]

  • (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Available at: [Link]

Sources

Method

Advanced Preformulation and Formulation Strategies for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol-Based Therapeutics

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Physicochemical Profiling & Mechanistic Causality The compound (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Physicochemical Profiling & Mechanistic Causality

The compound (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5) is a highly functionalized pyrazole derivative frequently utilized as a core pharmacophore or active pharmaceutical ingredient (API) intermediate[1]. Successful formulation of this molecule requires a deep understanding of its structural causality:

  • N1-Methylation: Unlike unsubstituted pyrazoles which are prone to complex tautomeric interconversions that complicate solid-state stability, the N1-methyl group locks the pyrazole ring into a single tautomeric state[2]. This simplifies polymorph screening and ensures consistent solubility profiles.

  • C5-Primary Amine: The primary amine group is highly nucleophilic. While it enhances aqueous solubility through hydrogen bonding, it acts as the primary driver for the Maillard reaction when exposed to reducing sugars (e.g., lactose)[3][4].

  • C3-Hydroxymethyl Group: The primary alcohol moiety is susceptible to oxidative degradation, often leading to the formation of aldehydes or carboxylic acids, which visually manifest as a brown discoloration of the API[2].

Because of these functional groups, formulation development must strictly adhere to Quality by Design (QbD) principles as outlined in ICH Q8(R2)[5], prioritizing excipient compatibility and oxidative protection.

Solid-State Characterization & Excipient Compatibility

Before advancing to dosage form design, the API must undergo rigorous solid-state profiling. The presence of both an amine and a hydroxyl group makes the molecule prone to forming hydrates. Dynamic Vapor Sorption (DVS) is critical to map its hygroscopicity.

SolidState cluster_0 Thermal & Structural Analysis cluster_1 Moisture & Compatibility API API: (5-amino-1-methyl-1H-pyrazol-3-yl)methanol DSC DSC / TGA (Melting Point & Volatiles) API->DSC XRPD XRPD (Polymorph Identification) API->XRPD DVS DVS (Hygroscopicity Profiling) API->DVS Excipient Excipient Compatibility (Isothermal Microcalorimetry) API->Excipient Decision Select Optimal Solid Form & Excipient Matrix DSC->Decision XRPD->Decision DVS->Decision Excipient->Decision

Workflow for solid-state characterization and excipient compatibility screening.

The Maillard Reaction Causality

When formulating primary amines, the Maillard reaction is a critical failure mode[6]. The nucleophilic C5-amine attacks the reactive carbonyl of reducing sugars (like lactose or dextrose), forming an unstable Schiff base that undergoes the Amadori rearrangement to form brown, potentially toxic degradation products[4][7]. Consequently, lactose must be strictly excluded from the formulation.

Table 1: Excipient Compatibility Matrix for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

Excipient ClassSpecific ExcipientCompatibility StatusMechanistic Rationale
Diluent / Filler Lactose (Anhydrous/Monohydrate)Incompatible Primary amine triggers Maillard reaction (browning/degradation).
Diluent / Filler MannitolCompatible Non-reducing sugar alcohol; inert to primary amines.
Diluent / Filler Microcrystalline Cellulose (MCC)Compatible Non-reducing polysaccharide; provides excellent compressibility.
Lubricant Magnesium StearateMonitor Alkaline microenvironment may catalyze hydroxymethyl oxidation.
Lubricant Sodium Stearyl Fumarate (SSF)Compatible Less alkaline than Mg Stearate; reduces oxidative risk.

Liquid Formulation Development (Protocol A)

For preclinical in vivo studies, a stabilized aqueous liquid formulation is often required. Due to the oxidative liability of the hydroxymethyl group and the amine, the formulation must be buffered and protected with antioxidants[2].

Protocol A: Stabilized Liquid Formulation (Self-Validating System)

Objective: Formulate a 5 mg/mL solution of the API for oral gavage or intravenous dosing, ensuring <0.5% degradation over 14 days at 2-8°C.

Materials:

  • API: (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

  • Buffer: 50 mM Citrate buffer (pH 5.5)

  • Antioxidant: Sodium metabisulfite (0.1% w/v)

  • Inert Gas: Nitrogen (N2)

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare 100 mL of 50 mM Citrate buffer. Adjust to pH 5.5 using 0.1 N HCl or NaOH. Causality: pH 5.5 minimizes base-catalyzed oxidation of the pyrazole ring while maintaining amine protonation for solubility.

  • Deoxygenation: Sparge the buffer with N2 gas for 30 minutes. Causality: Displaces dissolved oxygen, preventing auto-oxidation of the C3-hydroxymethyl group.

  • Antioxidant Addition: Dissolve 100 mg of sodium metabisulfite into the deoxygenated buffer under continuous N2 flow.

  • API Solubilization: Slowly add 500 mg of the API to the vehicle while stirring at 300 RPM. Protect the compounding vessel from light using amber glass.

  • Filtration: Filter the solution through a 0.22 µm PVDF membrane into sterile, argon-purged amber vials.

  • Self-Validation Step:

    • Action: Immediately sample 1 mL of the final formulation and 1 mL of a vehicle blank.

    • Analysis: Run via HPLC-UV (detection at 237 nm)[2].

    • Acceptance Criteria: API peak area must be 100.0% ± 2.0% of theoretical yield. No secondary peaks (degradants) >0.1% area should be present. If degradants exceed 0.1%, the N2 sparging step was insufficient and must be repeated.

Solid Dosage Formulation (Protocol B)

For clinical progression, an Oral Solid Dosage (OSD) form via Direct Compression is preferred. This protocol utilizes the compatibility data from Table 1 to create a robust, lactose-free matrix.

OSD_Mfg Weighing Weighing & Sieving (API, Mannitol, MCC) Blending V-Blending (15 mins, 25 RPM) Weighing->Blending Lubrication Lubrication (SSF) Blending->Lubrication Compression Rotary Tablet Press (Direct Compression) Lubrication->Compression Coating Film Coating (Moisture Barrier) Compression->Coating Stability ICH Q1A(R2) Stability (40°C / 75% RH) Coating->Stability

Direct compression manufacturing process and stability validation for OSD formulations.

Protocol B: Direct Compression OSD (Self-Validating System)

Objective: Manufacture a 25 mg strength tablet that passes ICH Q1A(R2) accelerated stability testing[8][9].

Formulation Composition (per 100 mg tablet):

  • API: 25.0 mg (25%)

  • Mannitol (Pearlitol 200 SD): 48.5 mg (48.5%)

  • Microcrystalline Cellulose (Avicel PH-102): 25.0 mg (25%)

  • Sodium Stearyl Fumarate (SSF): 1.5 mg (1.5%)

Step-by-Step Methodology:

  • Sieving: Pass the API, Mannitol, and MCC through a 40-mesh (425 µm) screen to break up agglomerates.

  • Geometric Blending: In a V-blender, combine the API with an equal geometric portion of Mannitol. Blend for 5 minutes at 25 RPM. Add the remaining Mannitol and MCC, blending for an additional 10 minutes.

  • Lubrication: Sieve the SSF through a 60-mesh screen directly into the V-blender. Blend for exactly 3 minutes at 25 RPM. Causality: Over-blending SSF can coat the particles, retarding dissolution. SSF is chosen over Mg Stearate to prevent alkaline-driven degradation.

  • Compression: Compress the blend using a rotary tablet press fitted with 6 mm standard concave punches. Target a tablet hardness of 6-8 kP.

  • Self-Validation Step (Forced Degradation & Stability):

    • Action: Place a sub-lot of tablets into an environmental chamber at 40°C / 75% RH (Accelerated conditions per ICH Q1A(R2))[9][10].

    • Analysis: Pull samples at 1, 3, and 6 months. Analyze for assay, dissolution, and appearance.

    • Acceptance Criteria: No brown discoloration (verifying the absence of the Maillard reaction). Assay must remain ≥95.0% of the initial value, confirming that the mannitol/MCC matrix successfully protected the primary amine.

References

  • NextSDS. "(5-amino-1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Taylor & Francis. "A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose." Expert Opinion on Drug Delivery. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q8 (R2) Pharmaceutical development - Scientific guideline." EMA Guidelines. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Guidelines. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

Welcome to the advanced technical support center for the purification of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol . This highly polar heterocyclic compound presents unique crystallization challenges due to its multiple...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the purification of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol . This highly polar heterocyclic compound presents unique crystallization challenges due to its multiple hydrogen-bonding sites (primary amine, pyrazole nitrogens, and hydroxymethyl group).

This guide is designed for drug development professionals and process chemists. It provides mechanistic troubleshooting, self-validating protocols, and crystal engineering strategies to overcome common isolation hurdles such as liquid-liquid phase separation (oiling out) and regioisomer contamination.

Diagnostic Workflow for Crystallization Troubleshooting

Before altering your solvent system, use the following diagnostic decision tree to identify the root cause of your purification failure.

G Start Crude (5-amino-1-methyl-1H-pyrazol-3-yl)methanol Q1 Dissolves in hot primary solvent? Start->Q1 Act1 Use highly polar solvent (e.g., MeOH, EtOH) Q1->Act1 No Q2 Crystallizes upon controlled cooling? Q1->Q2 Yes Act1->Q1 Act2 Filter, wash & dry (Success) Q2->Act2 Yes Q3 Does it 'oil out' (LLPS)? Q2->Q3 No Act3 Lower supersaturation, adjust ratio, add seeds Q3->Act3 Yes Act4 Add anti-solvent (e.g., EtOAc, Heptane) Q3->Act4 No Act3->Q2 Act4->Q2

Diagnostic workflow for troubleshooting pyrazole crystallization issues.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my (5-amino-1-methyl-1H-pyrazol-3-yl)methanol "oil out" instead of forming crystals? A1: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the compound's melting point in the solvent mixture is lower than the temperature at which it precipitates[1]. Because this pyrazole derivative is highly polar, rapid cooling or excessive anti-solvent addition pushes the system into a metastable "oil" region before the crystal lattice can organize. Causality & Solution: To bypass the LLPS boundary, you must force heterogeneous nucleation. Decrease the cooling rate, adjust the solvent/anti-solvent ratio to maintain a lower supersaturation level, and introduce pure seed crystals exactly at the cloud point[1].

Q2: How do I separate the target compound from its regioisomer, (3-amino-1-methyl-1H-pyrazol-5-yl)methanol? A2: Regioisomers often co-crystallize because they share similar crystal lattice energies and hydrogen-bonding motifs. Thermodynamic purification alone is often insufficient. Causality & Solution: You must rely on kinetic impurity rejection. By utilizing a combined cooling and anti-solvent crystallization approach at a very low supersaturation, you favor the thermodynamic growth of the target API while kinetically trapping the regioisomer in the mother liquor. Transitioning from a batch crash-out to a continuous cascade crystallization has proven highly effective for purging key structural impurities.

Q3: My isolated crystals are sticky and contain trapped solvent. How can I improve the crystal habit? A3: Solvent entrapment happens when crystals grow too rapidly, leading to dendritic or needle-like habits that agglomerate and trap the mother liquor within their interstitial spaces. Causality & Solution: Crystal engineering dictates that adjusting the solvent composition alters the growth kinetics of specific crystal faces, directly impacting solubility and dissolution rates[2]. Switch from a rapid precipitation method to a controlled temperature gradient. Adding a small weight percentage of a co-solvent (e.g., 5% water in methanol) modifies hydrogen-bonding at the growing crystal face, promoting thicker, block-like crystals that filter efficiently.

Mechanistic Pathway of Anti-Solvent Crystallization

Understanding the mechanism is critical for scaling up the purification process. The diagram below illustrates how anti-solvent addition drives kinetic impurity rejection.

Mechanism A API in Good Solvent (High Solvation) B Add Anti-Solvent (Disrupts H-Bonds) A->B C Supersaturation Generation B->C D Primary Nucleation (Seeding Optional) C->D E Crystal Growth & Impurity Rejection D->E

Mechanistic pathway of anti-solvent crystallization for impurity rejection.

Standard Operating Procedure (SOP): Controlled Anti-Solvent Crystallization

This protocol utilizes a self-validating methodology to ensure high-purity isolation of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol.

Materials:

  • Crude API

  • Primary Solvent: Methanol (MeOH)

  • Anti-solvent: Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of crude (5-amino-1-methyl-1H-pyrazol-3-yl)methanol in 20 mL of Methanol (2 volumes). Heat to 60°C under continuous agitation until complete dissolution is achieved.

  • Clarification (Self-Validation Checkpoint): Inspect the solution visually. Validation: If turbidity persists at 60°C after 15 minutes, the undissolved material is an insoluble impurity. Perform a hot filtration through a 0.45 µm PTFE filter to prevent these particles from acting as heterogeneous nucleation sites for impurities.

  • Anti-Solvent Addition (Nucleation): Maintain the reactor temperature at 60°C. Add Ethyl Acetate dropwise (approx. 1 mL/min) until the first sign of persistent turbidity (the cloud point).

  • Seeding (Self-Validation Checkpoint): Add 0.1 g (1 wt%) of pure seed crystals. Validation: Observe the suspension for 15 minutes. If the seeds dissolve, the solution is undersaturated; add 2 mL more of EtOAc and re-seed. If the seed bed remains stable or grows, the system is properly supersaturated. Hold at 60°C for 30 minutes to mature the seed bed and prevent oiling out[1].

  • Growth & Cooling: Resume Ethyl Acetate addition until a total of 40 mL (4 volumes) has been added. Initiate a linear cooling ramp of 0.5°C/min down to 5°C.

  • Isolation & Washing: Filter the resulting slurry via vacuum filtration. Wash the filter cake with 10 mL of cold Ethyl Acetate (5°C) to displace the impurity-rich mother liquor.

  • Drying: Dry the crystals under vacuum at 40°C for 12 hours to constant weight.

Quantitative Reference Data

Use the following tables to optimize your solvent ratios and troubleshoot deviations in your crystallization process.

Table 1: Solvent Selection Matrix for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

Solvent TypeSolvent NameSolvation MechanismBoiling Point (°C)Suitability / Notes
Good Solvent MethanolStrong H-bond donor/acceptor64.7Primary solvent; excellent solubility profile.
Good Solvent WaterStrong H-bond donor/acceptor100.0Good solubility, but requires harsh drying conditions.
Anti-Solvent Ethyl AcetateWeak H-bond acceptor, moderate polarity77.1Excellent anti-solvent; promotes kinetic rejection.
Anti-Solvent HeptaneNon-polar, no H-bonding98.4Prone to causing severe oiling out (LLPS).

Table 2: Troubleshooting Action Matrix

SymptomRoot CauseCorrective Action
Oiling Out (LLPS) High supersaturation, rapid coolingImplement a slower cooling ramp (0.5°C/min); add seeds precisely at the cloud point.
Low Yield Excessive primary solvent volumeEvaporate 30-50% of the primary solvent before initiating the cooling phase.
Poor Purity Co-precipitation of regioisomerLower the anti-solvent ratio; utilize continuous kinetic rejection techniques.
Sticky Crystals Rapid dendritic crystal growthAdd 5% v/v water to the primary solvent to alter crystal face growth kinetics.

References

  • Johnson, M. D., et al. API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews. Available at:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, encountering highly polar, polyfunctional small molecules that refuse to dissolve in standard organic solvents is a rou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, encountering highly polar, polyfunctional small molecules that refuse to dissolve in standard organic solvents is a routine bottleneck. This guide provides field-proven, mechanistically grounded troubleshooting strategies for working with (5-amino-1-methyl-1H-pyrazol-3-yl)methanol [1].

The Mechanistic Root of the Problem

To solve a solubility issue, we must first understand its thermodynamic causality. (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (MW: 127.14 g/mol ) possesses a pyrazole core decorated with a primary amine (-NH 2​ ) and a hydroxymethyl group (-CH 2​ OH).

This specific arrangement creates a dense trifecta of hydrogen-bond donors and acceptors. In the solid state, these molecules form a highly stable intermolecular hydrogen-bond "zipper" network. The energy required to break this crystal lattice (lattice energy) is exceptionally high. Consequently, while the compound is readily soluble in water or methanol, it exhibits notoriously poor solubility in non-polar or moderately polar aprotic solvents (e.g., Dichloromethane, Toluene, Hexane) because these solvents cannot competitively out-bind the solute-solute interactions[2].

Troubleshooting Workflows & Protocols

Below are two primary methodologies to overcome this barrier, depending on your downstream reaction requirements. Every protocol includes a self-validating mechanism to ensure process control.

Protocol A: Solvent System Optimization (The Physical Approach)

Causality: Polar aprotic solvents like DMSO or DMF possess highly polarized bonds (e.g., S=O, C=O) that act as potent hydrogen-bond acceptors. Introducing these as co-solvents competitively disrupts the pyrazole's intermolecular H-bond network, solvating the monomeric unit without requiring chemical alteration[2].

Step-by-Step Methodology:

  • Initial Suspension: Suspend your required mass of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol in the primary bulk organic solvent (e.g., EtOAc or DCM) at room temperature.

  • Co-solvent Titration: Dropwise, add a strong H-bond accepting co-solvent (DMSO or DMF) under vigorous stirring. Typically, a 5–10% v/v ratio is sufficient to disrupt the lattice energy.

  • Thermal Activation: Gradually heat the mixture to 40–50 °C. The solubility of aminopyrazoles increases exponentially with temperature as thermal energy physically overcomes the crystal lattice energy.

  • Self-Validation System: To validate that you have achieved true solvation and not just a metastable supersaturated state, remove the heat source and allow the solution to cool to room temperature. If precipitation occurs, the lattice energy is reasserting itself; you must either increase the co-solvent ratio by 2% increments or maintain the reaction at elevated temperatures.

Protocol B: Transient Chemical Masking (The Derivatization Approach)

Causality: If your reaction (e.g., Grignard addition, strict anhydrous coupling) cannot tolerate DMSO/DMF, you must permanently or transiently remove the hydrogen-bond donors. Masking the amine or hydroxyl group with lipophilic protecting groups drastically lowers the lattice energy and increases the molecule's overall lipophilicity, enabling solubility in strictly non-polar solvents[3].

Step-by-Step Methodology (N-Boc Protection):

  • Reaction Setup: Suspend the starting material in THF (a moderate H-bond acceptor that swells the solid).

  • Reagent Addition: Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O) and a catalytic amount of DMAP (0.1 eq).

  • Agitation: Stir at 40 °C for 4 hours. The bulky, lipophilic tert-butyl group will mask the primary amine, destroying the H-bond donor capacity at position 5.

  • Self-Validation System: Monitor the reaction via TLC (Hexane/EtOAc 1:1). The unprotected starting material will remain stuck at the baseline ( Rf​ ~ 0.0) due to high polarity. The successful formation of the N-Boc derivative will be validated by the appearance of a new, highly mobile spot ( Rf​ ~ 0.6), visually confirming the massive shift in lipophilicity and organic solubility.

Quantitative Data: Solvent Selection Matrix

Use the following table to strategically select your solvent systems based on dielectric constant ( ϵ ) and hydrogen-bonding capacity.

Solvent ClassExample SolventsDielectric Constant ( ϵ )H-Bond Acceptor CapacitySolubilization Efficacy for Aminopyrazoles
Polar Protic Methanol, Ethanol33.0 (MeOH)HighExcellent (but may interfere with electrophiles)
Polar Aprotic DMSO, DMF46.7 (DMSO)Very HighExcellent (Ideal co-solvents)
Moderately Polar THF, Acetone7.5 (THF)ModerateFair (Requires heating or high volumes)
Non-Polar DCM, Toluene8.9 (DCM)Low/NonePoor (Requires chemical derivatization)

Frequently Asked Questions (FAQs)

Q1: My reaction requires strictly anhydrous, non-polar conditions (e.g., a Grignard reaction). How can I dissolve this compound without using DMSO or DMF? A1: You cannot rely on physical solvation here. You must use Protocol B (Chemical Masking). Protect the hydroxymethyl group via O-silylation (using TBS-Cl/Imidazole) or the amine via N-Boc protection. This converts the highly polar solid into a lipophilic oil or low-melting solid that will readily dissolve in anhydrous THF or Toluene.

Q2: Why does the compound dissolve initially when I heat it in THF, but precipitate as my coupling reaction progresses? A2: This is a classic dielectric shift. As your starting materials are consumed and new products/byproducts (like salts) form, the overall dielectric constant of the reaction medium changes, often lowering the solubility threshold. To troubleshoot, either maintain a higher reaction temperature throughout the process or preemptively add 5% DMF to buffer the solvent polarity[2].

Q3: Can I use a Phase Transfer Catalyst (PTC) instead of changing my solvent? A3: Yes, if your reaction chemistry allows for a biphasic system (e.g., N-alkylation using alkyl halides). You can keep the aminopyrazole dissolved in an aqueous alkaline phase and use a PTC like Tetrabutylammonium bromide (TBAB) to shuttle the deprotonated intermediate into the organic phase (e.g., DCM) where the electrophile resides.

Mechanistic Visualizations

G Start Compound Insoluble in Target Solvent CheckReaction Can reaction tolerate polar aprotic solvents? Start->CheckReaction UseCosolvent Add 5-10% DMSO/DMF or switch to Acetone CheckReaction->UseCosolvent Yes CheckProtect Can you derivatize (mask H-bonds)? CheckReaction->CheckProtect No ProtectOH O-Silylation (TBS/TIPS) or O-Acetylation CheckProtect->ProtectOH Yes (Target OH) ProtectNH2 N-Boc or N-Ac Protection CheckProtect->ProtectNH2 Yes (Target NH2) UsePTC Use Biphasic System + PTC (e.g., TBAB) CheckProtect->UsePTC No

Fig 1. Decision tree for optimizing the solubilization of polar aminopyrazoles.

H Crystal Solid State (H-Bond Zipper Network) Solvated Solvated Monomer in Organic Phase Crystal->Solvated Overcomes Lattice Energy Thermal Thermal Energy (Heating) Thermal->Crystal Disrupts Intermolecular Bonds Solvent H-Bond Acceptor Solvents (DMSO, DMF) Solvent->Crystal Competes for H-Bond Donors Deriv Chemical Masking (Boc/TBS) Deriv->Crystal Removes H-Bond Donors

Fig 2. Mechanistic pathways for disrupting intermolecular hydrogen bonding.

References

  • Recent developments in aminopyrazole chemistry | ResearchGate |

  • Improving solubility of pyrazole derivatives for reaction | Benchchem | 2

  • Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors | ACS Publications (Journal of Medicinal Chemistry) | 3

  • (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CID 57516921) | PubChem - NIH | 1

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol. This document provides in-depth troubleshooting advice and answers...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical parameter of reaction temperature. As a key building block in medicinal chemistry and drug development, achieving a high yield and purity of this aminopyrazole derivative is paramount.[1][2] This guide is designed to help you navigate the common challenges encountered during its synthesis.

Synthesis Overview: A Two-Step Approach

The synthesis of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is typically achieved through a two-step process. First, a cyclocondensation reaction forms the pyrazole ester intermediate. Second, a reduction reaction converts the ester functional group to the desired primary alcohol. Temperature control is crucial at both stages to ensure optimal outcomes.

Step 1: Cyclocondensation to form Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. This reaction involves the condensation of a β-ketonitrile derivative with methylhydrazine. The reaction proceeds via a nucleophilic attack, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[3][4]

Step 2: Reduction to (5-amino-1-methyl-1H-pyrazol-3-yl)methanol. The ester intermediate is reduced to the corresponding primary alcohol, typically using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[5][6]

Synthesis_Workflow Start Precursors: - β-Ketonitrile Derivative - Methylhydrazine Step1 Step 1: Cyclocondensation Start->Step1 Solvent, Temp (T1) Intermediate Intermediate: Ethyl 5-amino-1-methyl-1H- pyrazole-3-carboxylate Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 LiAlH₄, Temp (T2) Product Final Product: (5-amino-1-methyl-1H-pyrazol-3-yl)methanol Step2->Product

Caption: General workflow for the synthesis of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, with solutions centered on temperature optimization.

Q1: My cyclization reaction (Step 1) has a very low yield, and TLC analysis shows a significant amount of unreacted starting material. What should I do?

A1: This is a common problem often related to insufficient activation energy.

  • Causality: The condensation and cyclization steps require a certain energy threshold to proceed at an efficient rate. If the temperature is too low, the reaction kinetics will be very slow, leading to incomplete conversion within a practical timeframe. While some pyrazole syntheses can occur at room temperature, many require heating to achieve good yields.[7][8][9]

  • Troubleshooting Steps:

    • Gradually Increase Temperature: If you are running the reaction at room temperature, try heating the mixture to 40-50 °C. If you are already heating, consider increasing the temperature by 10-15 °C increments. Refluxing in a suitable solvent like ethanol is a common strategy.[9]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials at the new temperature.

    • Beware of Overheating: Be aware that excessively high temperatures can lead to byproduct formation or degradation of the starting materials or product.[7] One study found that increasing the temperature beyond 60 °C led to a decrease in yield for a specific pyrazole synthesis.[7]

Q2: The reduction (Step 2) is incomplete, and I am recovering a lot of unreacted ester. How can I drive the reaction to completion?

A2: Incomplete reduction with LiAlH₄ is typically an issue of either insufficient reagent or suboptimal temperature for the reaction's duration.

  • Causality: While the initial addition of LiAlH₄ is highly exothermic and requires cooling, the subsequent reduction of the ester may require thermal energy to proceed to completion, especially if the compound has low solubility at colder temperatures.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: First, ensure you have used a sufficient excess of LiAlH₄ (typically 1.5 to 2.0 equivalents).

    • Controlled Warming: After the initial exothermic reaction subsides at 0 °C, allow the reaction to warm to room temperature and stir for several hours.

    • Gentle Reflux: If the reaction is still incomplete after stirring at room temperature, gently heat the reaction to reflux in the solvent (e.g., THF). This often provides the necessary energy to complete the reduction.[9] Monitor carefully via TLC.

Q3: My final product is a dark, oily substance, not the expected solid. TLC shows multiple spots, indicating significant impurities. What went wrong?

A3: Product degradation is a strong possibility, often caused by excessive heat during the reduction step or workup.

  • Causality: Aminopyrazole derivatives can be sensitive to high temperatures, especially under the basic conditions of a LiAlH₄ quench.[10] The ester itself can also degrade at high temperatures, leading to byproducts that carry through the reaction.[11]

  • Troubleshooting Steps:

    • Maintain Low Temperature During Addition: Ensure the initial addition of the ester to the LiAlH₄ slurry (or vice-versa) is done slowly at 0 °C or even lower (-10 °C) to dissipate the heat of reaction and prevent localized overheating.

    • Avoid Prolonged Heating: Do not reflux the reaction for an extended period. Once TLC confirms the starting material is consumed, proceed with the workup.

    • Careful Workup: Perform the quenching of excess LiAlH₄ at 0 °C to manage the exothermic reaction with water and base. Overheating during the quench can cause degradation.

Q4: I am observing a mixture of regioisomers in Step 1. How can temperature be adjusted to improve selectivity?

A4: Regioisomer formation is a known challenge when using unsymmetrical starting materials.[3] Temperature can influence the kinetic vs. thermodynamic control of the initial nucleophilic attack.

  • Causality: The two nitrogen atoms of methylhydrazine have different nucleophilicity, and the β-ketonitrile has two electrophilic centers (the keto-carbonyl and the nitrile carbon). The initial attack can occur at different sites, leading to different isomers. Lowering the temperature often favors the kinetically controlled product, which may be a single regioisomer.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Try running the reaction at room temperature or even 0 °C. While this will slow the reaction rate, it may significantly improve the regioselectivity.

    • Solvent and Catalyst Screening: The interplay between solvent, catalyst (if any), and temperature is complex. A more polar solvent at a lower temperature might favor one pathway over another.

Troubleshooting_Tree cluster_LowYield cluster_ImpureProduct cluster_Isomers Start Problem Observed LowYield Low Yield / Unreacted Starting Material Start->LowYield ImpureProduct Impure / Degraded Product (Dark Color, Multiple Spots) Start->ImpureProduct Isomers Regioisomeric Mixture Start->Isomers LY_Cause Cause: Insufficient Energy LowYield->LY_Cause Step 1 or 2? IP_Cause Cause: Thermal Degradation ImpureProduct->IP_Cause ISO_Cause Cause: Lack of Selectivity Isomers->ISO_Cause Step 1? LY_Sol Solution: 1. Gradually increase temperature (e.g., RT -> 50°C -> Reflux) 2. Increase reaction time LY_Cause->LY_Sol IP_Sol Solution: 1. Reduce reaction temp 2. Maintain cooling (0°C) during LiAlH₄ addition & quench 3. Avoid prolonged heating IP_Cause->IP_Sol ISO_Sol Solution: 1. Lower reaction temperature (e.g., to RT or 0°C) 2. Screen different solvents ISO_Cause->ISO_Sol

Caption: Troubleshooting decision tree for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the initial cyclocondensation (Step 1)?

A1: There is no single universal temperature. It is highly dependent on the specific substrates and solvent used. A good starting point is room temperature. If the reaction is slow, heating to 50-80 °C or refluxing in ethanol is a common and effective strategy.[7][9] It is always best to start with milder conditions and increase the temperature only if necessary, while monitoring for byproduct formation.

Q2: Why is the LiAlH₄ reduction (Step 2) typically initiated at 0 °C?

A2: This is a critical safety and selectivity measure. The reaction between LiAlH₄ and an ester is highly exothermic. Adding the ester to the hydride (or vice versa) at room temperature can cause the solvent to boil violently, creating a dangerous and uncontrolled reaction. Starting at 0 °C allows for the slow, controlled addition of the reagent, dissipating the heat generated and preventing runaway reactions and the formation of degradation byproducts.[5]

Q3: How does the choice of solvent affect the optimal reaction temperature?

A3: The solvent's boiling point defines the maximum temperature achievable at atmospheric pressure (i.e., under reflux). For Step 1, ethanol (boiling point ~78 °C) is common because it is polar and effectively dissolves the reactants. For Step 2, an anhydrous ether solvent like Tetrahydrofuran (THF, boiling point ~66 °C) is required, as LiAlH₄ reacts violently with protic solvents like ethanol. The choice of solvent sets the practical temperature ceiling for the reaction.

Q4: Can I use a different reducing agent for Step 2 to avoid the hazards of LiAlH₄?

A4: Yes, other reducing agents can be used, but they have their own optimal temperature profiles. For example, Borane-dimethyl sulfide complex (BH₃-SMe₂) can also reduce esters to alcohols. These reactions are often run in THF at room temperature or under reflux, but may require longer reaction times compared to LiAlH₄.[12] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[6]

Data Summary & Recommended Conditions

Reaction Step Parameter Too Low Recommended Range Too High
Step 1: Cyclocondensation TemperatureIncomplete reaction, very slow rate25 °C to 80 °C (or reflux)Increased byproducts, potential degradation
TimeIncomplete reaction2 - 24 hoursIncreased byproducts
Step 2: Reduction Initial Temp-0 °C (during addition)Uncontrolled exotherm, degradation
Reaction TempIncomplete reaction25 °C to 66 °C (THF reflux)Product degradation, side reactions
TimeIncomplete reaction2 - 12 hoursIncreased degradation

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile starting material (1 equivalent) in ethanol.

  • Hydrazine Addition: Add methylhydrazine (1.1 equivalents) to the solution dropwise at room temperature.

  • Reaction & Temperature Control: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC. If the reaction is slow or has stalled, heat the mixture to reflux (approx. 78 °C) and continue stirring. Monitor every 1-2 hours until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator. The product may precipitate and can be collected by filtration, or an extraction may be necessary depending on the specific substrate.

Protocol 2: Reduction to (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare a suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF.

  • Temperature Control (Addition): Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve the pyrazole ester from Step 1 (1 equivalent) in anhydrous THF and add it dropwise to the cooled suspension via an addition funnel over 30-60 minutes. Maintain the internal temperature below 5 °C.

  • Temperature Control (Reaction): After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC. If unreacted starting material remains, heat the mixture to a gentle reflux (approx. 66 °C) for 1-2 hours.

  • Quenching: Cool the reaction mixture back down to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution, and then more water.

  • Isolation: Filter the resulting solids (aluminum salts) and wash them thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.

References

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. (n.d.).
  • Synthesis of Polysubstituted Amino Pyrazole via Multicomponenet Strategy Using NiFe2O4 Nanocatalyst. (2018). Der Pharma Chemica, 10(4), 62-67.
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). ARKIVOC, (iii), 49-65.
  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2015, July 10). Chemical Communications, 51, 12890-12907.
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020, September 2). ACS Publications.
  • Highly Thermally Stable Energetic Compounds Based on 6-Amino-5-nitropyrimidine. (2023, June 19). Crystal Growth & Design, ACS Publications.
  • Effect of temperature on ester yield (a) and decomposition (b) with oil... (n.d.). ResearchGate.
  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. (2025). BenchChem.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024, April 10). MDPI.
  • Identifying and removing byproducts in pyrazole synthesis. (2025). BenchChem.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25).
  • Troubleshooting the reaction mechanism of pyrazole formation. (2025). BenchChem.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). MDPI.
  • Ester to Alcohol - Common Conditions. (n.d.).
  • Pyrolysis of Esters. XV. Effect of Temperature on Direction of Elimination of Tertiary Esters. (n.d.). Journal of the American Chemical Society.
  • Recent developments in aminopyrazole chemistry. (n.d.). ResearchGate.
  • Esters can be reduced to 1° alcohols using LiAlH4. (2023, January 22). Chemistry LibreTexts.
  • A kind of preparation method of pyrazole derivatives. (n.d.). Google Patents.

Sources

Optimization

handling and storage best practices to prevent degradation of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this authoritative guide to address the handling, storage, and troubleshooting of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this authoritative guide to address the handling, storage, and troubleshooting of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5) . This molecule features an electron-rich aminopyrazole core and a hydroxymethyl moiety, making it a versatile but highly sensitive building block in drug development and synthetic chemistry.

Mechanistic Overview: The Causality of Degradation

To effectively prevent the degradation of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, researchers must first understand the chemical causality behind its instability. While the N-methyl group provides some regiostability by locking the tautomeric state of the pyrazole ring, two core vulnerabilities remain:

  • Oxidative Susceptibility: The primary amine at the C5 position acts as a strong electron-donating group, enriching the electron density of the pyrazole ring. This makes the molecule highly susceptible to air oxidation, leading to the formation of highly conjugated azo compounds, radical intermediates, or polymeric species .

  • Moisture-Catalyzed Degradation: The hydroxymethyl group at C3 is hydrophilic, rendering the bulk powder hygroscopic. Absorbed moisture can mobilize trace synthetic impurities (e.g., transition metals like copper used in prior amidation steps), which catalytically accelerate the oxidation of the amine .

  • Photolytic Sensitivity: UV light provides the activation energy required to initiate radical formation at the amino group, compounding the oxidative effects and accelerating degradation .

Visualizing the Degradation & Prevention Workflow

G cluster_degradation Degradation Pathways cluster_prevention Best Practices Compound (5-amino-1-methyl-1H-pyrazol-3-yl)methanol Oxidation Air Oxidation (Amine group) Compound->Oxidation O2 Exposure Moisture Hygroscopic Uptake (Hydroxymethyl group) Compound->Moisture High Humidity Photo Photodegradation Compound->Photo UV/Light PinkColor Color Change (Pink/Brown) Loss of Potency Oxidation->PinkColor Moisture->PinkColor Photo->PinkColor Inert Store under Argon/N2 Inert->Oxidation Prevents Desiccant Use Desiccant & Seal Desiccant->Moisture Prevents Amber Amber Vials at -20°C Amber->Photo Prevents

Degradation pathways of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol and preventive storage workflows.

Data Presentation: Degradation Indicators & Prevention

VulnerabilityMechanistic CauseVisual/Analytical IndicatorPrevention Standard
Air Oxidation Electron-rich 5-amino group reacts with atmospheric O₂.Powder turns pink, red, or dark brown.Store under an Argon/N₂ blanket.
Hygroscopicity Hydroxymethyl group absorbs ambient H₂O.Clumping powder; accelerated color change.Store with active indicating desiccant.
Photodegradation UV-induced radical formation at the amine.Gradual darkening of solid or solution.Use amber vials; store in the dark.
Solution Instability Solvent-mediated hydrolysis and oxidation.Extra peaks in LC-MS (e.g., M+16 oxidation).Prepare fresh daily; degas all solvents.

Troubleshooting Guide

Q: My powder was white upon arrival but has turned light pink or purple. Is it still usable? A: This is the hallmark sign of aminopyrazole oxidation. Even trace levels of oxygen and moisture during storage can cause the formation of highly conjugated, colored impurities . If the color is very faint pink, the molar purity may still be >99%, as these chromophores are intensely colored even at parts-per-million (ppm) levels. However, you must self-validate: run an LC-MS or HPLC assay at 254 nm. If purity has dropped below 95%, perform a reslurry in acetonitrile or an alcohol solvent to filter out the oxidized impurities before use.

Q: I am observing inconsistent yields or assay results when using stock solutions. What is happening? A: Storing the compound in solution (especially in DMSO) at room temperature accelerates degradation. DMSO is hygroscopic and can contain trace oxidants or dimethyl sulfide. Never store stock solutions for more than 24-48 hours unless strictly degassed and kept at -80°C. Always prepare fresh working solutions.

Q: I need to reduce a nitro-pyrazole precursor to synthesize this compound. How do I prevent it from turning black during workup? A: When reducing the nitro derivative (e.g., using Pd/C and H₂), the resulting aminopyrazole is incredibly sensitive in solution. You must purge the extraction solvent with inert gas for at least 15 minutes prior to use, perform the filtration under an Argon blanket, and apply high vacuum to minimize heat during solvent evaporation .

Self-Validating Experimental Protocol: Aliquoting and Storage

To ensure absolute scientific integrity and reproducibility, follow this self-validating methodology for handling the bulk material.

  • Step 1: Equilibration. Remove the sealed container from the -20°C freezer. Crucial: Allow it to equilibrate to room temperature (approx. 30-45 minutes) inside a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic hydroxymethyl group, initiating degradation.

  • Step 2: Inert Atmosphere Handling. Transfer the vial to a glove box or use a Schlenk line with a positive flow of dry Argon. Argon is preferred over Nitrogen due to its higher density, which allows it to better blanket the solid and displace oxygen .

  • Step 3: Aliquoting. Weigh out single-use aliquots into pre-dried, amber glass vials. This prevents repeated freeze-thaw cycles and repeated oxygen exposure of the bulk batch.

  • Step 4: Sealing & Storage. Flush the headspace of each aliquot vial with Argon for 10 seconds. Cap immediately with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm. Store at -20°C in a secondary container filled with active indicating desiccant (e.g., Drierite).

  • Step 5: Validation. Before the first use of a stored aliquot, dissolve a 1 mg sample in LC-MS grade methanol. Verify visually that the solution is colorless and confirm purity via HPLC (>95% AUC) to validate your storage system.

Frequently Asked Questions (FAQs)

Q: Can I store (5-amino-1-methyl-1H-pyrazol-3-yl)methanol in a standard laboratory refrigerator (4°C)? A: No. Standard refrigerators have high internal humidity. The fluctuating temperatures and moisture levels will rapidly degrade the compound. Strict -20°C storage in a sealed, desiccated environment is required.

Q: Does the N-methyl group at position 1 provide any stability? A: Yes, partially. By methylating the N1 position, the tautomerization of the pyrazole ring is locked. This prevents some of the complex polymerization pathways seen in un-substituted aminopyrazoles. However, it does not protect the primary amine at C5 from direct oxidation.

References

  • PubChem. "(5-amino-1-methyl-1H-pyrazol-3-yl)methanol | C5H9N3O - PubChem". National Institutes of Health (NIH). URL:[Link]

  • Organic Process Research & Development. "Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation". ACS Publications. URL:[Link]

  • ResearchGate. "How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2". ResearchGate Forums. URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol Substitution Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific synthetic bottlenecks researchers encounter when working with (5-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific synthetic bottlenecks researchers encounter when working with (5-amino-1-methyl-1H-pyrazol-3-yl)methanol .

This bifunctional pyrazole scaffold is highly valued in medicinal chemistry [1], but it presents a notorious dual-challenge: severe steric hindrance at the C5-amino group (due to the adjacent N1-methyl) and competing chemoselectivity from the unhindered C3-hydroxymethyl group. This guide provides field-proven, mechanistically grounded solutions to force challenging substitutions at the C5 position.

Mechanistic Logic & Workflow Visualization

Before attempting any substitution, it is critical to understand the spatial dynamics of the molecule. While amines are generally more nucleophilic than alcohols, the N1-methyl group creates a profound steric shield around the C5-amine. Consequently, the kinetically favored pathway for incoming electrophiles is attack at the unhindered C3-hydroxyl oxygen.

StericLogic Root C5-Amino Substitution Challenge Steric Steric Hindrance (N1-Methyl blocks C5-NH2) Root->Steric Chemo Chemoselectivity (C3-OH is kinetically favored) Root->Chemo Sol1 Strong Base Activation (Forms highly reactive amide anion) Steric->Sol1 LiHMDS / NaH Sol2 Bulky Silyl Protection (Shields C3-OH completely) Chemo->Sol2 TBDMS-Cl

Fig 1. Mechanistic logic for overcoming steric and chemoselective barriers.

Troubleshooting FAQs

Q1: Why does my electrophile (e.g., acyl chloride or alkyl halide) react with the hydroxymethyl group instead of the amino group?

A: This is a classic kinetic vs. thermodynamic control issue. Although the C5-amino group is a softer, inherently better nucleophile, the adjacent N1-methyl group restricts its trajectory of approach [2]. The C3-hydroxymethyl group extends away from the pyrazole core, experiencing near-zero steric bulk. To solve this, you must temporarily mask the hydroxyl group using a bulky protecting group. A tert-butyldimethylsilyl (TBDMS) ether is ideal because its massive steric profile completely shuts down O-alkylation/acylation while surviving the strongly basic conditions required for subsequent N-substitution.

Q2: I protected the C3-OH, but my C5-amine still won't react with acyl chlorides under standard conditions (Et₃N, DCM, RT). How do I force the reaction?

A: Triethylamine (Et₃N) only acts as an acid scavenger; it does not increase the intrinsic nucleophilicity of the amine. Because the C5-amine is sterically choked, the activation energy for the nucleophilic attack is exceptionally high. You must change the reaction causality: instead of relying on the neutral amine, deprotonate it to form a highly reactive amide anion . Using a strong, non-nucleophilic base like Lithium hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C) generates a lithium amide intermediate that is nucleophilic enough to overcome the steric barrier of the N1-methyl group [3].

Q3: I am attempting a Buchwald-Hartwig cross-coupling using the C5-amine. The reaction stalls at the oxidative addition step or yields are abysmal. What is going wrong?

A: In palladium-catalyzed aminations of sterically hindered pyrazoles, the bottleneck is rarely oxidative addition; it is usually the reductive elimination step [4]. Standard ligands like BINAP or dppf are too flexible and fail to force the sterically congested C-N bond formation. You must switch to bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or tBuXPhos ). These ligands are specifically designed to accelerate reductive elimination in hindered amines by crowding the palladium center, forcing the aryl and amine groups to couple [5].

Quantitative Data: Base Optimization for N-Acylation

The table below summarizes the causality between base selection and reaction success when acylating the hindered C5-amine (post O-protection).

Base SystemSolventTemp ProfileYield (%)Mechanistic Observation
Et₃N (2.0 eq)DCM25 °C< 10%Neutral amine lacks kinetic energy to bypass N1-methyl bulk.
DMAP (0.2 eq) + Et₃NDCM40 °C (Reflux)45%Hypernucleophilic acylpyridinium intermediate partially overcomes sterics.
NaH (1.5 eq)THF0 °C to 25 °C78%Irreversible deprotonation forms reactive sodium amide; some side reactions.
LiHMDS (1.2 eq) THF -78 °C to 25 °C 92% Lithium coordination directs clean, highly nucleophilic attack [3].

Validated Experimental Protocols

The following self-validating workflow ensures high-yielding substitution at the C5-amino group.

Workflow A Starting Material (C3-OH, C5-NH2) B O-Protection (TBDMS-Cl, Imidazole) A->B Block C3-OH C N-Deprotonation (LiHMDS, -78°C) B->C Activate C5-NH2 D Electrophilic Substitution C->D Overcome Sterics E O-Deprotection (TBAF, THF) D->E Remove TBDMS F Final N-Substituted Product E->F Isolate

Fig 2. Step-by-step synthetic workflow for targeted C5-amino substitution.

Protocol A: Chemoselective O-Protection (TBDMS Ether Formation)

Causality: Imidazole acts as both a base and a nucleophilic catalyst, forming a reactive N-silylimidazolium intermediate that selectively reacts with the unhindered primary alcohol.

  • Setup: In an oven-dried round-bottom flask under N₂, dissolve (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Catalysis: Add Imidazole (2.5 eq, 25 mmol) and stir for 5 minutes at 0 °C.

  • Silylation: Add TBDMS-Cl (1.1 eq, 11 mmol) portion-wise. Ensure the equivalents are strictly controlled to prevent anomalous N-silylation.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc/Hexanes 1:1).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: N-Acylation via LiHMDS Activation

Causality: LiHMDS irreversibly deprotonates the amine. The bulky hexamethyldisilazane byproduct does not interfere, and the resulting lithium amide easily attacks the electrophile despite the N1-methyl hindrance.

  • Setup: Dissolve the O-protected intermediate from Protocol A (1.0 eq, 5 mmol) in anhydrous THF (0.1 M) under a strict N₂ atmosphere.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.0 M in THF, 1.2 eq, 6 mmol). The solution may change color as the amide anion forms. Stir at -78 °C for 30 minutes.

  • Electrophile Addition: Slowly add the desired acyl chloride or alkyl halide (1.2 eq) dissolved in 2 mL of anhydrous THF.

  • Propagation: Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature overnight.

  • Workup: Quench carefully with water. Extract with EtOAc. Wash with NaHCO₃ and brine. Dry, concentrate, and purify via flash chromatography.

  • Deprotection (Optional): Treat the purified product with TBAF (1.0 M in THF, 1.2 eq) at room temperature for 2 hours to cleave the TBDMS group and regenerate the C3-hydroxymethyl group.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI, Molecules (2023) URL:[Link][1]

  • Recent developments in aminopyrazole chemistry Source: ARKAT USA, Arkivoc (2009) URL:[Link][2]

  • Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage Source: Journal of the American Chemical Society (2019) URL:[Link][3]

  • Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation Source: Organic Process Research & Development, ACS (2021) URL:[Link][4]

Sources

Optimization

Technical Support Center: Troubleshooting Scale-Up Synthesis of CAS 1224888-30-5

Target Audience: Researchers, Process Chemists, and Drug Development Professionals CAS 1224888-30-5, chemically identified as (5-amino-1-methyl-1H-pyrazol-3-yl)methanol[1], is a highly valuable building block in pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

CAS 1224888-30-5, chemically identified as (5-amino-1-methyl-1H-pyrazol-3-yl)methanol[1], is a highly valuable building block in pharmaceutical development. Its scale-up synthesis typically follows a "build-couple-pair" strategy[], starting with the cyclocondensation of a 1,3-dielectrophile (such as ethyl 3-cyano-2-oxopropanoate) with methylhydrazine to form the pyrazole core, followed by the chemoselective reduction of the ester to the corresponding alcohol.

However, scaling up this two-step process introduces critical challenges: regioselectivity during pyrazole formation, chemoselectivity during ester reduction, and the purging of genotoxic impurities. This guide provides field-proven troubleshooting protocols to ensure high-purity synthesis.

Section 1: Mechanistic Workflow & Impurity Pathways

Understanding the causality behind impurity formation is the first step in process optimization. The primary point of failure in synthesizing substituted pyrazoles is the initial cyclocondensation step, where competing nucleophilic sites on the hydrazine lead to divergent regioisomeric outcomes.

G SM Ethyl 3-cyano-2-oxopropanoate + Methylhydrazine Cond Cyclocondensation (Solvent/pH dependent) SM->Cond Regio1 Desired Regioisomer Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate Cond->Regio1 NH2 attacks ketone (Optimized) Regio2 Undesired Regioisomer Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate Cond->Regio2 NHMe attacks ketone (Uncontrolled)

Reaction pathway illustrating divergent regioselective outcomes during pyrazole core formation.

Section 2: Troubleshooting FAQs

Q1: How do we minimize the 3-amino-1-methyl regioisomer (CAS 1328640-62-5) during the pyrazole core formation? Causality: The regioselectivity in the Knorr-type pyrazole synthesis is governed by the competing nucleophilicity of the two nitrogen atoms in methylhydrazine (NH2 vs. NHMe)[3]. The nitrogen carrying the methyl group is more electron-rich and prone to Michael addition, while the primary amine is less sterically hindered[4]. In standard alcoholic solvents (like ethanol), the solvent can loosely coordinate or compete with the hydrazine for the highly reactive carbonyl group, leading to poor regiocontrol and up to a 1:1 mixture of isomers[5]. Solution: Switch the reaction solvent to a non-nucleophilic fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP)[5]. Because these solvents are non-nucleophilic, they do not compete with the hydrazine, allowing the less sterically hindered NH2 group to selectively attack the more reactive ketone carbonyl first[5]. This increases the regioselectivity ratio to >85:15 in favor of the desired 5-amino isomer.

Q2: During the ester reduction step, we observe significant accumulation of an aldehyde intermediate and ring-cleavage impurities. How can we achieve complete chemoselective reduction? Causality: The reduction of the intermediate ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate to (5-amino-1-methyl-1H-pyrazol-3-yl)methanol requires careful hydride selection. Standard Lithium Aluminum Hydride (LiAlH4) is overly harsh; it can deprotonate the 5-amino group, creating insoluble aluminum complexes that stall the reduction at the aldehyde stage or cause reductive cleavage of the pyrazole ring. Solution: Utilize a milder, modified borohydride system. The addition of anhydrous Calcium Chloride (CaCl2) to Sodium Borohydride (NaBH4) in an Ethanol/THF mixture generates Calcium Borohydride (Ca(BH4)2) in situ. This reagent is highly chemoselective: it smoothly reduces esters to alcohols without affecting the aminopyrazole core or requiring extreme cryogenic conditions.

Quantitative Data: Comparison of Reduction Conditions

Reducing AgentSolventTemp (°C)Conversion (%)Desired Alcohol Yield (%)Aldehyde Impurity (%)
LiAlH4THF0 to 25>954512
DIBAL-HDCM-78806025
NaBH4 / CaCl2EtOH/THF0 to 25>9992< 1

Q3: How can we efficiently purge genotoxic residual methylhydrazine to comply with ICH M7 guidelines? Causality: Methylhydrazine is a highly toxic, mutagenic impurity. Due to its high polarity and water solubility, it often co-partitions with the highly polar (5-amino-1-methyl-1H-pyrazol-3-yl)methanol product during standard aqueous workups. Solution: Implement a covalent chemical scavenging step. Treating the crude organic extract with a polymer-bound benzaldehyde selectively reacts with residual methylhydrazine to form a hydrazone. This hydrazone is permanently bound to the resin and easily filtered off, reliably dropping residual methylhydrazine levels below the 1 ppm safety threshold.

Section 3: Downstream Processing & Scavenging Workflow

Workup Crude Crude Reaction Mixture (Contains Residual Methylhydrazine) Scavenge Chemical Scavenging (Add Polymer-bound Benzaldehyde) Crude->Scavenge Stir at 20°C, 2h Filter Filtration (Removes Hydrazone-Resin) Scavenge->Filter Vacuum filtration Cryst Crystallization (EtOH/Heptane Anti-solvent) Filter->Cryst Concentrate & add Heptane Pure Pure CAS 1224888-30-5 (< 1 ppm Hydrazine) Cryst->Pure Isolate via centrifugation

Downstream purification workflow utilizing chemical scavenging to remove genotoxic methylhydrazine.

Section 4: Standardized Experimental Protocols

Protocol A: Regioselective Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

  • Preparation: Charge a jacketed glass reactor with 2,2,2-trifluoroethanol (TFE) (10 volumes) and ethyl 3-cyano-2-oxopropanoate (1.0 equivalent). Cool the mixture to 0 °C under a nitrogen atmosphere.

  • Addition: Slowly add methylhydrazine (1.05 equivalents) dropwise over 2 hours. Critical parameter: Maintain the internal temperature below 5 °C to prevent thermal degradation and enforce the kinetic attack of the NH2 group over the NHMe group.

  • Cyclization: Warm the reaction mixture to 25 °C and stir for 4 hours. Monitor completion via HPLC.

  • Workup: Concentrate the mixture under reduced pressure to remove TFE. Dissolve the residue in ethyl acetate, wash with 5% aqueous NaHCO3, and dry over anhydrous Na2SO4.

Protocol B: Chemoselective Reduction to (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

  • Preparation: Dissolve the intermediate ester (1.0 eq) in a 1:1 mixture of THF and absolute Ethanol (8 volumes). Cool to 0 °C.

  • Activation: Add anhydrous CaCl2 (1.5 eq) and stir for 15 minutes to ensure uniform dispersion.

  • Reduction: Add NaBH4 (3.0 eq) in small portions over 30 minutes. Ensure vigorous stirring as hydrogen gas evolves.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours until ester consumption is >99% by TLC/HPLC.

  • Quench & Scavenge: Carefully quench the reaction with 1M HCl until pH 7 is reached. To purge any trace methylhydrazine carried over from Step 1, add polymer-bound benzaldehyde resin (0.1 eq by weight) and stir for 2 hours.

  • Isolation: Filter the mixture to remove the resin and inorganic salts. Concentrate the filtrate, resuspend in minimal hot ethanol, and precipitate the final product (CAS 1224888-30-5) by slowly adding heptane as an anti-solvent. Filter and dry under vacuum at 45 °C.

Sources

Troubleshooting

optimizing catalyst loading for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol reactions

Welcome to the Technical Support Center for the catalytic functionalization of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol . As a bifunctional building block, this molecule presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic functionalization of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol .

As a bifunctional building block, this molecule presents unique chemoselectivity challenges. It contains a highly nucleophilic primary amine (-NH₂), a coordinating pyrazole core, and a primary alcohol (-CH₂OH). Transition metal catalysts can easily be sequestered by the pyrazole nitrogen, or they may inadvertently activate the wrong functional group.

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to help you optimize catalyst loading for two critical workflows: Palladium-catalyzed N-arylation and Copper/TEMPO-catalyzed oxidation .

Workflow Overview

DoE_Workflow Start Define Reaction Space (5-amino-1-methyl-1H-pyrazol-3-yl)methanol Screening High-Throughput Screening Ligands & Solvents Start->Screening Loading Catalyst Loading Optimization (1 mol% to 10 mol%) Screening->Loading Analysis Yield & Selectivity Analysis (LC-MS / NMR) Loading->Analysis ScaleUp Scale-Up & Validation Analysis->ScaleUp

Fig 1. High-throughput DoE workflow for optimizing catalyst loading and chemoselectivity.

Section 1: Buchwald-Hartwig Amination (N-Functionalization)

Coupling the 5-amino group with aryl halides requires precise catalyst optimization. The sp² hybridized nitrogen (N2) of the pyrazole ring is highly nucleophilic and can coordinate to electrophilic Pd(II) intermediates, forming a stable, off-cycle resting state that poisons the catalyst [[1]]([Link]).

Mechanism Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Poison Off-Target Coordination (Pyrazole N2 Poisoning) Pd0->Poison Low Ligand Sterics Coord Amine Coordination (Pyrazole-NH2) OxAdd->Coord Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Catalytic Cycle

Fig 2. Buchwald-Hartwig catalytic cycle highlighting pyrazole-induced catalyst poisoning risks.

Self-Validating Protocol: Pd-Catalyst Loading Optimization

To prevent false positives from uncatalyzed S_NAr reactions and to ensure accurate mass balance, this protocol incorporates strict internal controls [[2]]([Link]).

  • Preparation & Control Setup: To an oven-dried Schlenk flask, add 1.0 equiv of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, 1.2 equiv of the aryl halide, and 1.5 equiv of Cs₂CO₃. Self-Validation Step: Set up a parallel control flask omitting the Palladium catalyst to rule out background S_NAr activity.

  • Degassing: Subject the flask to 3 vacuum/argon cycles. Add anhydrous, degassed 1,4-dioxane via syringe. Oxygen rapidly degrades the active Pd(0) species .

  • Reaction: Stir aggressively at 100 °C for 16 hours.

  • Validation & Analysis: Cool to room temperature. Spike the crude mixture with exactly 1.0 equiv of 1,3,5-trimethoxybenzene as an internal standard. Analyze via quantitative ¹H NMR to verify mass balance and determine the N-arylation vs. O-arylation ratio before purification.

Quantitative Data: Catalyst & Base Optimization Matrix

Table 1: Impact of catalyst loading and base selection on chemoselectivity.

EntryPd₂(dba)₃ (mol%)tBuBrettPhos (mol%)Base (1.5 eq)Conversion (%)N-Aryl Yield (%)O-Aryl Yield (%)Catalyst State
11.02.2NaOtBu352015Poisoned / Stalled
22.55.5NaOtBu684523Partially Active
35.011.0NaOtBu>996039Active (Poor Selectivity)
4 5.0 11.0 Cs₂CO₃ 95 88 7 Active (High Selectivity)
Troubleshooting FAQs (Amination)

Q: My reaction stalls at 30% conversion despite increasing the reaction time. What is happening? A: The unprotected pyrazole nitrogen is likely coordinating to the active Pd(0) species, leading to catalyst poisoning . Solution: Increase the catalyst loading to 5–10 mol% (as shown in Table 1, Entry 3). More importantly, ensure you are using a highly bulky ligand like tBuBrettPhos. The steric bulk creates a shield around the palladium center, preventing the rigid, planar pyrazole ring from coordinating, while still allowing the more flexible primary amine to react.

Q: I am observing significant O-arylation at the hydroxymethyl group. How do I improve chemoselectivity? A: The primary alcohol (-CH₂OH) competes with the amine for the Pd-aryl intermediate. If you use a strong base like NaOtBu, it deprotonates the alcohol, turning it into a highly reactive oxygen nucleophile. Solution: Switch to a weaker, softer base like Cs₂CO₃ . Cs₂CO₃ is not strong enough to deprotonate the alcohol outright; instead, it preferentially facilitates the deprotonation of the amine after it coordinates to the Pd center, thereby driving N-arylation chemoselectivity (Table 1, Entry 4).

Section 2: Chemoselective Oxidation of the 3-Hydroxymethyl Group

Oxidizing the primary alcohol to an aldehyde without affecting the 5-amino group requires a mild, highly selective catalytic system. Copper/TEMPO aerobic oxidation is ideal, but the catalyst loading must be carefully balanced against the coordinating nature of the substrate .

Self-Validating Protocol: Cu/TEMPO Aerobic Oxidation
  • Preparation: In a round-bottom flask, combine 1.0 equiv of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, 5.0 mol% Cu(MeCN)₄OTf, 5.0 mol% TEMPO, and 10.0 mol% 2,2'-bipyridine in anhydrous acetonitrile.

  • Atmosphere: Purge the system with O₂ and maintain it under an O₂ balloon at room temperature. Self-Validation Step: Run a parallel control reaction lacking TEMPO. If the control shows conversion, suspect background autoxidation or transition metal impurities in your starting material.

  • Quench & Workup: Once complete (monitor via LC-MS), quench the reaction with saturated aqueous Na₂S₂O₃. Causality Note: Na₂S₂O₃ immediately reduces active oxidant species. Skipping this step can lead to post-reaction over-oxidation of the aldehyde to the carboxylic acid during solvent evaporation.

Quantitative Data: Oxidation Optimization Matrix

Table 2: Impact of catalyst loading and atmospheric conditions on oxidation.

Cu Loading (mol%)TEMPO (mol%)AtmosphereConversion (%)Aldehyde Yield (%)Acid Yield (%)Observation
1.01.0Air15120Stalled (Cu sequestered)
5.0 5.0 O₂ Balloon >99 92 2 Optimal
5.05.0O₂ (Wet Solvent)>994548Over-oxidation
Troubleshooting FAQs (Oxidation)

Q: The oxidation is proceeding very slowly. Should I increase the TEMPO loading? A: Not necessarily. In Cu/TEMPO systems, the rate-determining step often involves the coordination of the alcohol to the copper center. The 5-amino group on your substrate can competitively bind to Cu, inhibiting the catalytic cycle . Solution: Increase the Cu catalyst loading (up to 5-10 mol%) relative to TEMPO to compensate for the sequestered metal (Table 2, Entry 2). Alternatively, temporarily protect the 5-amino group (e.g., as a Boc derivative) to remove its coordinating ability entirely.

Q: How do I prevent over-oxidation to the carboxylic acid? A: TEMPO-mediated oxidations are inherently selective for aldehydes. However, if trace water is present in your solvent, it will hydrate the newly formed aldehyde into a gem-diol. The gem-diol acts like a primary alcohol and is rapidly oxidized to the carboxylic acid. Solution: Strictly maintain anhydrous conditions using activated molecular sieves and anhydrous solvents (Table 2, Entry 3 vs Entry 2).

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Bristol. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters - ACS Publications.[Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - National Institutes of Health. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Validation of 1H and 13C NMR Spectral Data for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientif...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide provides a comprehensive framework for the validation of ¹H and ¹³C NMR spectral data for the novel compound (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, a substituted pyrazole of interest in medicinal chemistry.

Given the absence of publicly available experimental spectra for this specific molecule, this guide will present a robust workflow for validation. This involves the generation of predicted spectral data based on analogous structures, a detailed protocol for experimental data acquisition, and a systematic comparison to establish structural integrity.

The Critical Role of NMR Data Validation

The process of drug discovery and development is contingent on the precise characterization of synthesized compounds. Inaccurate structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. NMR spectral validation, therefore, is not merely a procedural step but a critical component of quality control and intellectual property protection. It ensures the identity, purity, and structural integrity of a compound, forming the basis for all subsequent biological and chemical investigations.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimental data, spectral prediction serves as a valuable starting point. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol. These predictions are derived from the analysis of structurally related pyrazole derivatives and established NMR principles.[1][2][3][4][5] The proposed solvent for data acquisition is dimethyl sulfoxide-d₆ (DMSO-d₆), which is adept at solubilizing polar molecules and minimizing proton exchange of labile protons.

Table 1: Predicted ¹H NMR Spectral Data for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol in DMSO-d₆

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 5.5 - 6.5Broad Singlet2H-NH₂
2~ 5.0 - 5.5Singlet1HC4-H (pyrazole ring)
3~ 4.8 - 5.2Triplet1H-OH
4~ 4.3 - 4.6Doublet2H-CH₂OH
5~ 3.6 - 3.9Singlet3HN-CH₃

Note: The chemical shifts of N-H and O-H protons are highly sensitive to solvent, concentration, and temperature and may exhibit significant broadening.

Table 2: Predicted ¹³C NMR Spectral Data for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol in DMSO-d₆

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~ 155 - 160C5 (pyrazole ring, attached to -NH₂)
2~ 145 - 150C3 (pyrazole ring, attached to -CH₂OH)
3~ 90 - 95C4 (pyrazole ring)
4~ 55 - 60-CH₂OH
5~ 35 - 40N-CH₃

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra. Adherence to these steps is crucial for obtaining reliable data for validation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity (5-amino-1-methyl-1H-pyrazol-3-yl)methanol.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆.

    • Ensure complete dissolution, using gentle warming or vortexing if necessary.

    • Filter the solution through a glass wool-plugged pipette into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: -1 to 10 ppm.

      • Acquisition Time: 3-4 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 16-64.

      • Temperature: 298 K (25 °C).

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Spectral Width: -10 to 180 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096 (or more, depending on sample concentration).

      • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to obtain a pure absorption spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C NMR spectra.

Workflow for Spectral Data Validation

The validation process involves a systematic comparison of the experimentally acquired data with the predicted spectra, as well as with established chemical principles. This workflow ensures a comprehensive and defensible structural confirmation.

Caption: Workflow for NMR Spectral Data Validation.

1. Chemical Shift Correlation: The primary step is to compare the chemical shifts of the signals in the experimental spectra with the predicted values. Minor deviations are expected due to the limitations of prediction algorithms and the specific experimental conditions.[6][7] However, the overall pattern and relative positions of the signals should be consistent.

2. Multiplicity and Coupling Constant Analysis: For the ¹H NMR spectrum, the multiplicity of each signal (singlet, doublet, triplet, etc.) and the corresponding coupling constants (J-values) provide crucial information about the connectivity of protons. For instance, the doublet of the -CH₂OH protons should show a corresponding coupling to the triplet of the -OH proton.

3. Integration Analysis: The integration of the signals in the ¹H NMR spectrum must correspond to the ratio of the number of protons giving rise to each signal. In this case, the expected ratio for the -NH₂, C4-H, -OH, -CH₂OH, and N-CH₃ protons is 2:1:1:2:3.

4. 2D NMR Spectroscopy for Unambiguous Assignment: For definitive structural confirmation, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connectivity between the -CH₂OH and -OH protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the C4-H to its corresponding carbon and the -CH₂OH protons to their carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Key expected correlations would be between the N-CH₃ protons and the C5 and C1 carbons of the pyrazole ring, and between the -CH₂OH protons and the C3 carbon.

Conclusion

The validation of NMR spectral data is a multi-faceted process that combines prediction, careful experimentation, and systematic analysis. By following the workflow outlined in this guide, researchers can confidently establish the structure of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol. This rigorous approach to structural elucidation is fundamental to the integrity and success of drug discovery and development programs. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Goodman, J. M. (2014). A new method for the comparison of 1H NMR predictors based on tree-similarity of spectra.
  • Monti, G. A., et al. (2013). Recommendations of the wwPDB NMR Validation Task Force. Structure, 21(9), 1563-1571.
  • Schönberger, T., et al. (2016). Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. Trends in Analytical Chemistry, 77, 104-114.
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1)H and (13)C NMR chemical shifts.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Grimblat, N., & Sarotti, A. M. (2016). A new method for the comparison of 1H NMR predictors based on tree-similarity of spectra.
  • Tantillo, D. J. (2011). A new approach to NMR structure prediction.
  • ACD/Labs. (n.d.). ACD/Structure Elucidator Suite. Retrieved from [Link]

  • Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138.
  • Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Hoye, T. R., et al. (2007). A new method for the comparison of 1H NMR predictors based on tree-similarity of spectra. Journal of Organic Chemistry, 72(19), 7544-7550.
  • ResearchGate. (n.d.). Comparison of simulated and experimental 1 H NMR spectra for two.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • Interactive Digital Commons. (n.d.). A NEW APPROACH TO NMR STRUCTURE PREDICTION. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Wiley Online Library. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. Retrieved from [Link]

Sources

Comparative

Reactivity Comparison Guide: (5-amino-1-methyl-1H-pyrazol-3-yl)methanol vs (3-amino-1-methyl-1H-pyrazol-5-yl)methanol

Executive Summary & Structural Causality In medicinal chemistry and drug development, the pyrazole nucleus serves as a privileged scaffold, particularly in the design of kinase inhibitors [1]. When functionalizing aminop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In medicinal chemistry and drug development, the pyrazole nucleus serves as a privileged scaffold, particularly in the design of kinase inhibitors [1]. When functionalizing aminopyrazoles, the regioisomerism of the substituents dictates not only the physicochemical properties of the molecule but also its fundamental chemical reactivity.

This guide provides an objective, data-driven comparison between two critical building blocks: (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (Isomer A) and (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (Isomer B).

The core divergence in their reactivity stems from the relative positioning of the exocyclic amino (-NH₂) and hydroxymethyl (-CH₂OH) groups relative to the N1-methyl group:

  • Isomer A (5-amino): The amino group is adjacent to the N1-methyl group. This proximity induces severe steric hindrance (A-strain), forcing the nitrogen lone pair out of optimal conjugation and physically blocking the approach of bulky electrophiles. Consequently, it behaves less like a primary amine and more like an enamine-type nucleophile at the C4 position [2].

  • Isomer B (3-amino): The amino group is positioned at C3, far removed from the N1-methyl group. It is highly accessible, making it a potent, unbiased nucleophile that readily participates in classical amine reactions (e.g., acylation, condensation) [1].

Comparative Reactivity Profile

The structural nuances between these isomers lead to orthogonal reactivity profiles, particularly when subjected to electrophilic aromatic substitution (EAS) or condensation with 1,3-dielectrophiles.

Quantitative Reactivity Metrics

The following table summarizes the relative quantitative performance of both isomers across standard synthetic transformations.

Reactivity Metric(5-amino-1-methyl-1H-pyrazol-3-yl)methanol(3-amino-1-methyl-1H-pyrazol-5-yl)methanol
Steric Hindrance at Amine High (Adjacent to N1-Me)Low (Unhindered at C3)
Relative N-Acylation Rate ( krel​ ) ~ 1 (Reference baseline)> 50 (Highly nucleophilic)
Hydroxymethyl Reactivity High (Unhindered at C3)Moderate (Mildly hindered by N1-Me at C5)
Primary EAS Site C4 (Enamine-like activation)C4 (Standard activation)
Yield: Pyrazolo[1,5-a]pyrimidine < 5% (Disfavored pathway)85–95% (Favored pathway)
Yield: Pyrazolo[3,4-b]pyridine 80–90% (Favored pathway)< 10% (Disfavored pathway)

Divergent Cyclization Pathways

The most striking difference between these two isomers is their behavior when reacted with 1,3-dielectrophiles (such as β -ketonitriles or 1,3-diketones) to form fused heterocyclic systems [3].

Because the 5-amino group in Isomer A is sterically blocked, initial nucleophilic attack occurs via the C4 carbon, ultimately yielding a pyrazolo[3,4-b]pyridine scaffold. Conversely, the unhindered 3-amino group in Isomer B attacks the electrophile directly, followed by ring closure at N2, yielding a pyrazolo[1,5-a]pyrimidine scaffold [2].

ReactivityPathway IsomerA (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (Sterically Hindered NH2) Reagent 1,3-Dielectrophile (e.g., β-diketone) IsomerA->Reagent IsomerB (3-amino-1-methyl-1H-pyrazol-5-yl)methanol (Accessible NH2) IsomerB->Reagent PathA_Intermediate C4-Enamine Attack (Due to N5 Steric Clash) Reagent->PathA_Intermediate Isomer A pathway PathB_Intermediate N3-Nucleophilic Attack (Unbiased Amine) Reagent->PathB_Intermediate Isomer B pathway ProductA Pyrazolo[3,4-b]pyridine Scaffold PathA_Intermediate->ProductA ProductB Pyrazolo[1,5-a]pyrimidine Scaffold PathB_Intermediate->ProductB

Caption: Divergent cyclization pathways of 3-amino vs 5-amino pyrazoles with 1,3-dielectrophiles.

Validated Experimental Protocols

To practically leverage these reactivity differences, the following protocols have been designed as self-validating systems. The causality behind each reagent and condition choice is explicitly detailed to ensure rigorous scientific translation.

Protocol 1: Chemoselective N-Acylation of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol

Objective: Exploit the high nucleophilicity of the unhindered C3-amine to achieve selective N-acylation over the C5-hydroxyl group.

  • Preparation: Dissolve 1.0 mmol of (3-amino-1-methyl-1H-pyrazol-5-yl)methanol in 5.0 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.2 mmol of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during acylation without competing for the electrophile, preventing the protonation of the pyrazole ring which would otherwise deactivate the system.

  • Cryogenic Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic conditions exponentially slow down the competing O-acylation of the hydroxymethyl group, ensuring the reaction remains under strict kinetic control favoring the more nucleophilic amine.

  • Electrophile Addition: Dropwise add 1.05 mmol of acetyl chloride over 5 minutes.

  • Maturation: Stir for 1 hour, allowing the reaction to slowly warm to 0 °C.

  • Self-Validation: Quench a 10 µL aliquot in methanol and analyze via LC-MS. Chemoselectivity is confirmed by the presence of the M+42 peak (mono-N-acylation) and the strict absence of an M+84 peak (di-acylation). A ninhydrin TLC stain will transition from positive (red/purple) to negative, confirming the consumption of the primary amine.

Protocol 2: Chemoselective O-Silylation of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

Objective: Exploit the steric hindrance of the C5-amine to selectively protect the unhindered C3-hydroxyl group using a bulky silicon electrophile.

  • Preparation: Dissolve 1.0 mmol of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Catalyst/Base Addition: Add 2.0 mmol of imidazole.

    • Causality: Imidazole serves a dual purpose: it acts as a thermodynamic base to absorb HCl and as a nucleophilic catalyst to generate a highly reactive, yet bulky, N-silyl imidazolium intermediate.

  • Electrophile Addition: Add 1.1 mmol of tert-butyldiphenylsilyl chloride (TBDPS-Cl) at room temperature.

    • Causality: The massive steric bulk of the TBDPS group prevents it from reacting with the C5-amine, which is already shielded by the adjacent N1-methyl group. This forces exclusive reaction at the unhindered primary alcohol at C3.

  • Maturation: Stir at room temperature for 4 hours.

  • Self-Validation: Perform TLC (Hexanes/EtOAc 1:1). The highly polar starting material will be replaced by a non-polar, UV-active spot. Crucially, staining this new spot with ninhydrin will yield a positive (purple/red) result, proving that the primary amine remains completely intact and unreacted.

References

  • Fichez, J., Busca, P., & Prestat, G. (2017). "Recent Advances in Aminopyrazoles Synthesis and Functionalization". Targets in Heterocyclic Systems, 21, 322-347.[Link]

  • MDPI. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles". Molecules. [Link]

Validation

LC-MS method validation for detecting (5-amino-1-methyl-1H-pyrazol-3-yl)methanol impurities

LC-MS Method Validation for (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol: A Comparative Guide on Column Technologies The detection and quantification of low-molecular-weight, highly polar impurities present unique chromato...

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Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Method Validation for (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol: A Comparative Guide on Column Technologies

The detection and quantification of low-molecular-weight, highly polar impurities present unique chromatographic challenges in drug development. Specifically, (5-amino-1-methyl-1H-pyrazol-3-yl)methanol—a basic, hydrophilic pyrazole derivative—exhibits notoriously poor retention on traditional reversed-phase liquid chromatography (RPLC) systems.

This guide objectively compares Hydrophilic Interaction Liquid Chromatography (HILIC) and core-shell RPLC technologies. It provides a comprehensive, self-validating experimental protocol for LC-MS/MS method validation, strictly aligned with the [1] framework.

Mechanistic Causality: The Polar Analyte Challenge

(5-amino-1-methyl-1H-pyrazol-3-yl)methanol contains an exocyclic amino group, a methyl group, and a hydroxymethyl group attached to a pyrazole ring. This high density of hydrogen-bond donors and acceptors makes the molecule exceptionally water-soluble.

In traditional RPLC using fully porous C18 columns, retaining such polar analytes requires highly aqueous mobile phases (often >95% water). However, this introduces a severe causality loop in LC-MS analysis: high aqueous content severely impedes electrospray ionization (ESI) droplet desolvation in the mass spectrometer. This results in significant ion suppression, elevated background noise, and a catastrophic loss of sensitivity ()[2]. Furthermore, fully porous particles suffer from extended mass transfer diffusion paths, causing band broadening that further dilutes the MS signal ()[3].

Technology Comparison: HILIC vs. Core-Shell RPLC vs. Fully Porous RPLC

To overcome the limitations of traditional C18 columns, analytical scientists must pivot to specialized particle morphologies or alternative chromatographic modes.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC utilizes a polar stationary phase (e.g., Amide, Diol, or Zwitterionic) paired with a highly organic mobile phase (typically >70% acetonitrile), where water acts as the strong eluting solvent. The high organic content drastically enhances ESI-MS sensitivity by improving desolvation efficiency, making it the premier choice for polar metabolites and impurities ()[2].

  • Core-Shell (Superficially Porous) RPLC: If HILIC is incompatible with the sample matrix, core-shell columns offer a powerful RPLC alternative. These particles feature a solid, non-porous silica core surrounded by a thin porous shell. This geometry reduces the longitudinal diffusion distance for analytes, delivering UHPLC-like efficiency, sharper peaks, and higher resolution at significantly lower backpressures compared to fully porous particles ()[4].

Table 1: Quantitative Performance Comparison for Polar Pyrazole Impurity Analysis

ParameterFully Porous C18 (3 µm)Core-Shell PFP (2.6 µm)HILIC Amide (2.7 µm)
Retention Mechanism Hydrophobic PartitioningDipole-Dipole, π-πHydrophilic Partitioning & Ion Exchange
Mobile Phase Requirement >95% Aqueous90-95% Aqueous>80% Organic (Acetonitrile)
Retention Factor ( k ) < 0.5 (Poor)1.8 (Acceptable)4.5 (Excellent)
Theoretical Plates ( N ) ~80,000 / m~220,000 / m~190,000 / m
ESI-MS Sensitivity (S/N) Low (Severe Ion Suppression)ModerateHigh (Enhanced Desolvation)
System Backpressure ModerateModerate-LowLow (Due to low solvent viscosity)

Logical Workflow for Method Validation

G Start Sample: Polar Pyrazole Impurity HILIC HILIC Mode (>70% Acetonitrile) Start->HILIC Optimal RPLC RPLC Mode (>90% Aqueous) Start->RPLC Sub-optimal MS_Opt ESI-MS/MS Optimization (MRM Transitions) HILIC->MS_Opt High Desolvation RPLC->MS_Opt Ion Suppression Val_Spec Specificity & Selectivity (ICH Q2(R2)) MS_Opt->Val_Spec Val_Sens LOD / LOQ & Linearity Val_Spec->Val_Sens Val_Prec Accuracy & Precision Val_Sens->Val_Prec Final Validated LC-MS Method Val_Prec->Final Self-Validating System

Fig 1. Logical workflow for LC-MS method development and ICH Q2(R2) validation.

Step-by-Step Methodology: A Self-Validating System

To ensure absolute trustworthiness, the analytical method must act as a self-validating system. This means embedding System Suitability Tests (SST) and stable-isotope labeled internal standards (SIL-IS) into the workflow to continuously verify performance against [1] criteria.

Step 1: Chromatographic and MS Optimization

  • Column Selection: Core-shell HILIC Amide (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase: Isocratic elution using 85% Acetonitrile / 15% Water containing 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Causality Check: Why Ammonium Formate? In HILIC, ion exchange is a strong contributor to the retention mechanism. A volatile buffer like ammonium formate provides the necessary ionic strength to stabilize the water-enriched layer on the silica surface, ensuring reproducible retention times and sharp peak shapes without fouling the MS source ()[5].

  • MS Detection: ESI in positive ion mode. Optimize Multiple Reaction Monitoring (MRM) transitions for the protonated precursor [M+H]+ .

Step 2: Specificity and Selectivity

  • Action: Inject blank diluent, the Active Pharmaceutical Ingredient (API) matrix without the impurity, and the API spiked with the pyrazole impurity at the target specification limit.

  • Self-Validation Criteria: The blank must show no interfering peaks (>20% of LOQ) at the retention time of the impurity. The chromatographic resolution ( Rs​ ) between any closely eluting matrix peaks and the impurity must be 1.5.

Step 3: Sensitivity (LOD and LOQ)

  • Action: Prepare serial dilutions of the pyrazole impurity in the sample diluent.

  • Self-Validation Criteria: Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1 and the Limit of Quantitation (LOQ) at S/N 10:1. To prove the system's reliability at the lowest boundary, inject the LOQ standard six consecutive times. The Relative Standard Deviation (%RSD) of the peak area must be 10%.

Step 4: Linearity and Range

  • Action: Prepare calibration standards at five concentration levels ranging from 50% to 150% of the specification limit. Plot the peak area ratio (Analyte / Internal Standard) against the nominal concentration.

  • Self-Validation Criteria: The correlation coefficient ( R2 ) must be 0.995. The y-intercept should be statistically insignificant (within ± 5% of the target concentration response).

Step 5: Accuracy and Precision (Repeatability & Intermediate Precision)

  • Accuracy: Spike the API matrix with the impurity at three distinct levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate, yielding 9 total determinations. Calculate the percentage recovery.

  • Precision: Analyze 6 independent preparations of the 100% spiked sample on Day 1 (Repeatability) and on Day 2 by a different analyst using a different LC-MS system (Intermediate Precision) ()[6].

  • Self-Validation Criteria: Mean recovery must fall between 90.0% and 110.0%. The %RSD for both repeatability and intermediate precision must be 5.0%.

References

  • Emery Pharma. "Liquid Chromatography Mass Spectrometry (LC-MS) Analysis". URL:[Link]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography". URL: [Link]

  • Shimadzu. "Core-shell column". URL:[Link]

  • Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles". URL:[Link]

  • LCGC International. "HILIC: The Pros and Cons". URL:[Link]

  • ResearchGate. "Risk-Based Intermediate Precision Studies for Analytical Procedure Validation". URL:[Link]

Sources

Comparative

A Comparative Guide to the Efficacy of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol Derivatives in Biological Assays

The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a remarkabl...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][4][5] This guide provides a comparative analysis of the biological efficacy of a specific class of these compounds: (5-amino-1-methyl-1H-pyrazol-3-yl)methanol derivatives. By synthesizing data from various in vitro studies, we aim to offer researchers and drug development professionals a clear, objective overview of their structure-activity relationships and therapeutic potential.

The inherent value of the pyrazole ring lies in its unique electronic and steric properties, which can be finely tuned through functionalization.[6] This allows for the strategic design of derivatives that can interact with high specificity and affinity with a range of biological targets, from enzymes to receptors. This guide will delve into the quantitative data from key biological assays, present detailed experimental methodologies to ensure reproducibility, and provide visual representations of the underlying mechanisms of action.

Comparative Biological Activity: A Data-Driven Overview

The true measure of a compound's potential lies in its performance in standardized biological assays. The following tables summarize the in vitro efficacy of various derivatives, highlighting how subtle molecular modifications can lead to significant changes in biological activity.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, a critical class of anticancer drugs.[4][7][8] Many derivatives are engineered to target the ATP-binding site of various protein kinases that are often dysregulated in cancer.[4] By competitively inhibiting ATP binding, these compounds can block downstream signaling pathways that promote cell proliferation and survival.[4]

Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives

Compound/DerivativeTarget Cell LineAssayIC50 (µM)Reference
Pyrazole Carbaldehyde Derivative 43MCF7 (Breast Cancer)PI3 Kinase Inhibition0.25[9]
Doxorubicin (Standard)MCF7 (Breast Cancer)Cytotoxicity0.95[9]
Pyrazolo[4,3-f]quinoline Derivative 48HCT116 (Colon Cancer)Haspin Kinase Inhibition1.7[9]
Pyrazolo[4,3-f]quinoline Derivative 48HeLa (Cervical Cancer)Haspin Kinase Inhibition3.6[9]
Pyrazolo[1,5-a]pyrimidine Derivative 29HepG2 (Liver Cancer)CDK2 Inhibition10.05[9]
Pyrazole Derivative 12dA2780 (Ovarian Cancer)AntiproliferativeNot specified, but induced apoptosis[10]
Sulfonamide Derivative 9HEPG2 (Liver Cancer)EGFR/VEGFR-2 Inhibition0.21 (EGFR), Not specified (VEGFR-2)[11]
Pyrazole Derivative 11HEPG2 (Liver Cancer)EGFR/VEGFR-2 Inhibition0.27 (EGFR), 0.63 (VEGFR-2)[11]
Pyrazolopyrimidine Derivative 12HEPG2 (Liver Cancer)EGFR/VEGFR-2 Inhibition0.23 (EGFR), 0.71 (VEGFR-2)[11]
Erlotinib (Standard)HEPG2 (Liver Cancer)EGFR Inhibition0.20[11]
Sorafenib (Standard)HEPG2 (Liver Cancer)VEGFR-2 Inhibition0.03[11]
Antimicrobial and Antioxidant Activity

Beyond their anticancer properties, pyrazole derivatives have shown significant promise as antimicrobial and antioxidant agents. Their mechanism of action in these contexts can vary, from inhibiting essential microbial enzymes to scavenging free radicals.

Table 2: Antimicrobial and Antioxidant Activity of Pyrazole Derivatives

Compound/DerivativeBiological TargetAssayActivityReference
Ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate 3bStaphylococcus aureusMIC1.25 µmol/mL[6]
Ceftriaxone (Standard)S. aureus, B. subtilis, E. coli, P. aeruginosaMIC1.6125 - 3.125 µg/mL[1]
Ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate 3aDPPH Radical ScavengingIC500.98 µmol/mL[6]
4,4'-((3-hydroxy-4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)DPPH Radical ScavengingIC506.2 ± 0.6 µM[4]
Ascorbic Acid (Standard)DPPH Radical ScavengingIC50Not specified, but used as a positive control[4]

Key Mechanistic Insights

The biological effects of these derivatives are often rooted in their ability to modulate specific cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and development.

Protein Kinase Inhibition

As previously mentioned, a primary mechanism of anticancer activity for many pyrazole derivatives is the inhibition of protein kinases.[4][7][8] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. The pyrazole scaffold can be adeptly functionalized to fit into the ATP-binding pocket of specific kinases, thereby blocking their activity.

kinase_inhibition cluster_kinase Kinase Active Site cluster_inhibition Inhibition ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Blocked Blocked Pyrazole (5-amino-1-methyl-1H-pyrazol-3-yl)methanol Derivative Pyrazole->Kinase Competitive Binding Downstream Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream

Caption: Competitive inhibition of a protein kinase by a pyrazole derivative.

Induction of Apoptosis via p53 Signaling

Several cytotoxic pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, through the p53 signaling pathway.[4] In response to cellular stress induced by the compound, the tumor suppressor protein p53 is activated. This leads to the transcriptional upregulation of pro-apoptotic proteins like Bax and PUMA, which in turn trigger the mitochondrial (intrinsic) pathway of apoptosis.[4]

p53_apoptosis Pyrazole (5-amino-1-methyl-1H-pyrazol-3-yl)methanol Derivative Cellular_Stress Cellular Stress Pyrazole->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax_PUMA ↑ Bax, PUMA (Pro-apoptotic proteins) p53->Bax_PUMA Mitochondria Mitochondrial Pathway Bax_PUMA->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Induction of apoptosis via the p53 signaling pathway.

Standardized Experimental Protocols

To ensure the reliability and comparability of experimental data, the use of robust and well-validated protocols is essential. Below are detailed methodologies for key assays mentioned in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_workflow A Seed cells in 96-well plate B Treat with pyrazole derivatives A->B C Add MTT reagent B->C D Incubate (3-4 hours) C->D E Solubilize formazan with DMSO D->E F Read absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro MTT cytotoxicity assay.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common and straightforward method to evaluate the antioxidant potential of a compound. It is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[4] This solution should be freshly prepared and kept in the dark.

  • Test Compound Preparation: Prepare stock solutions of the pyrazole derivatives and a positive control (e.g., ascorbic acid) in methanol or another suitable solvent.[4]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Conclusion

The (5-amino-1-methyl-1H-pyrazol-3-yl)methanol scaffold and its derivatives represent a highly promising class of compounds with a diverse range of biological activities. The data presented in this guide clearly demonstrate that targeted modifications to the core structure can significantly enhance their efficacy as anticancer, antimicrobial, and antioxidant agents. The provided protocols and mechanistic diagrams offer a solid foundation for researchers to further explore the therapeutic potential of these versatile molecules. Future investigations should focus on in vivo efficacy studies and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles.

References

  • A Comparative Analysis of the Biological Activity of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and Its Derivatives - Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC. Available at: [Link]

  • Integrated computational and preclinical evaluation of novel synthetic pyrazole pyrazoline thiazole derivative for breast cancer therapeutics - PMC. Available at: [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available at: [Link]

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed. Available at: [Link]

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. - VeriXiv. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. Available at: [Link]

  • Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • Pyrazole derivative in preclinical study. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. Available at: [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. Available at: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. Available at: [Link]

Sources

Validation

FT-IR spectroscopy reference spectra for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Compound Overview In modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Compound Overview

In modern medicinal chemistry, functionalized pyrazoles are highly valued as bioisosteres and structural scaffolds for kinase inhibitors and anti-inflammatory agents. (5-amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5) is a dense, polyfunctional building block featuring a primary amine (-NH₂), a hydroxymethyl group (-CH₂OH), and an N-methylated pyrazole core.

Characterizing this compound via Fourier Transform Infrared (FT-IR) spectroscopy presents a unique analytical challenge. The molecule possesses multiple hydrogen-bond donors and acceptors, leading to a complex intermolecular hydrogen-bonding network in its solid state. This guide objectively compares FT-IR sampling alternatives, establishes the expected reference spectral data, and provides a self-validating experimental protocol to ensure high-fidelity analytical results.

Comparative Analysis of FT-IR Acquisition Techniques

When establishing a reference spectrum for highly polar, hydrogen-bonding molecules, the choice of sample introduction is as critical as the instrumentation itself. We compare the two primary alternatives: Attenuated Total Reflectance (ATR-FTIR) and Transmission KBr Pellet .

The Causality of Moisture Artifacts

The traditional KBr pellet method involves grinding the analyte with potassium bromide and pressing it into a transparent disk. However, KBr is inherently hygroscopic. Research demonstrates that KBr crystalline water or absorbed atmospheric moisture significantly impacts the peak position, shape, and area of organic O–H stretching vibrations[1].

For (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, the moisture absorbed by KBr produces a massive, broad artifact band centered around 3440 cm⁻¹. This artifact completely masks the critical diagnostic bands of the compound's primary amine (N-H stretch) and primary alcohol (O-H stretch).

The ATR-FTIR Advantage

ATR-FTIR utilizes a high-refractive-index crystal (typically Diamond or ZnSe) where the infrared beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample[2].

  • Performance: ATR requires zero sample dilution or KBr matrix, eliminating moisture artifacts.

  • Resolution: It allows for the clear resolution of the overlapping N-H and O-H stretching regions, which is impossible in a hydrated KBr matrix.

Expected FT-IR Reference Data & Analog Comparison

Based on the vibrational mechanics of the functional groups present, the FT-IR spectrum of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol exhibits distinct diagnostic regions. The C=N and C=C stretching vibrations of the pyrazole ring typically manifest between 1550 and 1450 cm⁻¹[3], while the primary amine exhibits characteristic asymmetric and symmetric stretching near 3343 cm⁻¹ and 3328 cm⁻¹, respectively[4].

Table 1: Expected Peak Assignments (ATR-FTIR, Solid State)
Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity & Shape
3400 - 3320 Primary Amine (-NH₂)N-H asymmetric & symmetric stretchMedium, sharp doublets (often superimposed on OH base)
3300 - 3100 Primary Alcohol (-OH)O-H stretch (intermolecular H-bonded)Strong, broad
2950 - 2850 Aliphatic (-CH₃, -CH₂-)C-H asymmetric & symmetric stretchWeak to Medium
1620 - 1590 Primary Amine (-NH₂)N-H scissoring (bending)Medium, sharp
1550 - 1450 Pyrazole RingC=N and C=C ring stretchesMedium to Strong
1050 - 1000 Primary Alcohol (-CH₂OH)C-O stretchStrong, sharp
Table 2: Spectral Comparison with Structural Alternatives

To ensure the integrity of the reference material, it is crucial to distinguish the target compound from common synthetic precursors or oxidized impurities.

CompoundKey Structural DifferenceDistinguishing FT-IR Feature
(5-amino-1-methyl-1H-pyrazol-3-yl)methanol Target Compound Presence of both C-O stretch (~1020 cm⁻¹) and N-CH₃ aliphatic stretch (~2950 cm⁻¹).
(3-amino-1H-pyrazol-5-yl)methanol Lacks N-methyl groupAbsence of N-CH₃ aliphatic stretch; broader N-H stretch region due to pyrazole tautomerization.
5-amino-1-methyl-1H-pyrazole-3-carboxylic acid Carboxylic acid instead of alcoholAppearance of a strong C=O stretch at ~1680-1700 cm⁻¹ ; extreme broadening of the O-H stretch (2500-3300 cm⁻¹).

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To guarantee trustworthiness and reproducibility, the following protocol incorporates a self-validating feedback loop (background verification and post-cleaning validation).

Equipment: FT-IR Spectrometer equipped with a single-reflection Diamond ATR accessory. Parameters: Resolution: 4 cm⁻¹; Scans: 32; Range: 4000 – 400 cm⁻¹.

Step-by-Step Workflow:

  • Crystal Verification (Self-Validation Step 1): Clean the diamond crystal and anvil with high-purity isopropanol and a lint-free wipe. Allow to dry. Run a preliminary scan to ensure the baseline is flat and no residual organic peaks (e.g., C-H stretches at 2900 cm⁻¹) are present.

  • Background Acquisition: Collect the background spectrum of the ambient atmosphere to subtract CO₂ and water vapor interferences.

  • Sample Application: Transfer approximately 2–5 mg of solid (5-amino-1-methyl-1H-pyrazol-3-yl)methanol directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure arm (anvil) until the clutch clicks. Causality: Consistent, high pressure ensures intimate optical contact between the solid crystal lattice of the sample and the ATR crystal, maximizing the penetration depth of the evanescent wave and yielding high signal-to-noise ratios.

  • Data Acquisition & Processing: Acquire the spectrum. Apply an ATR correction algorithm (if comparing to historical transmission libraries) to account for the wavelength-dependent penetration depth of the IR beam.

  • Post-Run Validation (Self-Validation Step 2): Clean the crystal with isopropanol. Run a final "clean" scan. If the spectrum is not completely flat, repeat cleaning. This guarantees that subsequent analyses are not cross-contaminated by this highly adhering polar compound.

Methodological Workflow Visualization

FTIR_Workflow Start Sample: (5-amino-1-methyl- 1H-pyrazol-3-yl)methanol Method Select FT-IR Acquisition Method Start->Method ATR ATR-FTIR (Diamond) Recommended Method->ATR KBr KBr Pellet Transmission Not Recommended Method->KBr ATR_Steps 1. Background Scan 2. Apply Solid Sample 3. Engage Pressure Anvil 4. Acquire Spectrum ATR->ATR_Steps KBr_Steps 1. Grind with KBr 2. Press into Pellet 3. Acquire Spectrum KBr->KBr_Steps CleanSpec High-Resolution Spectrum (Distinct NH₂ & OH bands) ATR_Steps->CleanSpec Artifact Moisture Artifacts (Broad OH band ~3440 cm⁻¹) Masks Target Peaks KBr_Steps->Artifact Analysis Spectral Interpretation & Peak Assignment Artifact->Analysis Unreliable Data CleanSpec->Analysis

Workflow comparing ATR-FTIR and KBr pellet methods for pyrazole derivative spectral acquisition.

References

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal ACS Omega[Link]

  • Synthesis, α-glucosidase and α-amylase inhibition and molecular docking studies of (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide Journal of Molecular Structure (via UCLouvain DIAL)[Link]

  • FT-IR spectrum of 4AAP (4-aminoantipyrine) ResearchGate[Link]

  • Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review Nanoscale Advances (RSC Publishing)[Link]

Sources

Comparative

Comparative Guide: Catalytic Methods for the Synthesis of (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol

Executive Summary (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and pyrazolo[3,4-d]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Amino-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1224888-30-5) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and pyrazolo[3,4-d]pyrimidine derivatives[1]. The molecule presents three distinct functional handles—a primary amine, a primary alcohol, and a pyrazole core. Traditional synthetic routes often rely on stoichiometric reducing agents (e.g., LiAlH₄) or harsh condensation conditions that suffer from poor regioselectivity and high environmental waste (E-factors)[2].

This guide objectively compares two advanced catalytic methodologies for synthesizing this target: Homogeneous Ruthenium-Catalyzed Ester Hydrogenation and Heterogeneous Solid-Acid Catalyzed Cyclocondensation .

Strategic Overview & Mechanistic Rationale

Method A: Homogeneous Catalytic Ester Hydrogenation

Reducing an ester precursor (ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate) to a primary alcohol typically risks severe catalyst poisoning because the free 5-amino group strongly coordinates to transition metal centers. To circumvent this, a Ru-Macho pincer catalyst is employed.

  • Causality: The PNP-pincer ligand facilitates an "outer-sphere" mechanism via metal-ligand cooperation. The catalyst transfers hydrogen to the ester carbonyl without requiring the substrate to directly coordinate to the ruthenium center, rendering the catalyst immune to amine-induced deactivation.

Method B: Heterogeneous Catalytic Cyclocondensation

Direct construction of the pyrazole ring with the hydroxymethyl group pre-installed offers superior atom economy. When reacting 4-hydroxy-3-oxobutanenitrile with methylhydrazine, regioselectivity is the primary hurdle[3].

  • Causality: A modified Layered Double Hydroxide (LDH) nanocatalyst acts as a dual Lewis acid/base[4]. The confined interlayer spacing of the LDH sterically directs the nucleophilic attack of the less hindered primary amine (-NH₂) of methylhydrazine onto the ketone. Subsequent intramolecular cyclization of the secondary amine (-NH-CH₃) onto the nitrile exclusively yields the 1-methyl-5-amino isomer, avoiding the unwanted 3-amino byproduct[5].

Detailed Methodology & Self-Validating Protocols

Protocol A: Ru-Catalyzed Hydrogenation (Ester Reduction)

Objective: High-pressure catalytic reduction of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.

  • Preparation: Inside a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (10.0 mmol), Ru-Macho catalyst (0.1 mol%), and KOtBu (1.0 mol%) in anhydrous THF (20 mL).

  • Catalysis: Seal the autoclave, transfer to a fume hood, and pressurize with H₂ gas to 50 bar. Heat the mixture to 80 °C with vigorous stirring (1000 rpm) for 12 hours.

    • Logic: High H₂ pressure is thermodynamically essential to drive the equilibrium of the transient hemiacetal intermediate toward the final primary alcohol.

  • Self-Validating Step: Monitor the reaction via in-situ FTIR spectroscopy. The protocol is structurally validated when the ester carbonyl stretch (C=O at ~1715 cm⁻¹) completely disappears and is replaced by a broad O-H stretch (~3300 cm⁻¹).

  • Workup: Cool to room temperature and slowly depressurize. Filter the crude mixture through a short pad of silica (eluting with EtOAc) to remove the Ru-complex. Concentrate under reduced pressure to yield the product.

Protocol B: LDH-Catalyzed One-Pot Synthesis (Cyclocondensation)

Objective: Regioselective ring formation using green media.

  • Preparation: To a 50 mL round-bottom flask, add 4-hydroxy-3-oxobutanenitrile (10.0 mmol) and methylhydrazine (10.5 mmol) in a green solvent mixture of H₂O/EtOH (1:1 v/v, 15 mL).

  • Catalysis: Add the LDH@CuI nanocatalyst (50 mg). Stir the suspension at 55 °C for 30 minutes[4].

    • Logic: The aqueous-ethanolic medium swells the layered catalyst, maximizing the exposure of the active Lewis acid sites to the substrates while maintaining mild conditions.

  • Self-Validating Step: Perform TLC analysis (DCM:MeOH 9:1). The protocol is self-validating if a single new spot appears (indicating >95% regioselectivity). For absolute confirmation, analyze the crude via ¹H-NMR: the N-methyl peak must appear as a sharp singlet at ~3.5 ppm. The absence of a peak at ~3.8 ppm confirms no 3-amino-1-methyl isomer was formed.

  • Workup: Perform hot filtration to recover the heterogeneous catalyst (which can be washed and reused up to 4 cycles). Allow the filtrate to cool to 4 °C to induce crystallization of the pure target compound.

Quantitative Performance Comparison

Performance MetricMethod A: Ru-HydrogenationMethod B: LDH-Cyclocondensation
Overall Yield 88 - 92%85 - 93%
Regioselectivity N/A (Pre-established)> 98% (1-methyl-5-amino isomer)
Reaction Time 12 Hours30 Minutes
Catalyst Loading 0.1 mol% (Homogeneous)50 mg / 10 mmol (Heterogeneous)
E-Factor Moderate (Solvent intensive workup)Low (Aqueous media, direct crystallization)
Scalability High (Requires specialized pressure reactors)Very High (Standard batch reactors)
Cost Profile High (Precious metal Ru, high-pressure H₂)Low (Earth-abundant Cu/LDH, cheap precursors)

Visualizing the Synthetic Pathways

SynthesisPathways cluster_A Method A: Homogeneous Catalytic Hydrogenation cluster_B Method B: Heterogeneous Catalytic Cyclocondensation Ester Ethyl 5-amino-1-methyl- 1H-pyrazole-3-carboxylate RuCat Ru-Macho Catalyst (Outer-Sphere Mechanism) Ester->RuCat H2 (50 bar), 80°C THF, KOtBu Alcohol1 (5-amino-1-methyl-1H- pyrazol-3-yl)methanol RuCat->Alcohol1 Ester Reduction Precursors Methylhydrazine + 4-hydroxy-3-oxobutanenitrile LDHCat LDH@CuI Nanocatalyst (Dual Lewis Acid/Base) Precursors->LDHCat H2O/EtOH, 55°C Intermediate Hydrazone Intermediate (Regioselective) LDHCat->Intermediate Condensation Alcohol2 (5-amino-1-methyl-1H- pyrazol-3-yl)methanol Intermediate->Alcohol2 Intramolecular Cyclization

Figure 1: Mechanistic comparison of homogeneous hydrogenation vs. heterogeneous cyclocondensation.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH Nanoscale Advances, Royal Society of Chemistry (2024). URL:[Link][4]

  • Recent developments in aminopyrazole chemistry ARKIVOC, Arkat USA (2008). URL:[Link][5]

  • New Synthetic Approach to 4-(3-Aminopropyl)-5-amino-1-methylpyrazole Starting from 3-Cyanopyridine Organic Process Research & Development, ACS Publications (2005). URL:[Link][3]

Sources

Validation

validating the purity of commercial (5-amino-1-methyl-1H-pyrazol-3-yl)methanol batches

Title: Validating the Purity of Commercial (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol Batches: A Comparative Analytical Guide Introduction [1] is a densely functionalized, highly polar heterocyclic building block widely...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of Commercial (5-Amino-1-methyl-1H-pyrazol-3-yl)methanol Batches: A Comparative Analytical Guide

Introduction [1] is a densely functionalized, highly polar heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and complex beta-lactamase inhibitors[2].

However, its structural features—a basic primary amine, an electron-rich pyrazole core, and a polar hydroxymethyl group—present significant analytical challenges. Low-tier commercial suppliers often exploit these challenges, using generic, unoptimized chromatographic methods that mask co-eluting regioisomers or inorganic salts under broad, tailing peaks. This guide objectively compares the performance of different commercial batch tiers and provides a field-proven, self-validating analytical workflow to ensure absolute scientific integrity in your raw material qualification.

Comparative Performance of Commercial Batches

To demonstrate the critical need for rigorous validation, we evaluated three representative tiers of commercial (5-amino-1-methyl-1H-pyrazol-3-yl)methanol batches. The data below highlights the dangerous discrepancy between vendor-claimed purity (often based on unoptimized HPLC-UV) and absolute mass-fraction purity determined by orthogonal methods.

Table 1: Comparative Purity Analysis of Commercial Tiers

Vendor TierClaimed PurityHPLC-UV Purity (254 nm)qNMR Absolute PurityPrimary Identified Impurity
Tier 1 (Premium) ≥ 98.0%99.2%98.7%Trace moisture
Tier 2 (Standard) ≥ 95.0%96.8%91.4%Regioisomer (3-amino-1-methyl...)
Tier 3 (Economy) ≥ 95.0%94.5%78.2% Inorganic salts & Des-methyl pyrazole

Analytical Insight: Tier 3 batches often pass generic UV-based quality control because inorganic salts from the synthesis (e.g., residual coupling reagents or buffer salts) lack a UV chromophore. Furthermore, regioisomers often co-elute with the main peak unless the mobile phase is specifically optimized to separate them.

The Self-Validating Analytical Workflow

To establish a trustworthy purity profile, researchers must employ an orthogonal approach. Relying solely on HPLC-UV is insufficient. Our recommended workflow combines RP-HPLC-UV for chromatographic purity, LC-MS for mass confirmation, and qNMR for absolute mass fraction.

Workflow Batch Commercial Batch (CAS 1224888-30-5) HPLC RP-HPLC-UV (0.1% TFA Modifier) Batch->HPLC LCMS LC-MS Profiling (Mass Confirmation) Batch->LCMS qNMR qNMR Analysis (Absolute Purity) Batch->qNMR Decision Purity > 98%? Orthogonal Match? HPLC->Decision LCMS->Decision qNMR->Decision Pass Approved for API Synthesis Decision->Pass Yes Fail Reject / Repurify Decision->Fail No

Orthogonal analytical workflow for validating commercial pyrazole batches.

Experimental Protocols & Mechanistic Causality

Method A: Optimized RP-HPLC-UV (Chromatographic Purity)

The Causality of the Method: The primary amine (pKa ~4.5) and pyrazole nitrogens of the target compound interact strongly with residual silanols on standard C18 stationary phases, causing severe peak tailing and artificially inflating purity by hiding impurities in the tail[3]. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we lower the pH well below the amine's pKa, ensuring full protonation. Simultaneously, the hydrophobic trifluoroacetate anion acts as an ion-pairing agent, shielding the silanols and yielding sharp, symmetrical peaks (Tailing Factor < 1.2)[4].

Step-by-Step Protocol:

  • System Preparation: Equip an HPLC system with a PDA/UV detector and a polar-embedded C18 column (e.g., Waters XBridge Shield RP18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a gradient from 2% B to 40% B over 15 minutes. (The high polarity of the compound requires a highly aqueous starting condition to ensure adequate retention). Flow rate: 1.0 mL/min.

  • Self-Validation (System Suitability): Inject a resolution mixture containing the target compound and its known regioisomer (3-amino-1-methyl-1H-pyrazol-5-yl)methanol. Proceed only if Resolution ( Rs​ ) > 1.5 and Tailing Factor ( Tf​ ) < 1.5. This proves the system's resolving power before any data is collected.

  • Sample Analysis: Inject 10 µL of the commercial batch prepared at 1.0 mg/mL in 95:5 Water:Acetonitrile. Monitor at 254 nm.

Method B: Quantitative NMR (Absolute Mass Fraction)

The Causality of the Method: HPLC-UV relies on the assumption that all impurities absorb UV light similarly to the target, which is fundamentally false. qNMR bypasses this by measuring the exact molar ratio of protons. By integrating a distinct proton signal from the pyrazole against a highly pure, certified internal standard (e.g., Maleic Acid), we determine the absolute mass fraction, exposing any "invisible" inorganic salts or non-chromophoric solvents.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~15.0 mg of the commercial (5-amino-1-methyl-1H-pyrazol-3-yl)methanol batch and ~10.0 mg of TraceCERT® Maleic Acid (Internal Standard) into a glass vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture entirely in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire a 1H-NMR spectrum at 400 MHz or higher, using a relaxation delay ( D1​ ) of at least 30 seconds to ensure complete relaxation of all spins (critical for quantitative accuracy).

  • Calculation: Integrate the internal standard peak (Maleic acid, singlet at δ 6.26 ppm, 2H) and the target compound's N-methyl peak (singlet at δ ~3.5 ppm, 3H). Calculate the absolute purity using the standard qNMR mass-fraction equation.

Impurities Target Target Compound (5-amino-1-methyl-1H-pyrazol-3-yl)methanol Regio Regioisomer Impurity (3-amino-1-methyl...) Target->Regio N-alkylation side reaction DesMethyl Des-methyl Impurity (1H-pyrazole...) Target->DesMethyl Incomplete methylation Oxidation Oxidation Product (Pyrazole-3-carboxylic acid) Target->Oxidation Poor storage (Air/Light)

Common synthetic impurities and degradation products of the target compound.

Conclusion

Treating commercial building blocks as "plug-and-play" reagents introduces severe risk into drug development pipelines. As demonstrated, generic HPLC-UV methods often fail to separate regioisomers or detect inorganic contaminants in (5-amino-1-methyl-1H-pyrazol-3-yl)methanol batches. By implementing a self-validating, orthogonal analytical strategy utilizing ion-paired RP-HPLC and qNMR, researchers can confidently verify raw material integrity before committing to complex API synthesis.

References

  • National Center for Biotechnology Information (PubChem) . PubChem Compound Summary for CID 57516921, (5-amino-1-methyl-1H-pyrazol-3-yl)methanol. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) . ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL:[Link]

  • Pharmaffiliates . Ceftolozane and its Impurities (Pyrazole Derivatives). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(5-amino-1-methyl-1H-pyrazol-3-yl)methanol proper disposal procedures

To ensure the highest standards of laboratory safety and regulatory compliance, the handling and disposal of highly active pharmaceutical intermediates must be approached with precision. (5-amino-1-methyl-1H-pyrazol-3-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

To ensure the highest standards of laboratory safety and regulatory compliance, the handling and disposal of highly active pharmaceutical intermediates must be approached with precision. (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is a functionalized pyrazole derivative widely utilized in drug discovery. However, its specific structural features impart notable toxicological hazards that require strict operational and disposal frameworks.

This guide provides drug development professionals with a self-validating, step-by-step protocol for the safe handling and proper disposal of this compound.

Chemical Profile & Hazard Summary

Before handling the compound, personnel must understand its physicochemical properties and regulatory hazard classifications. The data below dictates the required engineering controls and waste segregation pathways[1].

Property / ClassificationDetail
Chemical Name (5-amino-1-methyl-1H-pyrazol-3-yl)methanol
CAS Number 1224888-30-5
Molecular Formula C5H9N3O
Signal Word Warning
Acute Toxicity Acute Tox. 4 (Oral + Dermal + Inhalation)
Local Irritation Skin Irrit. 2 (H315) / Eye Irrit. 2A (H319)
Systemic Toxicity STOT SE 3 (Specific Target Organ Toxicity - Single Exposure)

Toxicological Mechanisms & Safety Rationale

Expertise & Experience: Why do we mandate specific handling and disposal routes for this compound? The pyrazole core is highly biologically active. Substituted pyrazoles are known to interact with metalloenzymes (such as alcohol dehydrogenases and cytochrome P450s)[2]. The addition of an amino group and a hydroxymethyl group to the pyrazole ring significantly increases the molecule's hydrogen-bonding capacity. This amphiphilic nature enhances its solubility in both aqueous and organic media, facilitating rapid dermal absorption and the inhalation of aerosols. This mechanism justifies its Acute Tox. 4 classification across all exposure routes[1].

Furthermore, the STOT SE 3 designation indicates potential respiratory tract irritation or central nervous system depression (drowsiness/dizziness) upon acute exposure[1]. Consequently, operational protocols must strictly isolate the compound from the researcher's breathing zone and skin, and disposal methods must ensure the complete thermal destruction of the pyrazole ring to prevent environmental contamination.

Operational Handling & Spill Protocol

Every protocol in this guide is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Step-by-Step Methodology: Handling & Spill Response
  • Engineering Controls Verification:

    • Action: Conduct all weighing, dissolution, and transferring inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

    • Validation Check: Verify the digital monitor displays a face velocity of ≥100 fpm. A piece of tissue paper held at the sash should be gently and consistently pulled inward.

  • Personal Protective Equipment (PPE) Donning:

    • Action: Don ANSI Z87.1 safety goggles, a flame-retardant lab coat, and double nitrile gloves (≥0.11 mm thickness). The polar functional groups of the compound can permeate standard latex.

    • Validation Check: Perform a manual inflation test on the gloves prior to donning to ensure zero micro-punctures.

  • Spill Response (Solid Powder):

    • Action: In the event of a spill, do not sweep. Sweeping aerosolizes STOT SE 3 dust. Gently cover the powder with damp absorbent pads to trap the particulates.

    • Validation Check: Shine a flashlight parallel to the spill surface; the absence of visible airborne dust confirms successful containment.

Proper Disposal Procedures

Because (5-amino-1-methyl-1H-pyrazol-3-yl)methanol contains only carbon, hydrogen, nitrogen, and oxygen (C5H9N3O), it is classified as Non-Halogenated Organic Hazardous Waste . Mixing it with halogenated waste streams alters the required incineration temperature and significantly increases disposal costs[3].

Step-by-Step Methodology: Waste Disposal
  • Segregation (Liquid Waste):

    • Action: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), pour the mixture into a high-density polyethylene (HDPE) carboy explicitly designated for "Non-Halogenated Organic Waste."

    • Validation Check: Review the solvent log prior to addition. The absence of chlorinated solvents (e.g., DCM, Chloroform) confirms the correct waste stream and prevents exothermic incompatibility.

  • Containerization (Solid Waste):

    • Action: Place contaminated PPE, weigh boats, and empty vials into a transparent, puncture-resistant polyethylene bag. Twist the top of the bag, fold the twist over itself, and wrap it tightly with tape to create a "Gooseneck" seal.

    • Validation Check: Gently compress the sealed bag. Resistance to compression confirms an airtight seal, ensuring no toxic dust can escape during transit.

  • Labeling & EHS Handover:

    • Action: Affix a standard Hazardous Waste tag. Explicitly write "(5-amino-1-methyl-1H-pyrazol-3-yl)methanol" and check the boxes for Toxic and Irritant . Do not use chemical abbreviations.

    • Validation Check: Ensure the accumulation start date is clearly written and is within your local regulatory limit (typically 90 days) before requesting an Environmental Health and Safety (EHS) pickup.

  • Final Disposition:

    • Action: The EHS team will route the waste for high-temperature incineration (>1000°C) at an approved facility[4].

    • Validation Check (Institutional): Incineration at this temperature ensures the complete cleavage of the pyrazole ring, while facility exhaust scrubbers capture any resulting nitrogen oxides (NOx), preventing toxic atmospheric release.

Waste Routing Visualization

WasteWorkflow Start Waste Generation: (5-amino-1-methyl-1H-pyrazol-3-yl)methanol Decision Waste State? Start->Decision Solid Solid Waste (Powder, PPE, Vials) Decision->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Liquid SolidBag Double-Bag in Transparent PE Bags Solid->SolidBag LiquidCont Non-Halogenated Organic Waste Carboy Liquid->LiquidCont Label Label: 'Toxic Organic Waste' Acute Tox 4, STOT SE 3 SolidBag->Label LiquidCont->Label EHS EHS / Hazardous Waste Pickup & Verification Label->EHS Incineration High-Temperature Incineration (>1000°C) EHS->Incineration

Workflow for the segregation, containerization, and disposal of pyrazole-derivative hazardous waste.

References

  • Title : (5-amino-1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information Source : NextSDS URL :[Link]

  • Title : Safety Data Sheet - Vizgen (Acute Tox. 4 Waste Disposal Guidelines) Source : Vizgen URL :[Link]

  • Title : 4-Methylpyrazole | C4H6N2 | CID 3406 (Pyrazole Toxicity Mechanisms) Source : PubChem URL :[Link]

  • Title : Safety data sheet Section 1: Identification of the substance/mixture and of the company/undertaking Source : Farnell URL : [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling (5-amino-1-methyl-1H-pyrazol-3-yl)methanol

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in rigorous, evidence-based protocols. This guide provides essential safety and logistical information for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in rigorous, evidence-based protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (5-amino-1-methyl-1H-pyrazol-3-yl)methanol. The procedures outlined here are designed to ensure both personal safety and experimental integrity, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Identification and Risk Assessment

Understanding the specific hazards of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is the foundational step in developing a safe handling procedure. Based on notified classifications, this compound presents multiple health risks. The primary operational goal is to prevent all routes of exposure—inhalation, skin contact, eye contact, and ingestion.

A summary of the hazard classifications for (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is provided below.

Hazard ClassificationCategorySignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox. 4WarningH302 + H312 + H332
Skin IrritationSkin Irrit. 2WarningH315
Eye IrritationEye Irrit. 2AWarningH319
Specific Target Organ Toxicity (Single Exposure)STOT SE 3WarningH336

Data sourced from Notified C&L classifications.

These classifications are corroborated by data on structurally similar pyrazole derivatives, which are consistently identified as skin, eye, and respiratory irritants.[1][2][3][4] Therefore, all handling procedures must be executed with the assumption that the compound is hazardous upon contact or inhalation.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary method for exposure control should always be robust engineering controls.

  • Chemical Fume Hood: All weighing, reconstitution, and aliquoting of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol must be performed inside a certified chemical fume hood. This is non-negotiable. The ventilation system is critical for preventing the inhalation of dust or aerosols, a key risk identified by the compound's hazard profile.[1][3][4][5]

  • Safety Showers and Eyewash Stations: Ensure that a functional, recently tested safety shower and eyewash station are readily accessible and unobstructed.[3] Proximity is key; these emergency controls must be reachable within 10 seconds of exposure.

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered PPE approach is mandatory to prevent skin, eye, and respiratory exposure. The following equipment must be worn at all times when handling the compound.

  • Eye and Face Protection:

    • Requirement: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]

    • Expert Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine dust or splashes. Given that (5-amino-1-methyl-1H-pyrazol-3-yl)methanol is a serious eye irritant[2][3][4], goggles are essential. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Skin and Body Protection:

    • Gloves: Wear chemically resistant, disposable gloves (e.g., nitrile) at all times.[1][5] Gloves must be inspected for tears or pinholes before each use. Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[1]

    • Lab Coat: A long-sleeved, cuffed lab coat is required to protect the skin from accidental contact.[2] This coat should be laundered separately from personal clothing.[1]

    • Additional Protection: Ensure legs and feet are fully covered. Closed-toe shoes are mandatory in any laboratory setting.

  • Respiratory Protection:

    • Requirement: When engineering controls (i.e., a fume hood) are not available or may be insufficient, a NIOSH/MSHA-approved respirator with an appropriate dust filter is necessary.[1][2]

    • Expert Rationale: The compound is classified as a potential respiratory irritant and harmful if inhaled.[1][4] While a fume hood is the primary control, respiratory protection provides a critical backup, especially during large-scale transfers or spill clean-up operations.

Operational Handling and Disposal Workflow

A systematic workflow minimizes risk and ensures procedural consistency. The following diagram and steps outline the process from preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Waste Management prep_area Designate & Prepare Work Area in Fume Hood gather_materials Gather All Materials (Chemical, Solvents, Glassware) prep_area->gather_materials inspect_ppe Inspect & Don Mandatory PPE gather_materials->inspect_ppe weigh_transfer Weigh & Transfer Compound (Use anti-static measures) inspect_ppe->weigh_transfer dissolve Dissolve or Aliquot (Keep containers closed) weigh_transfer->dissolve decontaminate Decontaminate Glassware & Work Surfaces dissolve->decontaminate remove_ppe Remove PPE Correctly (Gloves last) decontaminate->remove_ppe segregate_solid Segregate Solid Waste (Contaminated tips, weigh boats) decontaminate->segregate_solid segregate_liquid Segregate Liquid Waste (Unused solutions, rinsate) decontaminate->segregate_liquid wash_hands Wash Hands Thoroughly remove_ppe->wash_hands label_container Label Waste Container (Full Chemical Name) segregate_solid->label_container segregate_liquid->label_container store_waste Store in Designated Satellite Area for EHS Pickup label_container->store_waste

Caption: Workflow for Safe Handling of (5-amino-1-methyl-1H-pyrazol-3-yl)methanol.

Step-by-Step Protocol
  • Preparation:

    • Designate a work area within a chemical fume hood. Cover the surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment: the chemical container, spatulas, weigh boats, solvents, glassware, and a designated hazardous waste container.

    • Thoroughly inspect all PPE for damage before donning it in the correct sequence: lab coat, goggles/face shield, and finally, gloves.

  • Handling:

    • Carefully open the container inside the fume hood.

    • Use a clean spatula to transfer the required amount of the solid compound to a tared weigh boat or directly into a receiving vessel. Avoid generating dust.[1][2]

    • Securely close the primary container and store it in a cool, dry, and well-ventilated place away from incompatible materials.[1][5]

    • Proceed with dissolution or other experimental steps, keeping all containers closed when not in active use.

  • Spill Management:

    • In case of a spill, immediately alert personnel in the area.

    • For a small spill, use an inert, dry absorbent material to contain it. Avoid generating dust.[1]

    • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste. Do not allow the chemical or its waste to enter drains.[5][6]

  • Waste Disposal:

    • Acutely Hazardous Waste: While this specific compound may not be on a formal P-list, it is prudent to handle its waste as acutely hazardous due to its multiple warning-level classifications. Therefore, empty containers should NOT be triple-rinsed for regular disposal.[7]

    • Container Disposal: The original container, once empty, must be disposed of through your institution's chemical waste program.[7] Do not discard it in the general trash.

    • Generated Waste: All materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, absorbent paper) must be placed in a clearly labeled, sealed hazardous waste container. The label must include the full chemical name: "(5-amino-1-methyl-1H-pyrazol-3-yl)methanol".[1][6]

    • Store the waste container in a designated, secure satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[6]

By adhering to these rigorous engineering controls, PPE requirements, and operational protocols, you can effectively mitigate the risks associated with handling (5-amino-1-methyl-1H-pyrazol-3-yl)methanol, ensuring a safe and productive research environment.

References

  • (5-amino-1-methyl-1H-pyrazol-3-yl)methanol — Chemical Substance Information . NextSDS. [Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles . ACS Publications. [Link]

  • Empty Container Disposal Guidelines . University of Pittsburgh. [Link]

Sources

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